molecular formula C8H8BrClN2 B1373252 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1072944-60-5

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1373252
CAS No.: 1072944-60-5
M. Wt: 247.52 g/mol
InChI Key: GTXUZGRZBHQDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a useful research compound. Its molecular formula is C8H8BrClN2 and its molecular weight is 247.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXUZGRZBHQDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2Br)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674755
Record name 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-60-5
Record name 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Unambiguous Characterization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active agents.[1] This bicyclic nitrogen-containing heterocycle is the core of blockbuster drugs like Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), and its derivatives are continuously explored for anticancer, antitubercular, and antiviral applications.[1][2][3]

Given this therapeutic importance, the precise and unequivocal structural characterization of any new analogue is not merely an academic exercise; it is a fundamental prerequisite for advancing drug discovery programs. Positional isomerism, which is common in the synthesis of substituted imidazo[1,2-a]pyridines, can lead to vastly different biological activities and pharmacokinetic profiles.[4] This guide, therefore, presents a holistic and self-validating analytical workflow for the definitive structure elucidation of a key intermediate: 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS No. 1072944-60-5).[5] We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring that the resulting structural assignment is robust, reproducible, and beyond reproach.

Foundational Context: Synthetic Strategy and Impurity Profiling

A robust structure elucidation strategy begins with an understanding of the molecule's synthetic origin. The most common route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] For the target molecule, this typically involves the reaction of 2-amino-5-methylpyridine with chloroacetaldehyde, followed by regioselective bromination at the electron-rich C-3 position of the imidazole ring.

Understanding this pathway is critical as it informs potential isomeric impurities. For example, incomplete bromination would leave a 6-methylimidazo[1,2-a]pyridine impurity. Misidentification of the starting aminopyridine could lead to different methyl-substituted isomers. Therefore, our analytical workflow must be designed not only to confirm the expected structure but also to rule out these plausible alternatives.

Mass Spectrometry: The First Gate of Molecular Verification

Mass spectrometry (MS) serves as the initial and most direct method to confirm the elemental composition and molecular weight of the target compound. For halogenated molecules, it provides a particularly distinctive signature.

Causality of Method Selection

Electrospray Ionization (ESI) is the preferred method for this hydrochloride salt. Its "soft" ionization mechanism allows for the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight of the free base. The most compelling reason for using MS is to verify the presence of the bromine atom through its unique isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for any bromine-containing fragment, providing definitive evidence for its incorporation.[9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

  • Ionization Mode: Operate in positive ion mode (ESI+).

  • Data Acquisition: Scan a mass range appropriate to encompass the expected molecular ion, for instance, m/z 100-500.

  • Analysis: Look for the protonated molecular ion [M+H]⁺ and its corresponding isotopic pattern. Calculate the theoretical exact mass and isotopic distribution for C₈H₈BrN₂ and compare it with the experimental data.

Expected Data & Interpretation

The analysis should reveal a pair of intense peaks corresponding to the protonated molecule. The data can be summarized as follows:

Ion FormulaCalculated m/zIsotopeExpected Relative Abundance
[C₈H₉⁷⁹BrN₂]⁺224.9974[M+H]⁺100%
[C₈H₉⁸¹BrN₂]⁺226.9954[M+H+2]⁺~97.6%

The observation of this characteristic doublet at the correct m/z, with the measured accurate mass falling within a tight tolerance (e.g., < 5 ppm) of the calculated value, provides high confidence in the molecular formula.

NMR Spectroscopy: The Architectural Blueprint

While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy deciphers the atomic connectivity, providing the definitive architectural blueprint of the molecule. For a comprehensive analysis, a suite of experiments including ¹H, ¹³C, and 2D correlation spectra (HSQC, HMBC) is mandatory.[10][11][12]

Workflow for Comprehensive NMR Analysis

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_final Final Confirmation H1_NMR ¹H NMR (Proton Environments & Coupling) HSQC HSQC (Direct ¹J C-H Bonds) H1_NMR->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ²J, ³J C-H Bonds) H1_NMR->HMBC Probes connectivity C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure 3-Bromo-6-methylimidazo [1,2-a]pyridine HCl HSQC->Structure Confirms C-H pairs HMBC->Structure Assembles molecular framework

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Mapping the Protons

Rationale: ¹H NMR provides the most sensitive initial look at the molecule's framework. It reveals the number of distinct proton environments, their relative populations (via integration), their electronic environment (via chemical shift), and their proximity to other protons (via spin-spin coupling).

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves hydrochloride salts and its residual solvent peak does not obscure key signal regions.

  • Data Acquisition: Record the spectrum on a spectrometer of at least 400 MHz. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Expected Spectrum and Interpretation:

The structure contains five distinct proton signals: four aromatic protons (H-2, H-5, H-7, H-8) and one methyl group.

  • Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.3-2.4 ppm. Its upfield position is characteristic of a methyl group on an aromatic ring.

  • H-2 Proton: A singlet integrating to 1H. This proton is on the imidazole ring and lacks adjacent proton coupling partners. Its chemical shift will be moderately downfield, influenced by the adjacent nitrogen.

  • Pyridine Ring Protons (H-5, H-7, H-8): These three protons will form a coupled system.

    • H-5: Expected to be the most downfield of the pyridine protons, appearing as a broad singlet or a narrow doublet of doublets due to its proximity to the bridgehead nitrogen (N-4).

    • H-7: Will appear as a doublet, split by the adjacent H-8 proton.

    • H-8: Will appear as a doublet of doublets, split by H-7 and the more distant H-5.

Proton AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)
-CH₃ (at C-6)~2.35s (singlet)N/A
H-2~8.0-8.2s (singlet)N/A
H-7~7.1-7.3d (doublet)J(H7-H8) ≈ 9.0
H-8~7.5-7.7d (doublet)J(H7-H8) ≈ 9.0
H-5~8.3-8.5s (or br d)J(H5-H7) ≈ 1.5
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Rationale: A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, providing a direct count of the carbons in the molecular framework and information about their electronic environment (e.g., sp² vs. sp³ hybridization, proximity to electronegative atoms).

Expected Spectrum and Interpretation:

The molecule has 9 unique carbon atoms (8 in the bicyclic core and 1 in the methyl group).

Carbon AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆Rationale
-CH₃~18-20Typical sp³ methyl carbon attached to an aromatic ring.
C-3~95-100Shielded sp² carbon directly attached to bromine.
C-2, C-5, C-8a~140-150sp² carbons adjacent to nitrogen atoms are significantly deshielded.
C-6, C-7, C-8~115-130Standard aromatic sp² carbons. C-6 will be influenced by the methyl group.
2D NMR (HSQC & HMBC): Assembling the Puzzle

While 1D NMR provides the pieces, 2D correlation experiments show how they connect. These experiments are non-negotiable for an authoritative structural proof.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is a simple but powerful way to definitively link the ¹H and ¹³C assignments. For example, the proton signal at ~2.35 ppm will show a correlation cross-peak to the carbon signal at ~18-20 ppm, confirming their assignment as the C-6 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular framework. It reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). The absence of a signal for C-3 in the HSQC spectrum (as it has no attached proton) and the presence of key HMBC correlations to it are crucial for confirming the bromine position.

Key Expected HMBC Correlations:

Caption: Key HMBC correlations confirming the structure.

  • H-2 to C-3 & C-8a: The proton at H-2 is two bonds from C-3 and C-8a. A strong correlation from the H-2 singlet to the carbon at ~95-100 ppm definitively places the bromine at the C-3 position.

  • Methyl Protons to C-6, C-5, & C-7: The methyl protons will show correlations to their point of attachment (C-6, a ²J correlation) and to the adjacent carbons (C-5 and C-7, ³J correlations). This confirms the methyl group's position at C-6.

  • H-5 to C-6, C-7, & C-8a: These correlations help to lock in the assignments for the pyridine ring and confirm its fusion to the imidazole ring.

X-ray Crystallography: The Ultimate Arbiter

Rationale: While the combination of MS and comprehensive NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[13][14] It determines the precise spatial arrangement of every atom in the solid state, confirming connectivity, regiochemistry, and stereochemistry absolutely.

Experimental Protocol (Abbreviated):

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, methanol/ether).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model with precise atomic coordinates, bond lengths, and bond angles.

Obtaining a crystal structure would irrefutably confirm the placement of the bromine atom at C-3 and the methyl group at C-6, leaving no room for doubt.

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of this compound is achieved through a systematic, multi-technique approach.

  • Mass Spectrometry confirms the correct molecular formula and the presence of a single bromine atom.

  • A full suite of NMR experiments (¹H, ¹³C, HSQC, HMBC) delineates the precise atomic connectivity, confirming the 3-bromo and 6-methyl substitution pattern and allowing for the unambiguous assignment of every proton and carbon signal.

  • X-ray Crystallography , if performed, provides the final, definitive confirmation of the three-dimensional structure.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives.
  • PubMed Central. (2025-11-16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures.
  • NIH. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • Royal Society of Chemistry. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • SpringerLink. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.
  • MDPI. (2024-01-18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • YouTube. (2013-07-08). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry.
  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ChemicalBook. (n.d.). 3-BROMO-6-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL.
  • Benchchem. (n.d.). Crystal Structure of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Overview.
  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • ResearchGate. (2025-08-05). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts. (2023-08-29). Organic Compounds Containing Halogen Atoms.
  • YouTube. (2019-11-21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • ResearchGate. (n.d.). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

Sources

An In-depth Technical Guide to 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS Number: 1072944-60-5), a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in numerous clinically approved drugs and a plethora of biologically active molecules.[1][2] This document serves as a detailed resource for researchers, covering the synthesis, characterization, potential biological applications, and safety considerations of this specific analogue. The guide is designed to empower scientific professionals with the necessary technical insights to effectively utilize this compound in drug discovery and development endeavors.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in drug discovery, renowned for its broad spectrum of pharmacological activities.[3] This bicyclic aromatic structure is a key component in drugs targeting a wide array of conditions, including insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidine).[4] The versatility of this scaffold stems from its unique electronic properties and its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity.[5] Derivatives of imidazo[1,2-a]pyridine have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The introduction of a bromine atom at the 3-position and a methyl group at the 6-position, as in the title compound, offers a unique substitution pattern that can modulate the compound's physicochemical properties and biological target interactions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research. The hydrochloride salt form generally confers improved aqueous solubility and stability compared to the free base.

PropertyValueSource
CAS Number 1072944-60-5Internal
Molecular Formula C₈H₈BrClN₂Calculated
Molecular Weight 247.52 g/mol Calculated
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge
Analytical Characterization

The structural integrity and purity of this compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.

    • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on the pyridine and imidazole rings, and a singlet for the methyl group. The exact shifts would need to be determined experimentally.

    • ¹³C NMR (DMSO-d₆, 101 MHz): Characteristic signals for the carbon atoms of the bicyclic system and the methyl group are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) would be appropriate.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by bromination and subsequent formation of the hydrochloride salt. A common and effective method involves the condensation of a substituted 2-aminopyridine with an α-haloketone or its equivalent.[6]

Synthetic Workflow Diagram

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Bromination cluster_2 Part 3: Salt Formation A 2-Amino-5-methylpyridine C Cyclization (Acid catalyst, Heat) A->C B Bromoacetaldehyde diethyl acetal B->C D 6-Methylimidazo[1,2-a]pyridine C->D Formation of Imidazole Ring F Electrophilic Aromatic Substitution D->F E N-Bromosuccinimide (NBS) E->F G 3-Bromo-6-methylimidazo[1,2-a]pyridine F->G Selective Bromination at C3 I Acid-Base Reaction G->I H HCl in Ether/Dioxane H->I J This compound I->J Precipitation

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add bromoacetaldehyde diethyl acetal (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methylimidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine

  • Dissolve the purified 6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Bromo-6-methylimidazo[1,2-a]pyridine.

  • Purify by column chromatography.

Part 3: Formation of this compound

  • Dissolve the purified 3-Bromo-6-methylimidazo[1,2-a]pyridine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ether or dioxane (e.g., 2M HCl in diethyl ether) dropwise with stirring.[7]

  • A precipitate of the hydrochloride salt should form.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.

Potential Biological Applications and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of therapeutic agents. While the specific biological targets of this compound are not extensively documented in publicly available literature, the known activities of related compounds provide a strong basis for its potential applications.

Antimicrobial Activity

A closely related compound, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, has demonstrated antimicrobial properties against Staphylococcus aureus.[5] This suggests that this compound may also possess antibacterial activity. The proposed mechanism for many antimicrobial agents involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

Anticancer Potential

Numerous imidazo[1,2-a]pyridine derivatives have been investigated as anticancer agents.[4] Their mechanisms of action are diverse and can include:

  • Kinase Inhibition: Targeting protein kinases that are crucial for cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

The bromine substituent on the 3-position can enhance the compound's interaction with biological targets through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design.

Anti-inflammatory Effects

Some imidazo[1,2-a]pyridine derivatives have shown potent anti-inflammatory activity, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To evaluate the potential antimicrobial activity of this compound, a Minimum Inhibitory Concentration (MIC) assay is a standard and reliable method.[8]

Workflow for MIC Determination

G A Prepare stock solution of 3-Bromo-6-methylimidazo[1,2-a]pyridine HCl B Prepare serial dilutions in a 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum (e.g., S. aureus) C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step MIC Protocol (Broth Microdilution)
  • Preparation of Materials:

    • 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB).

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

    • Stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Preparation of Serial Dilutions:

    • Add 100 µL of MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the stock solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its biological activity can be explored through a variety of in vitro and in vivo assays. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their scientific investigations. Further research into its specific biological targets and mechanisms of action will be crucial in unlocking its full therapeutic potential.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555-1575. Available from: [Link]

  • Chauhan, S., Verma, P., & Srivastava, V. (2024). An Ultrasound-Assisted C-H Functionalization of Ketones for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles. Synlett, 35(12), 1899-1905. Available from: [Link]

  • Feng, C., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34047–34063. Available from: [Link]

  • Guan, Z.-H., et al. (2016). A Copper(I)-Catalyzed Aerobic Oxidative Coupling of Ketoxime Acetates with Simple Pyridines for the Synthesis of Imidazo[1,2-a]pyridines. Synthesis, 48(12), 1920-1926. Available from: [Link]

  • Hayakawa, I., et al. (2004). Synthesis and biological activity of some 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-indolizin-2-yl-chromen-2-one. Bioorganic & Medicinal Chemistry, 12(3), 557-567. Available from: [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • Iorkula, T. H., et al. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Chemistry of Heterocyclic Compounds, 58(4/5), 227–234. Available from: [Link]

  • Jining Huaqiang Technology Co Ltd. (2014). Method for cleanly preparing high-purity pyridine hydrochloride. CN103755625A. Google Patents.
  • Kummérle, A. E., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Available from: [Link]

  • Madapa, S., et al. (2009). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 52(18), 5644-5654. Available from: [Link]

  • Organic Syntheses. (n.d.). N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • Patil, S. A., et al. (2012). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 17(10), 11893-11907. Available from: [Link]

  • ResearchGate. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS Number: 1072944-60-5), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of specific experimental data for this hydrochloride salt, this document combines known information with expert analysis based on the well-established chemistry of the imidazo[1,2-a]pyridine scaffold to offer a robust resource for researchers.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities.[1] This fused bicyclic aromatic system is a key component in drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1] The versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.[2] The introduction of a bromine atom at the 3-position and a methyl group at the 6-position, as in the title compound, offers a unique combination of electronic and steric features that can be exploited for the development of novel therapeutics. The hydrochloride salt form is often utilized to improve the solubility and stability of parent compounds.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a brominated imidazo[1,2-a]pyridine core with a methyl substituent on the pyridine ring, protonated at one of the nitrogen atoms and associated with a chloride counter-ion.

Diagram of the Chemical Structure of this compound

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Physical Characterization Synthesis Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine Purification Purification (e.g., Crystallization) Synthesis->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation NMR NMR Spectroscopy (¹H, ¹³C) Salt_Formation->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Salt_Formation->MS Molecular Weight Confirmation IR IR Spectroscopy Salt_Formation->IR Functional Group Identification MP Melting Point Determination Salt_Formation->MP Purity & Identity Solubility Solubility Assessment Salt_Formation->Solubility Physicochemical Profiling

Caption: A typical experimental workflow for the synthesis and characterization of the target compound.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak.

Protocol for Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Acquisition:

    • Infuse the sample solution into an electrospray ionization mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Observe the mass-to-charge ratio (m/z) for the [M+H]⁺ ion of the free base and confirm the characteristic isotopic pattern of bromine.

Protocol for Solubility Determination
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspensions to remove undissolved solid.

    • Determine the concentration of the compound in the supernatant using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. While specific experimental data for this molecule is not extensively published, a comprehensive understanding of its physical and chemical properties can be derived from the well-established chemistry of the imidazo[1,2-a]pyridine scaffold. This guide provides researchers with the foundational knowledge and experimental protocols necessary to effectively utilize and characterize this compound in their scientific endeavors.

References

  • Pharmacia. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Wiley Online Library. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. Adhering to the highest standards of scientific integrity, this document details the foundational principles, robust experimental methodologies, and critical data interpretation necessary for a thorough understanding of this molecule's solubility, a cornerstone of its developability.

Foundational Principles of Solubility for Ionizable Heterocyclic Compounds

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For an ionizable compound like this compound, solubility is not a single value but a profile that is highly dependent on the pH of the medium.[1][] The molecule, being the hydrochloride salt of a basic compound, is expected to exhibit higher solubility in acidic environments where it exists predominantly in its ionized form. As the pH increases towards and beyond its pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[1]

Understanding the interplay between the compound's intrinsic solubility (the solubility of the neutral form) and its pKa is paramount for predicting its behavior in the gastrointestinal tract and for developing suitable formulations. The Henderson-Hasselbalch equation provides a theoretical framework for this pH-dependent solubility.

Strategic Importance of the Solubility Profile in Drug Development

A comprehensive solubility profile is indispensable throughout the drug development lifecycle:

  • Early Discovery: Informs on the feasibility of a compound as a drug candidate. Poor solubility can be a significant hurdle for oral bioavailability.[3]

  • Lead Optimization: Guides medicinal chemists in modifying the molecular structure to enhance solubility without compromising pharmacological activity.[4][5]

  • Preclinical and Clinical Formulation: Dictates the choice of formulation strategies, such as salt selection, co-solvents, or enabling technologies like amorphous solid dispersions, to achieve the desired therapeutic concentration.[][6]

  • Regulatory Submissions: Regulatory bodies like the FDA and international bodies adhering to ICH guidelines require thorough solubility data as part of the Biopharmaceutics Classification System (BCS), which can be used to justify biowaivers.[7][8][9][10][11] According to the ICH, a drug substance is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[7][8][9]

Core Experimental Protocols for Solubility Determination

To ensure data integrity and reproducibility, standardized and validated methods must be employed. The following protocols are based on established guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[6][8][9][12][13][14]

Thermodynamic Equilibrium Solubility via the Shake-Flask Method

The gold-standard for determining thermodynamic solubility is the shake-flask method.[3][15][16][17][18] This method measures the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol:

  • Preparation of Media: Prepare a series of aqueous buffers at various pH levels, typically covering the physiological range of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH M9 guidelines.[7][8][9][10] The use of compendial buffers is advised.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate, sealed flasks. The presence of undissolved solid is crucial to ensure saturation.[15]

  • Equilibration: Agitate the flasks at a constant temperature, typically 37 ± 1 °C to simulate physiological conditions, for a sufficient duration to reach equilibrium.[18] This can range from 24 to 72 hours.[15] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a stable concentration.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20] A calibration curve with known concentrations of the compound should be used for accurate quantification.

  • pH Verification: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.[8][9]

Caption: Shake-Flask Method Workflow for Equilibrium Solubility.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is essential for interpreting the pH-solubility profile. Potentiometric titration is a highly accurate method for its determination.[21][22][23][24][25]

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited. The concentration should be sufficient for accurate pH measurement, often around 10⁻⁴ M.[24][25]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[25] Specialized software is often used for precise calculation.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Aqueous Solubility Profile of this compound at 37 °C

pH of BufferSolubility (mg/mL)Solubility (µM)Molar Solubility (mol/L)
1.2Experimental DataExperimental DataExperimental Data
4.5Experimental DataExperimental DataExperimental Data
6.8Experimental DataExperimental DataExperimental Data
OtherExperimental DataExperimental DataExperimental Data

Table 2: Solubility in Common Organic Solvents at 25 °C

SolventPolarity IndexSolubility (mg/mL)Qualitative Descriptor
Methanol5.1Experimental Datae.g., Freely Soluble
Ethanol4.3Experimental Datae.g., Soluble
Acetone5.1Experimental Datae.g., Sparingly Soluble
Dichloromethane3.1Experimental Datae.g., Slightly Soluble
Acetonitrile5.8Experimental Datae.g., Soluble
Dimethyl Sulfoxide (DMSO)7.2Experimental Datae.g., Very Soluble

Interpreting the Results:

The relationship between pH, pKa, and solubility is a critical aspect of the analysis. A graph plotting solubility against pH will visually represent this dependency.

G cluster_0 Factors Influencing Solubility Solute Solute Properties (pKa, Crystal Form, Particle Size) Solubility Equilibrium Solubility Solute->Solubility Solvent Solvent Properties (pH, Polarity, Co-solvents) Solvent->Solubility Conditions Experimental Conditions (Temperature, Agitation, Time) Conditions->Solubility

Caption: Key factors that influence the solubility of the compound.

For this compound, it is anticipated that the solubility will be highest at low pH and will decrease as the pH approaches and surpasses the pKa of the conjugate acid. This information is vital for predicting its dissolution behavior in different segments of the gastrointestinal tract and for avoiding precipitation upon changes in pH.

Conclusion

A meticulously determined solubility profile is a non-negotiable component of the physicochemical characterization of this compound. By employing robust, standardized methodologies such as the shake-flask method and potentiometric titration, researchers can generate the high-quality data required to make informed decisions in the drug development process. This guide provides the necessary framework to achieve this, ensuring that the solubility assessment is both scientifically sound and directly applicable to the challenges of formulation and in vivo performance.

References

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter.
  • ACS Publications. (2020).
  • USP-NF. (2016). <1236> Solubility Measurements.
  • USP-NF. <1236> Solubility Measurements - Abstract.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • ACS Publications. (2020).
  • Enamine. Shake-Flask Aqueous Solubility Assay.
  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • PubMed Central. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • ICH. (2019).
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • European Medicines Agency. (2020).
  • PubMed Central. (2012).
  • Creative Bioarray.
  • Semantic Scholar. (2004). The “High Solubility” Definition of the Current FDA Guidance on Biopharmaceutical Classification System May Be Too Strict for Acidic Drugs.
  • FDA.
  • FDA.
  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.
  • ResearchGate. (2021).
  • FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility.
  • FDA.
  • ChemicalBook. 3-BROMO-6-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL.
  • PubChem. 3-Bromoimidazo[1,2-a]pyridine.
  • PubMed. (2020).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • 8-Bromo-6-methylimidazo[1,2-a]pyridine, HCl.
  • MDPI. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • Benchchem. An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
  • Aceschem. This compound.
  • ACS Omega. (2024).
  • SlideShare. (2013).
  • Sigma-Aldrich. 3-Bromoimidazo[1,2-a]pyridine.
  • Sigma-Aldrich. 3-Bromo-6-chloroimidazo[1,2-a]pyridine.
  • Lund University Publications.
  • BOC Sciences. Solubility Analysis.
  • Benchchem. Technical Guide: Solubility Profile of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Organic Solvents.
  • ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ECHEMI. The solubility of pyridine hydrochloride.
  • Chemsrc. (2025). 3-Bromo-5-methylimidazo[1,2-a]pyridine.
  • Lookchem. Cas 89193-06-6,Imidazo[1,2-a]pyridine, 8-bromo-3-methoxy-2-phenyl-.

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Journey from Chemical Curiosity to Privileged Medicinal Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic nitrogen-containing heterocycle has emerged from its initial discovery as a chemical novelty to become a cornerstone in the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to compounds with applications spanning from central nervous system disorders to infectious diseases and oncology. This in-depth guide provides a technical journey through the history, discovery, and evolving synthetic strategies for imidazo[1,2-a]pyridine derivatives. It offers field-proven insights into the causality behind experimental choices, details key therapeutic breakthroughs, and provides practical protocols for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Privileged Scaffold

Early Encounters: The First Syntheses

The story of the imidazo[1,2-a]pyridine ring system begins in the early 20th century, a period of foundational exploration in heterocyclic chemistry. The first significant and now-classical synthesis was reported by the Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin) in 1925.[1] This seminal work demonstrated that the fusion of a pyridine ring with an imidazole ring could be efficiently achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[1] This method, which became known as the Chichibabin reaction, laid the fundamental groundwork for accessing this scaffold and remains a cornerstone of its synthesis today. The initial reaction involved heating 2-aminopyridine with bromoacetaldehyde in a sealed tube at high temperatures, which, despite modest yields, proved the viability of the synthetic route.[1]

Foundational Synthetic Methodology: The Chichibabin Reaction

The Chichibabin reaction is a robust and versatile method for the construction of the imidazo[1,2-a]pyridine core. The causality behind its success lies in a two-step sequence initiated by the nucleophilic character of the starting materials.

Mechanism:

  • N-Alkylation: The reaction commences with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl compound. This step forms a pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, which results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

The choice of 2-aminopyridine as a starting material is critical; its dual nucleophilic centers (the ring nitrogen and the exocyclic amine) are perfectly positioned to facilitate this sequential alkylation and cyclization cascade. The reaction is typically performed in a high-boiling solvent, such as ethanol or DMF, and often in the presence of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction.

Classical Chichibabin reaction pathway.

Part 2: The Modern Synthesis Era: Innovation and Efficiency

While the Chichibabin reaction provided the initial entry, modern organic synthesis has introduced a wealth of more efficient, versatile, and environmentally benign methods for constructing and functionalizing the imidazo[1,2-a]pyridine core.

The Rise of Catalysis and C-H Functionalization

The limitations of classical methods, such as harsh conditions and the need for pre-functionalized starting materials, drove innovation. The advent of transition-metal catalysis revolutionized the field. More recently, a major focus has been on direct C-H functionalization, an atom-economical strategy that avoids the multi-step synthesis of halogenated or organometallic precursors.[2][3][4][5]

  • Copper-Catalyzed Multicomponent Reactions (MCRs): One significant advancement is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[1] This approach allows for the rapid assembly of structurally diverse imidazo[1,2-a]pyridines in a single pot.

  • Visible-Light Photoredox Catalysis: Green chemistry principles have been applied through the use of visible-light photoredox catalysis to achieve C-H functionalization.[3] These methods use light to promote reactions under mild conditions, often at room temperature, minimizing waste and energy consumption.[3]

A Paradigm Shift in Efficiency

The evolution from multi-step classical syntheses to modern one-pot or C-H functionalization approaches represents a paradigm shift. It allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Synthesis_Evolution cluster_classical Classical Route (e.g., Chichibabin) cluster_modern Modern MCR Route (e.g., Cu-catalyzed) A1 2-Aminopyridine A3 Condensation (High Temp) A1->A3 A2 α-Haloketone A2->A3 A4 Imidazo[1,2-a]pyridine (Core) A3->A4 B1 2-Aminopyridine B4 One-Pot Reaction (Cu Catalyst) B1->B4 B2 Aldehyde B2->B4 B3 Alkyne B3->B4 B5 Substituted Imidazo[1,2-a]pyridine B4->B5

Comparison of classical vs. modern synthetic workflows.

Part 3: From Bench to Bedside: Medicinal Chemistry and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is a prolific source of bioactive compounds, leading to several marketed drugs and numerous clinical candidates.[6][7] Its "drug prejudice" status stems from its ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets.[6][8][9]

Case Studies of Marketed Drugs
  • Zolpidem (Ambien): Perhaps the most famous derivative, Zolpidem was first synthesized in the early 1980s and approved by the FDA in 1992 as a sedative-hypnotic for insomnia.[10][11] It is classified as a nonbenzodiazepine "Z-drug."[10][12] Its mechanism involves acting as a positive allosteric modulator of the GABA-A receptor, specifically binding to the benzodiazepine (BZ) site and enhancing the inhibitory effects of GABA, which leads to sedation.[10][13]

  • Alpidem: Structurally related to Zolpidem, Alpidem was developed as an anxiolytic (anti-anxiety) agent.[12][13] Unlike Zolpidem, it showed more selective anxiolytic effects rather than hypnotic ones at therapeutic doses.[13] However, Alpidem was withdrawn from the market due to rare but severe cases of hepatotoxicity (liver damage), serving as a critical case study in the importance of post-marketing pharmacovigilance.[14]

GABA_Pathway cluster_neuron Postsynaptic Neuron Zolpidem Zolpidem GABA_A_Receptor GABA-A Receptor (BZ Site) Zolpidem->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Influx Increased Cl- Influx Chloride_Channel->Influx Neuron Neuron Membrane Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Sedation Sedation / Hypnosis Hyperpolarization->Sedation Leads to

Simplified pathway of Zolpidem's action on GABA-A receptors.
The Broad Therapeutic Landscape

Beyond CNS applications, imidazo[1,2-a]pyridine derivatives have shown remarkable potential across various diseases.[6][7][15] Their development as anticancer and antitubercular agents is particularly noteworthy.

Therapeutic AreaTarget/Mechanism of Action ExamplesRepresentative Compounds/Studies
Oncology Inhibition of PI3K/mTOR and Akt/mTOR pathways, Tubulin polymerization inhibition.[16][17][18]Various derivatives show potent antiproliferative effects against lung, breast, and liver cancer cell lines.[19][20]
Tuberculosis Inhibition of cytochrome bcc complex (QcrB), ATP synthesis.[9]Q203 (Telacebec), a clinical trial candidate, shows potent activity against multidrug-resistant TB (MDR-TB).[8][9][21]
Anti-inflammatory Inhibition of inflammatory mediators.Miroprofen was developed as an analgesic and anti-inflammatory agent.[3][7]
Gastrointestinal Proton pump inhibition.Zolimidine and Soraprazan have been investigated for treating peptic ulcers.[7][9][15]

Part 4: Practical Guide to a Foundational Synthesis

To provide a tangible, field-proven insight, this section details a representative experimental protocol for the synthesis of a substituted imidazo[1,2-a]pyridine via the classical Chichibabin reaction.

Detailed Experimental Protocol: Synthesis of 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine

This protocol describes a self-validating system where successful synthesis can be confirmed through standard analytical techniques. The causality behind the choice of reagents is based on the core Chichibabin mechanism.

Objective: To synthesize 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine from 2-amino-5-methylpyridine and 2-bromo-1-(4-bromophenyl)ethan-1-one.

Reagents & Materials:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Anhydrous Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-methylpyridine (e.g., 1.08 g, 10 mmol, 1.0 eq) and anhydrous ethanol (40 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: Add 2-bromo-1-(4-bromophenyl)ethan-1-one (e.g., 2.78 g, 10 mmol, 1.0 eq) to the flask, followed by sodium bicarbonate (e.g., 1.68 g, 20 mmol, 2.0 eq). The sodium bicarbonate is added to neutralize the HBr byproduct, preventing protonation of the starting amine which would render it non-nucleophilic.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Drying and Filtration: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine as a solid.

Characterization: The structure and purity of the final product should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Conclusion

The imidazo[1,2-a]pyridine scaffold has completed a remarkable journey from a reaction in a sealed tube to a cornerstone of modern drug discovery. Its history is a testament to the power of synthetic innovation, from the foundational Chichibabin reaction to the elegance of modern catalytic C-H functionalization. The diverse biological activities exhibited by its derivatives, from the blockbuster drug Zolpidem to promising anticancer and antitubercular candidates, solidify its status as a truly privileged structure. For drug development professionals, the story of imidazo[1,2-a]pyridine is not just one of chemical success, but also a source of valuable lessons, as exemplified by the case of Alpidem. The continued exploration of this versatile core, enabled by ever-advancing synthetic methodologies, ensures that the imidazo[1,2-a]pyridine scaffold will remain a fertile ground for the discovery of new therapeutic agents for years to come.

References

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 599-623. Retrieved January 18, 2026, from [Link]

  • Uslu, H., Görgülü, A. O., & Çıkrıkçı, S. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1279-1290. Retrieved January 18, 2026, from [Link]

  • Moraski, G. A., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(8), 603-606. Retrieved January 18, 2026, from [Link]

  • Lin, Y. T., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 793. Retrieved January 18, 2026, from [Link]

  • Uslu, H., Görgülü, A. O., & Çıkrıkçı, S. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Moraski, G. A., et al. (2012). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved January 18, 2026, from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Retrieved January 18, 2026, from [Link]

  • Sharma, V., Kumar, P., & Kumar, P. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 21(1), 3-5. Retrieved January 18, 2026, from [Link]

  • de Souza, M. V. N., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved January 18, 2026, from [Link]

  • Sharma, V., Kumar, P., & Kumar, P. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Wang, C., et al. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. The Chemical Record, 19(10), 2105-2118. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Li, Y., et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 29(3), 607. Retrieved January 18, 2026, from [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Verrier, C., & Hoarau, C. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(30), 7119-7133. Retrieved January 18, 2026, from [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (2022). Green Synthesis and Catalysis. Retrieved January 18, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Chichibabin reaction. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]

  • Singh, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36521-36531. Retrieved January 18, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Zolpidem. (2026). Britannica. Retrieved January 18, 2026, from [Link]

  • Alpidem. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Chichibabin Pyridine Synthesis. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]

  • Chichibabin Reaction. (2017). Slideshare. Retrieved January 18, 2026, from [Link]

  • In what year was Ambien (zolpidem) first approved by the FDA? (2025). Dr.Oracle. Retrieved January 18, 2026, from [Link]

  • Chichibabin pyridine synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Li, J. J. (2021). Aleksei Yevgen’evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, 2021(05), A79-A86. Retrieved January 18, 2026, from [Link]

  • Zolpidem. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

Navigating the Safety Landscape of 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Imperative of Safety

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the imidazo[1,2-a]pyridine class, it serves as a crucial building block in the synthesis of novel therapeutic agents. The inherent reactivity and biological activity of such molecules necessitate a thorough understanding of their safety profiles to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, synthesized from available data on structurally analogous compounds.

Due to the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound, this document extrapolates critical safety information from the SDS of the free base, 3-Bromo-6-methylimidazo[1,2-a]pyridine, and related pyridine derivatives. This approach allows for a robust, albeit conservative, assessment of the potential hazards.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with imidazo[1,2-a]pyridine derivatives, based on available data for similar compounds, are categorized as follows:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

It is crucial to treat this compound with the same level of caution as its analogues for which explicit hazard data exists. The toxicological properties of the hydrochloride salt have not been fully investigated, warranting a conservative approach to handling.[3]

GHS Hazard Classification (Anticipated)

Based on data from structurally similar compounds like 3-bromoimidazo[1,2-a]pyridine and 6-bromo-2-methylimidazo[1,2-a]pyridine, the anticipated GHS classification for this compound is as follows:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation
The Logic of Precaution: The Hierarchy of Controls

A systematic approach to minimizing exposure is paramount. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling 3-Bromo-6-methylimidazo[1,2-a]pyridine HCl Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective Spill_Response_Workflow cluster_0 Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (<100 mL, inside fume hood) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL or outside fume hood) Assess->LargeSpill Large Contain Contain Spill with Inert Absorbent Material SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor and Emergency Services (e.g., EH&S) Evacuate->Alert Cleanup Clean Up Spill (Trained Personnel Only) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste in Sealed Container Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Small Spill (Inside a Fume Hood):

  • Ensure you are wearing appropriate PPE.

  • Contain the spill with an inert absorbent material like sand or vermiculite. [4]3. Carefully collect the absorbed material into a sealable, airtight container for hazardous waste disposal. [4][5]4. Decontaminate the spill area.

Large Spill (or any spill outside a fume hood):

  • Immediately evacuate the area and alert others. [5][6]2. Secure the area to prevent entry. [5][6]3. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. [5]4. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. [6]

Section 4: Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste. [5]

  • Collect waste in a clearly labeled, sealable, and compatible container. [5]* Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

While this compound is a valuable tool in drug discovery, its potential hazards demand a culture of safety and preparedness. By understanding the risks, implementing robust control measures, and being prepared for emergencies, researchers can work with this and similar compounds confidently and safely. This guide serves as a foundational resource, and it is imperative to supplement it with institution-specific training and protocols.

References

  • Pyridine Safety Information . Washington State University. [Link]

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps . (2025-08-04). AOTC. [Link]

  • Pyridine: incident management . (2024-10-31). GOV.UK. [Link]

  • Heterocyclic Compounds . Michigan State University Department of Chemistry. [Link]

  • Pyridine hydrochloride Safety Data Sheet . Thermo Fisher Scientific. [Link]

  • HETEROCYCLIC COMPOUNDS . Uttarakhand Open University. [Link]

  • Making Saturated Heterocyclic Compounds & condition . (2021-05-18). OkoduwaSTEM via YouTube. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions . MDPI. [Link]

  • 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 . PubChem. [Link]

  • Topics in Heterocyclic Chemistry . springerprofessional.de. [Link]

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 . PubChem. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system, featuring a bridgehead nitrogen atom, has demonstrated a remarkable breadth of pharmacological activities, including potent antitubercular, anticancer, and antimicrobial properties. The strategic functionalization of this core structure is a key focus in the development of novel therapeutics. Within this esteemed class of molecules, 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride emerges as a pivotal intermediate, offering a versatile platform for the synthesis of diverse and complex drug candidates. The presence of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, while the methyl group at the 6-position can influence the molecule's electronic properties and metabolic stability. This guide provides a comprehensive technical overview of the synthesis, characterization, and strategic applications of this compound in the landscape of contemporary drug discovery.

Synthesis and Characterization: A Two-Step Approach to a Key Intermediate

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective bromination.

Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine

The foundational step involves the cyclocondensation of 2-amino-5-methylpyridine with a suitable C2-synthon, typically an α-halocarbonyl compound such as chloroacetaldehyde. This reaction, a variation of the well-established Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-methylpyridine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Synthesis of 6-methylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1-1.5 eq).

  • The reaction mixture is heated to reflux and stirred for a period of 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then dissolved in water and basified with a suitable base, such as sodium bicarbonate or sodium hydroxide, to a pH of 8-9.

  • The aqueous layer is extracted with an organic solvent, for instance, ethyl acetate or dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 6-methylimidazo[1,2-a]pyridine.

  • Purification is typically achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Step 2: Regioselective Bromination

The second and crucial step is the regioselective bromination of the electron-rich imidazole ring of 6-methylimidazo[1,2-a]pyridine. The C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering mild reaction conditions and high regioselectivity.

Experimental Protocol: Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine

  • Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable aprotic solvent, such as 1,2-dimethoxyethane (DME) or chloroform, in a round-bottom flask.[2]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-6-methylimidazo[1,2-a]pyridine.

Step 3: Hydrochloride Salt Formation

To improve its handling and solubility characteristics for further applications, the free base is converted to its hydrochloride salt.

Experimental Protocol: Formation of this compound

  • Dissolve the purified 3-Bromo-6-methylimidazo[1,2-a]pyridine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain this compound.

Characterization Data:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl group and the bromine atom.

  • ¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the bicyclic system and the methyl group.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the free base, along with a characteristic isotopic pattern for a monobrominated compound.

Applications in Drug Discovery: A Gateway to Novel Chemical Entities

The synthetic utility of this compound lies in its capacity to serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The C3-bromo substituent is the key to its reactivity, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Synthetic Transformations:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the C3 position is amenable to palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids and esters. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.

  • Sonogashira Coupling: This palladium-catalyzed reaction with terminal alkynes provides a straightforward route to 3-alkynyl-imidazo[1,2-a]pyridines. These derivatives can serve as precursors for further transformations or may exhibit biological activity in their own right.

  • Buchwald-Hartwig Amination: The introduction of nitrogen-based substituents at the C3 position can be achieved via palladium-catalyzed Buchwald-Hartwig amination. This is a powerful tool for the synthesis of libraries of compounds with diverse amine functionalities.

  • Heck and Stille Couplings: These reactions provide further avenues for the introduction of carbon-based substituents at the C3 position, expanding the chemical space that can be explored from this key intermediate.

Therapeutic Potential of Downstream Compounds:

Derivatives synthesized from this compound have the potential to target a wide range of diseases, leveraging the inherent biological activities of the imidazo[1,2-a]pyridine scaffold. Research on related 6-substituted imidazo[1,2-a]pyridines has demonstrated significant activity against colon cancer cell lines.[3] The ability to readily diversify the C3 position of the 6-methylated core structure allows for the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.

Future Perspectives

This compound is a strategically important, yet underexplored, building block in the vast field of medicinal chemistry. Its straightforward synthesis and the versatility of its C3-bromo handle make it an attractive starting material for the generation of novel chemical libraries. Future research efforts should focus on the full characterization of this compound and the exploration of its reactivity in a broader range of modern cross-coupling reactions. The systematic synthesis and biological evaluation of derivatives stemming from this intermediate are likely to yield novel drug candidates with improved therapeutic profiles for a variety of diseases, further solidifying the "privileged" status of the imidazo[1,2-a]pyridine scaffold.

References

Sources

Spectroscopic Data for 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific hydrochloride salt, this document presents a combination of reported data for the free base and expertly predicted data for the hydrochloride form. The insights herein are grounded in established principles of spectroscopic analysis of related imidazo[1,2-a]pyridine derivatives.[1][2][3] This guide is intended to serve as a valuable resource for the unambiguous structural confirmation and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic aromatic core consisting of a pyridine ring fused to an imidazole ring. The structure is further functionalized with a bromine atom at the 3-position and a methyl group at the 6-position. The hydrochloride salt form involves the protonation of one of the nitrogen atoms, typically the more basic pyridine nitrogen, which influences the electronic environment and, consequently, the spectroscopic signatures of the molecule.

A multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is essential for the complete structural elucidation of this compound.

Figure 1: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent such as DMSO-d₆ is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the overall aromatic system. The protonation of the pyridine nitrogen in the hydrochloride salt will likely cause a downfield shift of the adjacent protons compared to the free base.[4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.0 - 8.2Singlet-
H-5~7.6 - 7.8Doublet~9.0
H-7~7.2 - 7.4Doublet of doublets~9.0, ~2.0
H-8~7.9 - 8.1Doublet~2.0
6-CH₃~2.4 - 2.6Singlet-
N-H (HCl)Broad singlet-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons: The protons on the imidazo[1,2-a]pyridine ring system will appear in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns are characteristic of the substitution pattern.

  • Methyl Protons: The methyl group at the 6-position is expected to appear as a singlet in the upfield region of the aromatic spectrum.

  • N-H Proton: The proton associated with the hydrochloride salt may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Apply appropriate window functions before Fourier transformation to enhance resolution or sensitivity.

  • Data Processing:

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-3~110 - 115
C-5~125 - 130
C-6~130 - 135
C-7~115 - 120
C-8~120 - 125
C-9a~145 - 150
6-CH₃~18 - 22

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The carbon atoms of the imidazo[1,2-a]pyridine ring will resonate in the downfield region (typically 110-150 ppm).

  • C-Br Bond: The carbon atom bonded to the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for ¹³C NMR due to its lower natural abundance and sensitivity.[5]

  • Instrumentation: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent signal.

    • Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum Data

For this compound, the mass spectrum will show the molecular ion peak corresponding to the free base, as the hydrochloride salt will likely dissociate in the gas phase. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

IonPredicted m/z
[M]⁺ (for C₈H₇⁷⁹BrN₂)~210
[M+H]⁺ (for C₈H₈⁷⁹BrN₂)~211
[M+2]⁺ (for C₈H₇⁸¹BrN₂)~212
[M+H+2]⁺ (for C₈H₈⁸¹BrN₂)~213
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The peak with the highest m/z value will correspond to the molecular ion of the free base. The isotopic pattern will confirm the presence of one bromine atom.

  • Fragmentation Pattern: The molecule may undergo fragmentation, leading to the formation of smaller ions. The fragmentation pattern can provide additional structural information.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.[6]

    • For electrospray ionization (ESI), the concentration should be in the range of 1-10 µg/mL.

    • Since the sample is a hydrochloride salt, it is important to use a method that can handle salts or to perform a desalting step if necessary to avoid ion suppression.[7][8]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap) for accurate mass measurements.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to cover the expected molecular weight of the compound.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the isotopic pattern to confirm the presence of bromine.

    • If fragmentation data is acquired (MS/MS), propose fragmentation pathways to further confirm the structure.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in Deuterated Solvent/Volatile Solvent) NMR NMR Spectroscopy (¹H and ¹³C NMR) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR Spectroscopy (ATR or KBr Pellet) Sample->IR Data Data Analysis and Structural Elucidation NMR->Data MS->Data IR->Data

Figure 2: A generalized workflow for the spectroscopic characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Br bond. The presence of the hydrochloride will likely introduce a broad N-H stretching band.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (salt)~2500 - 3000 (broad)
Aromatic C-H Stretch~3000 - 3100
C=C and C=N Stretch~1500 - 1650
C-H Bending~1350 - 1450
C-Br Stretch~500 - 650
Interpretation of the IR Spectrum
  • N-H Stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is indicative of the N-H stretch of the protonated pyridine ring.

  • Aromatic Ring Vibrations: The sharp peaks in the 1500-1650 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the aromatic rings.[9][10]

  • C-Br Stretch: The presence of a C-Br bond is typically confirmed by a band in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its structural confirmation and purity assessment. While direct experimental data for the hydrochloride salt is not widely published, the predicted data and interpretations presented in this guide, based on the known behavior of the free base and related heterocyclic systems, offer a reliable foundation for researchers. The detailed experimental protocols provided will enable scientists to acquire high-quality data for the definitive characterization of this and similar compounds, which is a critical step in the advancement of new chemical entities in drug discovery and materials science.

References

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 27(11), 3521.
  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • National Center for Biotechnology Information. (n.d.). 3-Bromo Zolpidem. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2019).
  • PubMed Central. (2025).
  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Wiley-VCH. (2007).
  • 百泰派克生物科技. (n.d.). What to do if there is salt in the sample before mass spectrometry?. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Letters in Drug Design & Discovery, 12(10), 823-831.
  • PubMed. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Applied Organometallic Chemistry, 33(9), e5065.
  • RSC Publishing. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d, '. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359–22373.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). Retrieved from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(1), 123.
  • NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described synthetic route is a two-step process commencing with the cyclization of 2-amino-5-methylpyridine with chloroacetaldehyde to form the 6-methylimidazo[1,2-a]pyridine intermediate, followed by a regioselective bromination at the C-3 position and subsequent conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also a deep dive into the mechanistic rationale and safety considerations inherent in the synthesis.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] Notable marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core structure, underscoring its therapeutic relevance.[2] The targeted synthesis of specifically substituted analogues, such as this compound, provides medicinal chemists with a valuable building block for the exploration of new chemical space and the development of next-generation therapeutics.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is strategically designed in two principal stages, as illustrated below. This approach ensures high yields and purity of the final product.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Step1 Step 1: Cyclization 2-Amino-5-methylpyridine->Step1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step1 6-Methylimidazo[1,2-a]pyridine 6-Methylimidazo[1,2-a]pyridine Step1->6-Methylimidazo[1,2-a]pyridine Step2 Step 2: Bromination 6-Methylimidazo[1,2-a]pyridine->Step2 N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Step2 3-Bromo-6-methylimidazo[1,2-a]pyridine 3-Bromo-6-methylimidazo[1,2-a]pyridine Step2->3-Bromo-6-methylimidazo[1,2-a]pyridine Step3 Step 3: Salt Formation 3-Bromo-6-methylimidazo[1,2-a]pyridine->Step3 HCl in Dioxane HCl in Dioxane HCl in Dioxane->Step3 Final_Product 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride Step3->Final_Product

Caption: Overall synthetic workflow for this compound.

Step 1: Cyclization to form 6-Methylimidazo[1,2-a]pyridine

The initial and crucial step in this synthesis is the construction of the imidazo[1,2-a]pyridine ring system. This is achieved through the well-established condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[2] In this protocol, 2-amino-5-methylpyridine serves as the nucleophilic pyridine component, and chloroacetaldehyde acts as the electrophilic α-halocarbonyl partner.

The reaction mechanism proceeds via an initial SN2 reaction where the more nucleophilic pyridine ring nitrogen of 2-amino-5-methylpyridine attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form an N-alkylated intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, leading to a dehydrative aromatization to furnish the stable 6-methylimidazo[1,2-a]pyridine.

Diagram of the Cyclization Mechanism

Cyclization Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration and Aromatization Start 2-Amino-5-methylpyridine + Chloroacetaldehyde Intermediate1 N-alkylated Intermediate Start->Intermediate1 SN2 Reaction Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Attack of exocyclic NH2 Product 6-Methylimidazo[1,2-a]pyridine Intermediate2->Product - H2O

Caption: Mechanism of the cyclization reaction.

Step 2: Regioselective Bromination

The second key transformation is the regioselective bromination of the 6-methylimidazo[1,2-a]pyridine intermediate. The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The C-3 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. For this protocol, N-Bromosuccinimide (NBS) is employed as a mild and efficient brominating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom from NBS is attacked by the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring, leading to the formation of the desired 3-bromo derivative.

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the free base, 3-Bromo-6-methylimidazo[1,2-a]pyridine, into its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the compound's solubility, stability, and handling properties.[3] The basic nitrogen atom of the pyridine ring is protonated by the addition of a solution of hydrochloric acid in an anhydrous organic solvent, such as dioxane or diethyl ether, leading to the precipitation of the crystalline hydrochloride salt.

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Handle with care.[4][5][6][7][8]

  • Chloroacetaldehyde (40% aqueous solution): Toxic and corrosive. Handle with extreme caution in a fume hood.[3][9][10][11][12]

  • Hydrochloric acid (in dioxane): Corrosive. Handle with care.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplierPurity
2-Amino-5-methylpyridineC₆H₈N₂108.141603-41-4Major Supplier>98%
Chloroacetaldehyde (40% aq.)C₂H₃ClO78.50107-20-0Major Supplier40%
Sodium BicarbonateNaHCO₃84.01144-55-8Major Supplier>99%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Major SupplierACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Major SupplierAnhydrous
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Major Supplier>99%
Acetonitrile (ACN)C₂H₃N41.0575-05-8Major SupplierAnhydrous
Hydrochloric acid (4M in Dioxane)HCl36.467647-01-0Major Supplier4.0 M
Diethyl Ether(C₂H₅)₂O74.1260-29-7Major SupplierAnhydrous
Step-by-Step Synthesis
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylpyridine (10.8 g, 100 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the 2-amino-5-methylpyridine is completely dissolved.

  • To this solution, add a 40% aqueous solution of chloroacetaldehyde (17.7 mL, 110 mmol) dropwise over 15 minutes. Caution: The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-methylimidazo[1,2-a]pyridine as a pale yellow solid.

  • In a 250 mL round-bottom flask protected from light, dissolve the 6-methylimidazo[1,2-a]pyridine (13.2 g, 100 mmol) obtained from the previous step in anhydrous acetonitrile (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extract the mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 3-Bromo-6-methylimidazo[1,2-a]pyridine.

  • The crude product can be purified by recrystallization from ethanol/water to give a white to off-white solid.

  • Dissolve the purified 3-Bromo-6-methylimidazo[1,2-a]pyridine (21.1 g, 100 mmol) in anhydrous diethyl ether (200 mL) in a 500 mL Erlenmeyer flask.

  • While stirring, slowly add a 4.0 M solution of hydrochloric acid in dioxane (27.5 mL, 110 mmol) dropwise.

  • A white precipitate will form immediately.

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether (2 x 50 mL).

  • Dry the resulting white crystalline solid under vacuum at 40 °C to a constant weight to yield the final product, this compound.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks corresponding to the aromatic protons of the imidazo[1,2-a]pyridine ring system and the methyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected peaks for the carbon atoms of the heterocyclic core and the methyl group.

  • Mass Spectrometry (ESI+): Calculated for C₈H₇BrN₂ [M+H]⁺, found.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The described methodology is scalable and utilizes readily available starting materials and reagents. The strategic two-step approach, involving a classical cyclization followed by a regioselective bromination and subsequent salt formation, offers an efficient route to this valuable building block for drug discovery and medicinal chemistry research. The provided mechanistic insights and detailed experimental procedures are intended to empower researchers to successfully synthesize this and related imidazo[1,2-a]pyridine derivatives.

References

  • WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • 8-Bromo-6-methylimidazo[1,2-a]pyridine synthesis - ChemicalBook.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
  • Bromination of imidazo[1,2-a]pyridines | Download Scientific Diagram - ResearchG
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchG
  • Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide - Benchchem.
  • (PDF)
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google P
  • Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines - PubMed.
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Public
  • CN102924370A - 2-amino-5-methylpyridine preparation method - Google P
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience.
  • US2456379A - 2-amino-5-methyl pyridine and process of making it - Google P
  • 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | 112230-20-3 - Sigma-Aldrich.

Sources

Topic: Purification Techniques for 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-methylimidazo[1,2-a]pyridine is a key heterocyclic scaffold in medicinal chemistry, valued for its role in the development of novel therapeutic agents.[1][2][3] The hydrochloride salt is often the preferred form for pharmaceutical development due to its improved solubility and stability. Ensuring the high purity of this active pharmaceutical ingredient (API) is paramount for accurate biological screening, toxicological studies, and eventual clinical efficacy. This document provides a detailed guide to the purification of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, outlining protocols for recrystallization and chromatographic separation, along with methods for subsequent purity verification.

Introduction and Physicochemical Profile

The imidazo[1,2-a]pyridine core is a "privileged scaffold" found in numerous marketed drugs.[1] The synthesis of derivatives like 3-Bromo-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-amino-5-methylpyridine with an appropriate α-halocarbonyl reagent.[2][4] This process can yield impurities, including unreacted starting materials, catalysts, and side-products. The final hydrochloride salt's purity is thus dependent on a robust purification strategy.

Understanding the compound's properties is the foundation of an effective purification plan. While specific experimental data for the hydrochloride salt is limited, we can infer its properties based on the free base and the nature of salt formation.

Table 1: Physicochemical Properties of 3-Bromo-6-methylimidazo[1,2-a]pyridine and its Hydrochloride Salt

PropertyValue (Free Base)Inferred Value/Characteristic (Hydrochloride Salt)Source / Rationale
Molecular Formula C₈H₇BrN₂C₈H₈BrClN₂Based on chemical structure.
Molecular Weight 211.06 g/mol 247.52 g/mol Calculated from formula.
Appearance SolidCrystalline SolidTypical for small molecule APIs and their salts.
Melting Point ~90-95 °C (for 3-bromo analog)Expected to be significantly higher than the free base.[5] Salt formation increases lattice energy.
Solubility Soluble in organic solvents (DCM, EtOAc, Chloroform).High solubility in polar protic solvents (Water, Methanol, Ethanol); lower solubility in non-polar organic solvents.The ionic character of the HCl salt dramatically increases polarity.
pKa (of conjugate acid) Not available (Estimated ~5-6)Not applicable.The imidazo[1,2-a]pyridine core is basic.

Strategic Approach to Purification

The choice of purification method depends on the impurity profile and the scale of the synthesis. A general decision-making workflow can be employed to select the most efficient strategy.

G start Crude 3-Bromo-6-methylimidazo [1,2-a]pyridine HCl purity_check Assess Purity & Impurity Profile (TLC, HPLC, ¹H NMR) start->purity_check high_purity High Purity (>95%) Few Impurities purity_check->high_purity High low_purity Low Purity (<95%) Multiple Impurities purity_check->low_purity Low recrystall Protocol 1: Recrystallization high_purity->recrystall chromatography Protocol 2: Chromatography of Free Base low_purity->chromatography final_product Pure Hydrochloride Salt (>99% Purity) recrystall->final_product chromatography->final_product

Figure 1: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Purification by Recrystallization

Recrystallization is the most effective method for removing minor impurities from a crystalline solid, leveraging differences in solubility between the target compound and contaminants in a chosen solvent system. For a polar salt like this compound, polar protic solvents are ideal. The literature supports the use of hot ethanol or methanol for recrystallizing related imidazo[1,2-a]pyridine derivatives.[4][6]

Principle

The principle is to dissolve the impure compound in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving the more soluble impurities behind in the mother liquor.

Detailed Experimental Protocol
  • Solvent Selection: Begin by testing solubility in small volumes of candidate solvents like ethanol, methanol, and isopropanol. The ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude hydrochloride salt (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) dropwise while heating (e.g., to ~70-75 °C) and stirring until the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield.

  • Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to further decrease the compound's solubility and maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C), until a constant weight is achieved.

Troubleshooting
IssuePotential CauseSolution
No crystals form Too much solvent used; compound is too soluble even when cold.Boil off some solvent to concentrate the solution. If that fails, add a suitable anti-solvent (e.g., diethyl ether) dropwise until turbidity persists and then cool.
Oiling out Solution is supersaturated; cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.
Low Recovery Compound has significant solubility in cold solvent; premature crystallization during hot filtration.Ensure the use of a minimal amount of solvent and sufficient cooling. For hot filtration, pre-heat the funnel and filter paper.

Protocol 2: Purification by Flash Column Chromatography

When the crude material contains significant amounts of impurities with different polarities, flash column chromatography is the method of choice. It is most effective when performed on the less polar free base. Therefore, this protocol involves converting the crude hydrochloride salt to the free base, purifying it via chromatography, and then converting the pure free base back to the hydrochloride salt. Silica gel chromatography using a hexane/ethyl acetate eluent system is well-documented for this class of compounds.[7][8][9]

Workflow Overview

G A Step A: Neutralize Crude HCl Salt to Free Base B Step B: Purify Free Base via Silica Gel Chromatography A->B C Step C: Combine Pure Fractions & Evaporate B->C D Step D: Convert Pure Free Base to HCl Salt C->D E Step E: Isolate and Dry Final Product D->E

Figure 2: Workflow for the chromatographic purification of the hydrochloride salt.

Detailed Experimental Protocol

Step A: Conversion to Free Base

  • Dissolve the crude this compound in deionized water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is ~8-9.

  • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).[8][10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Step B: Silica Gel Chromatography

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude free base. A good system (e.g., 7:3 Hexane:Ethyl Acetate) will give the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc) and pack the column.

  • Loading: Dissolve the crude free base in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., step gradient from 10% to 50% EtOAc in Hexane).[7]

  • Fraction Collection: Collect fractions and monitor them by TLC, visualizing spots under UV light.[8]

Step C: Isolation of Pure Free Base

  • Combine all fractions that contain the pure product (single spot on TLC).

  • Remove the solvent under reduced pressure to obtain the purified 3-Bromo-6-methylimidazo[1,2-a]pyridine free base as a solid or oil.

Step D: Conversion to Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • With vigorous stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise.

  • The hydrochloride salt should precipitate out of the solution.

Step E: Isolation and Drying

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl.

  • Dry the final product under high vacuum to a constant weight.

Purity Assessment and Quality Control

Post-purification analysis is essential to confirm the identity and purity of the final product.

Table 2: Analytical Methods for Final Product Verification

MethodParameterExpected Result for Pure Sample
HPLC Purity>99.0% peak area. Literature on analogs reports >98% purity.[11][12]
¹H NMR Chemical Structure & PuritySpectrum consistent with the proposed structure; absence of impurity signals.[13]
Mass Spec (HRMS) Molecular WeightObserved m/z for the free base cation [M+H]⁺ should match the calculated value.
Melting Point Purity & IdentityA sharp melting point range (e.g., within 1-2 °C).
TLC PurityA single spot in an appropriate mobile phase.

Conclusion

The purification of this compound requires a strategic approach based on the initial purity of the crude material. For relatively clean samples (>95%), recrystallization from a polar protic solvent like ethanol is an efficient and scalable method. For more complex mixtures, a multi-step process involving conversion to the free base, purification by silica gel chromatography, and subsequent salt formation is necessary to achieve the high purity (>99%) required for research and pharmaceutical development. Rigorous analytical quality control is mandatory to validate the success of the chosen purification protocol.

References

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]

  • 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951. PubChem. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2021). MDPI. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). MDPI. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). ResearchGate. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. (2020). MDPI. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]

Sources

Application Note: Structural Elucidation of Imidazo[1,2-a]pyridine Derivatives using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Unambiguous structural characterization is a cornerstone of the drug discovery and development process, ensuring the identity and purity of synthesized molecules.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the molecular structure elucidation of these heterocyclic systems in solution.[7][8] This guide provides a comprehensive overview and detailed protocols for the analysis of imidazo[1,2-a]pyridine derivatives using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Introduction: The Role of NMR in Characterizing Privileged Scaffolds

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and environment at the atomic level.[5][7] For drug development professionals, NMR is indispensable for everything from routine structural verification and impurity detection to studying drug-target interactions.[4][6] The imidazo[1,2-a]pyridine system, with its unique arrangement of aromatic protons and carbons, produces characteristic NMR spectra. However, the precise assignment of signals, especially in highly substituted analogs, requires a systematic approach that combines several NMR techniques. This document serves as a field-proven guide to these methods.

PART 1: EXPERIMENTAL WORKFLOWS AND PROTOCOLS

Protocol for Optimal Sample Preparation

High-quality NMR spectra begin with meticulous sample preparation. The goal is to create a homogeneous, particle-free solution at an appropriate concentration to maximize spectral quality and minimize acquisition time.[9]

Core Principle: The quality of the magnetic field "shim" determines spectral resolution. Solid particulates and high sample viscosity degrade homogeneity, leading to broad, poorly resolved peaks.[10]

Materials:

  • High-quality 5 mm NMR tubes (e.g., Norell, Wilmad)[10][11]

  • Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆)

  • Glass Pasteur pipettes and bulbs

  • Small glass vials for pre-dissolving sample

  • Cotton or glass wool for filtration

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology:

  • Weighing the Sample:

    • For ¹H NMR, aim for 1-10 mg of your imidazo[1,2-a]pyridine derivative.[11]

    • For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 10-50 mg is ideal.[10] 2D experiments like HSQC and HMBC benefit from these higher concentrations.

  • Solvent Selection & Dissolution:

    • Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[9] For more polar compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are excellent alternatives.

    • Causality: The deuterated solvent is "invisible" in ¹H NMR and provides the deuterium lock signal required by the spectrometer for field stabilization.[12]

    • In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Using a vial first ensures complete dissolution can be visually confirmed before transferring to the NMR tube.[10]

  • Filtration (Critical Step):

    • Place a small plug of glass wool or cotton into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into the NMR tube.

    • Causality: This step removes any suspended micro-particulates that interfere with the magnetic field homogeneity, which is essential for obtaining sharp spectral lines.[12] The final solution must be transparent and free of solids.[11]

  • Final Touches:

    • Ensure the solution height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL in a standard 5 mm tube), which is optimal for modern spectrometers.[9]

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe and isopropanol or acetone to remove any dirt or fingerprints.[11]

    • Label the cap clearly. Never use tape on the body of the tube.[12]

Table 1: Common Deuterated Solvents for NMR Analysis Data compiled from references.[13][14]

Solvent Formula ¹H Residual Peak (δ, ppm) ¹³C Signal (δ, ppm) Key Properties
Chloroform-d CDCl₃ 7.26 77.16 Excellent for a wide range of non-polar to moderately polar organic compounds.
DMSO-d₆ (CD₃)₂SO 2.50 39.52 High dissolving power for polar compounds; useful for observing exchangeable protons (e.g., NH, OH).
Acetone-d₆ (CD₃)₂CO 2.05 29.84, 206.26 Good general-purpose solvent with a useful chemical shift window.
Methanol-d₄ CD₃OD 3.31, 4.87 (OH) 49.00 Protic solvent, will exchange with labile protons (NH, OH) in the sample.

| Deuterium Oxide | D₂O | 4.79 | - | For water-soluble compounds and salts. Use of a reference standard like TSP is required.[15] |

PART 2: SPECTRAL ANALYSIS AND DATA INTERPRETATION

A logical, stepwise approach is essential for assigning the complex spectra of substituted imidazo[1,2-a]pyridines. The process involves analyzing 1D spectra first, then using 2D correlation experiments to confirm and complete the assignments.

The Imidazo[1,2-a]pyridine Core: Numbering and Key Features

Understanding the standard IUPAC numbering of the heterocyclic core is the first step for any spectral assignment.

Caption: Standard IUPAC numbering for the imidazo[1,2-a]pyridine scaffold.

¹H NMR Spectral Characteristics

The proton NMR spectrum provides the initial overview of the structure. The aromatic region (typically 6.5-9.0 ppm) is of primary interest.

  • Imidazole Ring Protons (H-2, H-3): These often appear as singlets (if unsubstituted) or doublets. Their chemical shifts are sensitive to the electronic nature of substituents on the ring.

  • Pyridine Ring Protons (H-5, H-6, H-7, H-8): These protons form a coupled spin system. H-5 is typically the most downfield-shifted proton due to the anisotropic effect of the adjacent nitrogen (N-4).[15] The coupling patterns (multiplicity) are key to their assignment.

Table 2: Typical ¹H NMR Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) Ranges

Proton Typical δ Range (ppm) Multiplicity (Unsubstituted) Typical Coupling Constants (Hz)
H-2 7.8 – 8.2 s or d ³J(H2-H3) ≈ 1-2 Hz
H-3 7.5 – 7.9 s or d ³J(H3-H2) ≈ 1-2 Hz
H-5 8.0 – 9.0 d or dd ³J(H5-H6) ≈ 6.5-7.5 Hz
H-6 6.7 – 7.2 t or td ³J(H6-H5) ≈ 6.5-7.5 Hz, ³J(H6-H7) ≈ 6.5-7.5 Hz
H-7 7.1 – 7.6 t or td ³J(H7-H6) ≈ 6.5-7.5 Hz, ³J(H7-H8) ≈ 8.5-9.5 Hz
H-8 7.5 – 7.8 d or dd ³J(H8-H7) ≈ 8.5-9.5 Hz

(Note: Ranges are approximate and can vary significantly with substitution and solvent.[15][16][17][18])

Proton-Proton Coupling (J-Coupling): The through-bond coupling between adjacent protons provides definitive proof of connectivity.[19]

j_coupling H5 H5 H6 H6 H5->H6 ³J ≈ 7 Hz H7 H7 H5->H7 ⁴J (meta) ≈ 1-2 Hz H8 H8 H5->H8 ⁵J (para) < 1 Hz H6->H7 ³J ≈ 7 Hz H6->H8 ⁴J (meta) ≈ 1-2 Hz H7->H8 ³J ≈ 9 Hz

Caption: Typical ³J (ortho), ⁴J (meta), and ⁵J (para) couplings in the pyridine ring.

¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Combined with DEPT experiments, it allows for the definitive identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[20]

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.

  • DEPT-90: Only CH signals are visible.

  • Logic: By comparing the broadband ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously assign the type of every carbon atom. For example, a signal present in the ¹³C and positive in DEPT-135, but absent in DEPT-90, must be a CH₃ group.

Table 3: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges

Carbon Typical δ Range (ppm) Carbon Type (DEPT)
C-2 140 – 150 C or CH
C-3 108 – 118 C or CH
C-5 122 – 128 CH
C-6 111 – 115 CH
C-7 125 – 130 CH
C-8 116 – 120 CH
C-8a 140 – 145 Quaternary (C)

(Note: Ranges are approximate and highly dependent on substitution patterns.[15][17][18])

Structure Finalization with 2D NMR

While 1D NMR provides foundational data, 2D NMR is essential for assembling the complete molecular puzzle, especially for novel derivatives.[21][22][23]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It generates cross-peaks between J-coupled protons, allowing one to "walk" around the pyridine ring from H-5 to H-8, confirming their assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment. It produces a cross-peak between each proton and the carbon to which it is directly attached (a one-bond correlation, ¹JCH).[24][25] After assigning the protons, the HSQC spectrum directly reveals the chemical shifts of their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). Its primary utility is in identifying quaternary carbons and linking different parts of the molecule. For example, the H-5 proton will show an HMBC correlation to the C-7 and C-8a carbons, while the H-3 proton can show correlations to the C-2 and C-8a bridgehead carbons, definitively locking the structure together.

workflow cluster_Data 1D NMR Data cluster_Analysis 2D NMR Correlation H1 ¹H NMR (Proton Environment & Coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY Assign Spin Systems C13 ¹³C NMR (Unique Carbons) DEPT DEPT-135/90 (Carbon Types: CH, CH₂, CH₃) HSQC HSQC (Direct ¹H-¹³C Attachment) DEPT->HSQC Identify CHx COSY->HSQC Confirm C-H Shifts HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Assign Quaternary Carbons Final Unambiguous Structure Assignment HMBC->Final

Caption: Logical workflow for structure elucidation using a combination of 1D and 2D NMR techniques.

Conclusion

The systematic application of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectroscopy provides a robust and definitive platform for the structural characterization of imidazo[1,2-a]pyridine derivatives. This multi-dimensional approach ensures the highest level of scientific integrity, which is paramount in the fields of chemical research and drug development. By following the detailed protocols and interpretation workflows outlined in this note, researchers can confidently and efficiently elucidate the structures of novel compounds, accelerating the pace of discovery.

References

  • Labome. (2014). NMR Spectroscopy in Drug Discovery and Development. Labome.
  • Iowa State University. NMR Sample Preparation.
  • AZoNetwork. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. AZoOptics.
  • Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • AZoNetwork. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
  • researchmap. Application of NMR in drug discovery. researchmap.
  • University of Leicester.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University College London. Sample Preparation.
  • Bruker.
  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • ResearchGate. (2021). ¹H and ¹³C NMR chemical shifts of 6a.
  • ResearchGate. 13C NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • ResearchGate. 1H NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • SciSpace. (2000). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridines. SciSpace.
  • National Institutes of Health. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH.
  • MDPI. (2001).
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. 13C NMR spectrum of imidazo[1,2-a]pyridine 7a.
  • Wiley Online Library. (2018). Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. Wiley Online Library.
  • Basrah University. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences.
  • e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • ResearchGate. (2010). Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts.
  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Nanalysis.
  • AZoNetwork. (2019).
  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. Department of Chemistry.
  • University of Wisconsin-Madison. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. J. Org. Chem.
  • Chemistry LibreTexts. (2024). DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • PubMed Central. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC.
  • Hans Reich. 1H NMR Coupling Constants.
  • MDPI. (2024).

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis and fragmentation patterns of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic scaffold of significant interest in pharmaceutical and medicinal chemistry. We delineate the theoretical fragmentation pathways under electrospray ionization (ESI) conditions, supported by established principles of ion chemistry. This document offers a comprehensive, step-by-step protocol for sample preparation and LC-MS/MS analysis, alongside guidelines for data interpretation. The methodologies and insights presented herein are designed for researchers, scientists, and drug development professionals engaged in the structural elucidation and characterization of novel heterocyclic compounds.

Introduction

Imidazo[1,2-a]pyridines are privileged heterocyclic structures renowned for their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The specific substitution pattern on the bicyclic core dictates the molecule's pharmacological profile, making unambiguous structural characterization a critical step in drug discovery and development. 3-Bromo-6-methylimidazo[1,2-a]pyridine is a key intermediate or final compound in many synthetic pathways.

Mass spectrometry (MS) is an indispensable analytical technique for molecular weight determination and structural elucidation.[3] When coupled with tandem mass spectrometry (MS/MS), it provides detailed information about a molecule's structure by analyzing its characteristic fragmentation patterns upon collision-induced dissociation (CID). This guide focuses on the positive-ion ESI-MS/MS analysis of the hydrochloride salt of 3-Bromo-6-methylimidazo[1,2-a]pyridine. While the compound is a salt, ESI-MS analysis typically observes the protonated form of the free base, [M+H]⁺, as the non-volatile salt components are often removed or suppressed during the ionization process.[4]

Chemical Structure & Properties

  • Compound: this compound

  • Free Base Formula: C₉H₈BrN₂

  • Free Base Monoisotopic Mass: 222.9898 Da (for ⁷⁹Br) and 224.9878 Da (for ⁸¹Br)

  • Structure: Chemical structure of 3-Bromo-6-methylimidazo[1,2-a]pyridine

Predicted Fragmentation Pathways

The fragmentation of the protonated 3-Bromo-6-methylimidazo[1,2-a]pyridine ion, [M+H]⁺, is governed by the stability of the heterocyclic core, the lability of the carbon-bromine bond, and the influence of the methyl substituent. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, provides a distinctive isotopic signature for all bromine-containing fragments, which will appear as a pair of peaks (doublets) separated by 2 m/z units.[5][6]

Key predicted fragmentation events include:

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a common pathway for bromo-substituted aromatic compounds, leading to a highly stable carbocation.[7]

  • Loss of HBr: Elimination of hydrogen bromide is another characteristic fragmentation route.

  • Loss of Methyl Radical (•CH₃): Fragmentation can be initiated by the loss of the methyl group from the pyridine ring. The loss of a methyl radical is a known fragmentation pathway for methylated compounds.[8]

  • Ring Cleavage: Subsequent fragmentation of the bicyclic core can occur, often involving the loss of small neutral molecules like HCN (hydrogen cyanide) or C₂H₂ (acetylene), which is characteristic of pyridine and imidazole ring systems.[9]

Fragmentation Diagram

The following diagram illustrates the primary predicted fragmentation pathways for the [M+H]⁺ ion of 3-Bromo-6-methylimidazo[1,2-a]pyridine.

Fragmentation_Pathway cluster_M Parent Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragments M [M+H]⁺ m/z 224/226 F1 [M+H - Br]⁺ m/z 145 M->F1 - •Br F2 [M+H - HBr]⁺ m/z 144 M->F2 - HBr F3 [m/z 145 - CH₃]⁺ m/z 130 F1->F3 - •CH₃ F4 [m/z 145 - HCN]⁺ m/z 118 F1->F4 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 3-Bromo-6-methylimidazo[1,2-a]pyridine.

Experimental Protocol

This protocol outlines a general method for analyzing this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Materials and Reagents
  • This compound (≥95% purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • 1.5 mL HPLC Vials

  • 0.22 µm Syringe Filters

Sample Preparation

The hydrochloride salt form is generally soluble in polar solvents like methanol or water. The use of a volatile acid like formic acid in the mobile phase helps to ensure consistent protonation of the analyte for positive-ion ESI.[10]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of methanol. Vortex until fully dissolved.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using 50:50 acetonitrile:water with 0.1% formic acid as the diluent.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for heterocyclic aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous mobile phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase. Formic acid aids in protonation.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.A standard gradient to elute the compound and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and good peak symmetry.
Injection Volume 2 µLA typical injection volume to avoid column overloading.
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the imidazo[1,2-a]pyridine core are basic and readily protonated.[11]
MS1 Scan Range m/z 100 - 400To detect the precursor ion pair at m/z 224/226.
MS2 Precursor Ions m/z 224.0 and 226.0Isolate both isotopic parent ions for fragmentation.
Collision Energy (CE) 20-40 eV (Ramp)A ramp of collision energies ensures that both low-energy (stable) and high-energy (less stable) fragments are generated and observed.
Capillary Voltage 3.5 kVStandard voltage for stable spray generation.
Source Temperature 120 °COptimizes desolvation.
Desolvation Gas Temp. 350 °CEnsures efficient solvent evaporation.
Experimental Workflow Diagram

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing A Weigh Compound B Prepare Stock Solution (1 mg/mL in MeOH) A->B C Prepare Working Solution (1 µg/mL in 50:50 ACN:H₂O) B->C D Filter into HPLC Vial C->D E Inject Sample onto LC System D->E F Chromatographic Separation (C18 Column) E->F G Ionization (ESI+) F->G H MS1 Scan (Precursor Ion ID) G->H I MS2 Fragmentation (CID) H->I J Acquire Spectrum I->J K Identify Fragments J->K L Confirm Structure K->L

Caption: Workflow for the LC-MS/MS analysis of 3-Bromo-6-methylimidazo[1,2-a]pyridine HCl.

Data Interpretation & Expected Results

The resulting mass spectrum should exhibit a clear isotopic doublet for the protonated molecule at m/z 224.0 and m/z 226.0 in approximately a 1:1 ratio, confirming the presence of a single bromine atom. The MS/MS spectrum, generated by fragmenting these precursor ions, will provide the structural fingerprint of the molecule.

Table of Predicted Fragments
Predicted m/zIsotopic Pattern?Proposed FormulaProposed Fragmentation Pathway
224.0 / 226.0Yes (1:1)[C₉H₉BrN₂]⁺[M+H]⁺ (Protonated Molecule)
145.0No[C₉H₈N₂]⁺Loss of Bromine radical (•Br) from [M+H]⁺
144.0No[C₉H₇N₂]⁺Loss of HBr from [M+H]⁺
130.0No[C₈H₅N₂]⁺Loss of Methyl radical (•CH₃) from m/z 145 fragment
118.0No[C₈H₅N]⁺Loss of Hydrogen Cyanide (HCN) from m/z 145 fragment

Self-Validation: The presence of the m/z 145 ion is a strong confirmation of the core imidazo[1,2-a]pyridine structure with a methyl group, as its mass corresponds to the [M+H]⁺ of the debrominated molecule. The absence of the bromine isotopic pattern in this fragment validates the loss of the bromine atom.[12]

Conclusion

This application note details the expected mass spectrometry fragmentation behavior of this compound under positive-ion ESI-MS/MS conditions. The primary fragmentation pathways involve the loss of the bromine atom (as •Br or HBr), followed by cleavages related to the methyl group and the heterocyclic core. The provided LC-MS/MS protocol offers a robust starting point for the analysis and structural confirmation of this compound class, aiding researchers in the confident characterization of these pharmaceutically important molecules.

References

  • This cit
  • Zhang, L., Li, Y., Wang, M., & Geng, H. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • This cit
  • This cit
  • This cit
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Kumar, D., Gaba, M., & Gupta, A. K. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2018(3), M1009. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Rilas Technologies. (2024, May 15). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • All About Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • This cit
  • This cit
  • This cit
  • Wang, C., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 44(47), 20635-20653. [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • This cit
  • This cit

Sources

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This compound is a key intermediate in pharmaceutical research and development, necessitating a reliable analytical method for its quality control. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, and UV detection. The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine scaffold in numerous biologically active molecules.[4][5] The accurate quantification of this compound is critical for ensuring the quality and consistency of starting materials and for monitoring its stability throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. The development of a robust, stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of an HPLC method for this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

  • Structure: this compound

  • Molecular Formula: C₈H₈BrClN₂

  • Molecular Weight: 247.52 g/mol

  • Predicted LogP: The LogP of the related compound 3-Bromoimidazo[1,2-a]pyridine is predicted to be 2.8, suggesting a relatively non-polar nature suitable for reversed-phase chromatography.[6]

  • Solubility: As a hydrochloride salt, the compound is expected to have some aqueous solubility. Preliminary solubility testing in common HPLC solvents such as water, acetonitrile (ACN), and methanol (MeOH) is a critical first step.

HPLC Method Development Strategy

The development of a robust HPLC method follows a systematic and logical progression, from initial screening to final optimization and validation.

Initial Method Screening

The initial phase of method development aims to achieve retention and a reasonable peak shape for the analyte.

  • Column Selection: Based on the predicted non-polar nature of the analyte, a reversed-phase C18 column is the logical first choice. A standard column dimension of 4.6 x 150 mm with 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

    • Aqueous Phase: A buffered mobile phase is crucial for controlling the ionization state of the analyte and ensuring reproducible retention times. A phosphate buffer at a pH of 3.0 is a good starting point to ensure the pyridine nitrogen is protonated, which can help to minimize peak tailing from interactions with residual silanol groups on the stationary phase.[1]

  • Detection Wavelength: As mentioned, a DAD should be used to identify the λmax of this compound. In the absence of this data, 254 nm is a suitable initial wavelength.

  • Initial Gradient: A generic scouting gradient is employed to determine the approximate organic phase concentration required to elute the analyte. A broad gradient from 10% to 90% acetonitrile over 20 minutes is a common starting point.

Method Optimization

Once the initial conditions provide a detectable peak, the method is optimized to achieve the desired chromatographic performance, focusing on resolution, peak shape, and analysis time.

Caption: Workflow for HPLC Method Optimization.

  • Peak Shape: If peak tailing is observed, adjusting the pH of the mobile phase or increasing the buffer concentration can improve peak symmetry. A lower pH (e.g., 2.5) will more effectively protonate the basic nitrogen of the imidazo[1,2-a]pyridine ring, reducing interactions with silanols.

  • Resolution: The gradient slope should be adjusted to ensure adequate separation of the main peak from any impurities or degradation products. A shallower gradient around the elution point of the analyte will improve resolution.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The column temperature can be slightly elevated (e.g., 30-40 °C) to improve peak shape and reduce backpressure.

Recommended HPLC Protocol

Based on the method development strategy, the following protocol is recommended as a starting point for the analysis of this compound.

Table 1: Optimized HPLC Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B in 15 min, 70% B to 90% B in 2 min, hold at 90% B for 2 min, return to 10% B in 1 min, and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength Determined λmax (e.g., 280 nm) or 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3]

Caption: Key Parameters for HPLC Method Validation.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, a forced degradation study is performed. The sample is subjected to various stress conditions to generate potential degradation products. The method's ability to separate the main peak from these degradants is then assessed.

Table 2: Forced Degradation Conditions

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105 °C for 48 hours
Photolytic Degradation Sample exposed to UV light (254 nm) for 48 hours

The peak purity of the analyte should be assessed using a DAD to ensure no co-eluting peaks are present.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Sample Preparation and Analysis Protocol

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (50:50 water:acetonitrile) to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution of the stock solution.

  • Sample Solution Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Conclusion

This application note presents a comprehensive and systematic approach to the development and validation of a stability-indicating RP-HPLC method for the quantitative analysis of this compound. The described method is precise, accurate, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical development setting. The provided protocols and validation criteria serve as a valuable resource for researchers and scientists working with this and structurally related compounds.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubChem. 3-Bromoimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. American Chemical Society; 2021. Available from: [Link]

Sources

Application Notes and Protocols for 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activities of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. Based on extensive structure-activity relationship (SAR) analysis of the imidazo[1,2-a]pyridine scaffold, this guide outlines hypothesized mechanisms of action, focusing on anticancer and antibacterial applications. Detailed, field-proven protocols for preliminary screening and validation, including cytotoxicity assays, antimicrobial susceptibility testing, and in vitro kinase inhibition assays, are provided to facilitate the exploration of this compound's therapeutic potential.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged" heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities. This bicyclic system, featuring a bridgehead nitrogen atom, is present in commercially available drugs and a multitude of investigational agents. The therapeutic versatility of this scaffold encompasses anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

The specific substitutions on the imidazo[1,2-a]pyridine ring system critically influence the biological activity. For the compound in focus, This compound , the bromine atom at the 3-position and the methyl group at the 6-position are key determinants of its potential therapeutic profile. Halogenation at the C3 position is a common feature in analogues exhibiting cytotoxic and antimicrobial effects, while substitution on the pyridine ring, such as the methyl group at C6, modulates the compound's physicochemical properties and target interactions. The hydrochloride salt form is primarily utilized to enhance aqueous solubility for biological assays.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, this compound is postulated to exhibit significant anticancer and antibacterial activities.

Anticancer Activity via Kinase Inhibition

A prominent mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Analogues of 3-Bromo-6-methylimidazo[1,2-a]pyridine have been reported to inhibit various kinases, including phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and others involved in oncogenic signaling pathways.

Inhibition of the PI3K/Akt pathway, a central node in cell survival and proliferation, is a plausible mechanism for the anticancer effects of this compound. By blocking the activity of kinases within this cascade, this compound could trigger apoptosis and inhibit the growth of cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Compound 3-Bromo-6-methyl- imidazo[1,2-a]pyridine HCl Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of the imidazo[1,2-a]pyridine scaffold, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The precise mechanism of antibacterial action is often multifaceted but can involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The presence of the bromo-substituent on the core structure is anticipated to contribute to this activity.

Experimental Protocols

The following protocols provide a robust framework for the initial in vitro evaluation of this compound.

General Experimental Workflow

A systematic approach is crucial for efficiently screening and characterizing the biological activity of a novel compound. The following workflow is recommended:

Experimental_Workflow Start Compound Synthesis & Purification Solubility Solubility & Stability Assessment Start->Solubility Cytotoxicity Anticancer Screening: MTT Assay on a Panel of Cancer Cell Lines Solubility->Cytotoxicity Antibacterial Antibacterial Screening: MIC Assay against Gram-positive & Gram-negative bacteria Solubility->Antibacterial Hit_Cyto Active in Cytotoxicity Assay? Cytotoxicity->Hit_Cyto Hit_Anti Active in Antibacterial Assay? Antibacterial->Hit_Anti Kinase Mechanism of Action Study: In Vitro Kinase Inhibition Assay Hit_Cyto->Kinase Yes End Lead Optimization Hit_Cyto->End No Further_Anti Further Antibacterial Mechanism Studies Hit_Anti->Further_Anti Yes Hit_Anti->End No Kinase->End Further_Anti->End

Caption: General workflow for screening the biological activity.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for testing.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antibacterial Susceptibility (Broth Microdilution MIC Assay)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[3][4]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

    • Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase (e.g., PI3K, Akt). Commercially available kits, such as those based on luminescence (e.g., ADP-Glo™), are commonly used.[5][6]

Materials:

  • This compound

  • Recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the compound in the kinase assay buffer with a constant final concentration of the solvent (e.g., 1% DMSO).

  • Kinase Reaction:

    • Add the diluted compound to the wells of a 384-well plate.

    • Add the diluted kinase enzyme to each well (except "no enzyme" controls) and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (ADP-Glo™ Example):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Cytotoxicity Data for this compound

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast CancerValue
HT-29Colon CancerValue
A549Lung CancerValue
HEK293Normal KidneyValue

Note: The selectivity of the compound can be assessed by comparing its IC₅₀ values in cancer cell lines versus normal cell lines.

Table 2: Example MIC Data for this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositiveValue
Enterococcus faecalisPositiveValue
Escherichia coliNegativeValue
Pseudomonas aeruginosaNegativeValue

Conclusion

This compound is a promising compound for investigation in the fields of oncology and infectious diseases. The protocols and insights provided in this guide offer a foundational framework for researchers to explore its biological activities and potential mechanisms of action. Further studies, including more extensive kinase profiling, in vivo efficacy models, and advanced mechanistic investigations, will be crucial in elucidating the full therapeutic potential of this and related imidazo[1,2-a]pyridine derivatives.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • YouTube. (2025). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Wikipedia. (n.d.). Akt/PKB signaling pathway. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. [Link]

  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]

  • ResearchGate. (2023). In vitro kinase assay. [Link]

  • ResearchGate. (n.d.). Preclinical Testing and Validation of Novel Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

Sources

The Strategic Utility of 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents.[1][2] This bicyclic heterocyclic system, with its unique electronic and steric properties, serves as a versatile template for the design of novel therapeutics targeting a wide array of diseases, from infectious agents to complex malignancies.[3] Within this esteemed class of compounds, 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride emerges as a particularly valuable and strategic starting material for the synthesis of next-generation kinase inhibitors and other targeted therapies.

The bromine atom at the 3-position provides a chemically tractable handle for the introduction of diverse molecular fragments through well-established cross-coupling methodologies. This, combined with the methyl group at the 6-position which can influence solubility, metabolic stability, and target engagement, makes this compound a highly sought-after building block in drug discovery campaigns. This technical guide will provide an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into its role in the development of potent and selective kinase inhibitors.

Physicochemical Properties: A Foundation for Synthetic Strategy

A comprehensive understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization. While specific experimental data for the hydrochloride salt is not extensively published, the properties of the parent compound, 3-bromoimidazo[1,2-a]pyridine, offer valuable insights.

PropertyValueSource
Molecular Formula C₈H₈BrClN₂[4]
Molecular Weight 247.52 g/mol [4]
CAS Number 1072944-60-5[4]
Predicted LogP 2.8[5]
Predicted Polar Surface Area 17.3 Ų[5]
Predicted pKa (most basic) 4.5 (Predicted)N/A

The predicted LogP suggests a moderate lipophilicity, which is often a desirable trait in drug candidates. The hydrochloride salt form is expected to exhibit enhanced aqueous solubility compared to the free base, facilitating its use in a wider range of reaction conditions.

Core Synthetic Applications: Gateway to Molecular Diversity

The strategic placement of the bromine atom at the 3-position of the imidazo[1,2-a]pyridine core makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of complex drug-like molecules.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in many kinase inhibitors.[6] This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for the Suzuki coupling of related heteroaryl halides and should be optimized for specific substrates.[7]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-methylimidazo[1,2-a]pyridine derivative.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination is another indispensable tool in medicinal chemistry, facilitating the formation of C-N bonds to generate arylamines and heteroarylamines.[4] This reaction is critical for introducing amine-containing pharmacophores, which can engage in key hydrogen bonding interactions with biological targets.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure and may require optimization of the catalyst, ligand, base, and solvent for specific amine coupling partners.[8]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and glovebox or Schlenk line equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq) to a dry Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.4 eq) and this compound (1.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture with stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Drug Discovery: Targeting the PI3K/AKT/mTOR Pathway

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of inhibitors for a variety of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.[7][9] One prominent example is the phosphatidylinositol 3-kinase (PI3K) pathway, a key signaling cascade that controls cell growth, proliferation, and survival. Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Derivatives of 6-methyl-imidazo[1,2-a]pyridine have been investigated as potent and selective inhibitors of PI3Kα, the alpha isoform of PI3K.[10] The synthetic strategies often involve the functionalization of the 3-position of the imidazo[1,2-a]pyridine core, highlighting the importance of starting materials like this compound.

The general workflow for the discovery of such inhibitors is outlined below:

G cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Lead Candidate Validation A 3-Bromo-6-methylimidazo [1,2-a]pyridine HCl B Suzuki or Buchwald-Hartwig Cross-Coupling A->B Key Starting Material C Library of 3-Substituted Imidazo[1,2-a]pyridines B->C Diversification D In Vitro Kinase Assay (PI3Kα) C->D Primary Screen E Cell-Based Proliferation Assays D->E Cellular Potency F Structure-Activity Relationship (SAR) Studies E->F Data for Optimization F->B Iterative Design I Lead Candidate F->I Selection G In Vivo Efficacy Studies (Xenograft Models) H Pharmacokinetic (PK) Profiling I->G I->H

Caption: A generalized workflow for the discovery of kinase inhibitors.

The PI3K/AKT/mTOR signaling pathway is a complex cascade that can be targeted at multiple nodes. A simplified representation of this pathway and the inhibitory action of a hypothetical imidazo[1,2-a]pyridine-based inhibitor is shown below:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent chemical reactivity, coupled with the proven biological relevance of the imidazo[1,2-a]pyridine scaffold, makes it an invaluable tool for researchers and scientists in the pharmaceutical industry. The ability to readily diversify the 3-position through robust and well-understood cross-coupling reactions provides a rapid and efficient means to explore structure-activity relationships and optimize lead compounds. As the quest for more effective and targeted therapies continues, the judicious use of such versatile building blocks will undoubtedly play a pivotal role in the discovery of the next generation of life-saving medicines.

References

  • Google Patents. (2016). US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
  • PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (2005). US6861525B2 - Process for the preparation imidazo[1,2-A]pyridine-3-acetamides.
  • Google Patents. (2013). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

  • Pharmacia. (2022). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Boron Chemistry for Medical Applications. Retrieved from [Link]

  • ResearchGate. (2016). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Patent US-10875864-B2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Essential Medicinal Chemistry of Essential Medicines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Google Patents. (2004). WO2004000833A1 - Processes for preparing substituted pyrimidines and pyrimidine derivatives as inhibitors of protein kinase.
  • PubMed Central (PMC). (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • ResearchGate. (2021). Zolimidine Analogues: The Synthesis of Imidazo[1,2-α]pyridine-Based Sulfilimines and Sulfoximines. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols: Imidazo[1,2-a]pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase-Driven Oncology

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its rigid, planar structure and versatile substitution points allow it to form key interactions with a multitude of biological targets. A primary area where this scaffold has demonstrated profound potential is in the development of protein kinase inhibitors.[3][5] Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7][8] This has made them one of the most important classes of drug targets in modern oncology.

This guide provides an in-depth overview of the application of imidazo[1,2-a]pyridine derivatives as kinase inhibitors. We will explore their synthesis, delve into their mechanisms of action against key oncogenic kinases, and provide detailed, field-proven protocols for their evaluation, from initial biochemical screening to cell-based functional assays.

Synthetic Strategies: Building the Core

The versatility of the imidazo[1,2-a]pyridine scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization. Common strategies include transition metal-catalyzed reactions, multi-component reactions, and classical condensation/cyclization pathways.[1][2] A widely used and robust method is the one-pot reaction between an aminopyridine and an α-haloketone, which offers a straightforward entry to the core structure.

Protocol 1: Representative Synthesis of an Imidazo[1,2-a]pyridine Scaffold

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine core, a common starting point for further elaboration into potent kinase inhibitors.

Rationale: This method is chosen for its high efficiency, operational simplicity, and the commercial availability of a wide range of starting materials, allowing for rapid generation of diverse compound libraries.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL) in a round-bottom flask, add the desired α-bromoketone (1.1 mmol).

  • Condensation & Cyclization: Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0 mmol), to the mixture.

  • Heating: Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into ice-water (50 mL) to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine derivative.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct structure has been formed before proceeding to biological evaluation.

Mechanism of Action and Key Kinase Targets

Imidazo[1,2-a]pyridine derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. This scaffold has been successfully adapted to target several critical cancer-related kinases.

Key Kinase Targets:

  • PI3K/Akt/mTOR Pathway: This is one of the most frequently activated signaling pathways in human cancer. Several imidazo[1,2-a]pyridine series have been developed as potent pan-PI3K or dual PI3K/mTOR inhibitors.[9][10][11] These inhibitors effectively shut down aberrant survival and proliferation signals.

  • Receptor Tyrosine Kinases (RTKs): This class includes crucial oncogenic drivers like VEGFR and c-Met. Dual inhibitors based on the imidazo[1,2-a]pyridine scaffold can simultaneously block tumor angiogenesis (VEGFR) and cell proliferation/metastasis (c-Met).[12][13]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets. Imidazo[1,2-a]pyridine-based compounds have been designed to inhibit CDKs, such as CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[14]

  • Other Serine/Threonine Kinases: The scaffold has also been utilized to develop inhibitors for other kinases like Akt and spleen tyrosine kinase (Syk).[15][16]

Visualizing the PI3K/Akt/mTOR Pathway Inhibition

The following diagram illustrates how an imidazo[1,2-a]pyridine inhibitor can block this critical oncogenic pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits ATP Binding Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of Imidazo[1,2-a]pyridine inhibitor in DMSO C Dispense inhibitor dilutions and controls (DMSO, positive control) into assay plate A->C B Prepare Kinase Reaction Mix: - Kinase Enzyme - FRET-labeled Substrate - Assay Buffer D Add Kinase Reaction Mix to all wells B->D C->D E Incubate at RT to allow for inhibitor binding (15-30 min) D->E F Initiate reaction by adding ATP solution E->F G Incubate at RT for kinase reaction (e.g., 60 min) F->G H Stop reaction and add Detection Mix (Eu-labeled phospho-specific antibody) G->H I Incubate at RT to allow antibody binding (60 min) H->I J Read plate on a TR-FRET enabled plate reader I->J K Calculate % inhibition relative to DMSO control J->K L Plot % inhibition vs. log[Inhibitor] and fit to a four-parameter logistic model to determine IC₅₀ K->L Cell_Assay_Workflow cluster_western Part A: Target Engagement (Western Blot) cluster_viability Part B: Anti-Proliferative Effect Start Seed cancer cells in 6-well (Western) and 96-well (Viability) plates Incubate1 Allow cells to adhere overnight (24h) Start->Incubate1 Treat Treat cells with serial dilutions of Imidazo[1,2-a]pyridine inhibitor for 24-72h Incubate1->Treat Lyse Harvest cells from 6-well plate, prepare protein lysates Treat->Lyse AddReagent Add viability reagent (e.g., CellTiter-Glo) to 96-well plate Treat->AddReagent SDS Run lysates on SDS-PAGE gel and transfer to membrane Lyse->SDS Probe Probe membrane with antibodies: - Phospho-Substrate (p-Akt) - Total Substrate (Total Akt) - Loading Control (GAPDH) SDS->Probe Image Image blot and quantify band intensities Probe->Image Incubate2 Incubate according to manufacturer's protocol AddReagent->Incubate2 ReadPlate Measure luminescence on a plate reader Incubate2->ReadPlate Analyze Calculate % viability vs. control and determine GI₅₀/IC₅₀ ReadPlate->Analyze

Caption: Workflow for cell-based inhibitor validation.

Step-by-Step Methodology:

Part A: Western Blot for Target Engagement

  • Cell Culture: Seed a cancer cell line known to be dependent on the target kinase (e.g., A375 melanoma cells for an Akt inhibitor) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the imidazo[1,2-a]pyridine inhibitor at various concentrations (e.g., 0, 0.1, 1, 10x the biochemical IC₅₀) for a defined period (e.g., 2-4 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-Akt Ser473). Subsequently, strip and re-probe the membrane with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.

  • Analysis: A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control confirms on-target activity in a cellular context.

Part B: Anti-Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed the same cancer cell line in opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the log of the inhibitor concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ from the resulting dose-response curve.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold has firmly established itself as a versatile and highly fruitful starting point for the design of novel kinase inhibitors. Its favorable drug-like properties and synthetic tractability have led to the development of potent and selective inhibitors against a range of high-value oncology targets. Several compounds based on this core have entered human clinical trials, highlighting their significant therapeutic potential. F[7][13]uture research will likely focus on further refining selectivity to minimize off-target effects, exploring novel kinase targets, and developing next-generation inhibitors that can overcome clinical resistance mechanisms. The robust protocols outlined in this guide provide a solid framework for researchers to synthesize, evaluate, and advance new imidazo[1,2-a]pyridine candidates in the quest for more effective cancer therapies.

References

  • Haydl, A. M., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chem Asian J, 14(8), 1249-1261. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3148-3166. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 856-861. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Li, C., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. [Link]

  • Reddy, T. S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • Viana, H., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Ducray, R., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]

  • Sakai, K., et al. (2014). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1648-1664. [Link]

  • Zhao, L., et al. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. ChemMedChem, 18(8). [Link]

  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Gentile, F., et al. (2016). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 26(22), 5559-5562. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9142-9152. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Allen, S., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 2(3), 234-238. [Link]

Sources

Application Notes & Protocols: 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various clinically used drugs for conditions ranging from insomnia to ulcers[1][2]. In recent years, this chemical moiety has garnered significant interest for its potent anticancer properties[1][3][4]. Derivatives of imidazo[1,2-a]pyridine have demonstrated efficacy against a range of cancer cell lines, including breast, colon, lung, melanoma, and cervical cancers[4][5][6]. Their mechanism of action often involves the targeted inhibition of key survival pathways and the induction of programmed cell death, making them promising candidates for further drug development[1][4].

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a specific analog within this promising class. These application notes provide a comprehensive guide to its evaluation in cancer cell line studies, detailing its mechanism of action and providing robust protocols for its in vitro characterization.

Mechanistic Insights: Targeting Critical Cancer Pathways

Research into imidazo[1,2-a]pyridine derivatives reveals a multi-faceted approach to inducing cancer cell death. The primary mechanisms identified are the inhibition of pro-survival signaling cascades and the activation of apoptotic pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Axis

A central and frequently dysregulated pathway in many cancers is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival[7]. Several studies have demonstrated that imidazo[1,2-a]pyridine compounds effectively suppress this pathway.[1][5][7]. Treatment with these compounds leads to a reduction in the phosphorylated (active) forms of Akt and mTOR[5]. This inhibition curtails downstream signaling that would otherwise promote cell proliferation and survival.

Induction of Cell Cycle Arrest and Apoptosis

By disrupting the PI3K/Akt pathway and influencing other cellular regulators, 3-Bromo-6-methylimidazo[1,2-a]pyridine and its analogs can induce cell cycle arrest, typically at the G2/M phase[5][7][8]. This halt in the cell cycle prevents cancer cells from dividing and proliferating. This effect is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21[3][5].

Following cell cycle arrest, these compounds robustly trigger apoptosis (programmed cell death). Evidence points to the involvement of both the intrinsic and extrinsic apoptotic pathways:

  • Intrinsic Pathway: Characterized by increased levels of the pro-apoptotic protein BAX and subsequent activation of caspase-9[5].

  • Extrinsic Pathway: Involves the activation of initiator caspase-8 and executioner caspase-7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP)[3][6].

The diagram below illustrates the proposed mechanism of action.

Mechanism_of_Action cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Compound 3-Bromo-6-methyl- imidazo[1,2-a]pyridine HCl Akt Akt Compound->Akt Inhibits Phosphorylation mTOR mTOR Compound->mTOR Inhibits Phosphorylation p53 p53 Compound->p53 Upregulates Casp8 Caspase-8 Compound->Casp8 Activates PI3K->Akt Activates (p-Akt) Akt->mTOR Activates (p-mTOR) Proliferation Cell Proliferation & Survival mTOR->Proliferation p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Casp9 Caspase-9 Bax->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 Casp8->Casp37 PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed signaling pathway of 3-Bromo-6-methylimidazo[1,2-a]pyridine HCl in cancer cells.

Quantitative Analysis: Cytotoxicity Across Cancer Cell Lines

The cytotoxic potential of imidazo[1,2-a]pyridine derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes reported IC50 values for structurally related imidazo[1,2-a]pyridines in various cancer cell lines after 48 hours of treatment.

Cancer TypeCell LineCompound Class/NumberIC50 (µM)Reference
MelanomaA375Imidazo[1,2-a]pyridine 69.7 - 44.6[5]
MelanomaWM115Imidazo[1,2-a]pyridine 69.7 - 44.6[5]
Cervical CancerHeLaImidazo[1,2-a]pyridine 69.7 - 44.6[5]
Breast CancerHCC1937IP-545[3]
Breast CancerHCC1937IP-647.7[3]
Colorectal AdenocarcinomaHT-29Imidazo[1,2-a]pyridine 16h9.30[9]
Breast AdenocarcinomaMCF-7Imidazo[1,2-a]pyridine 16h5.35[9]

Note: The specific IC50 for this compound should be determined empirically for each cell line of interest using the protocols outlined below.

Experimental Protocols

The following protocols provide a validated framework for assessing the anticancer activity of this compound in vitro.

Protocol 1: Determination of IC50 via MTT Cell Viability Assay

This protocol details the steps to measure the dose-dependent cytotoxic effect of the compound.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest (e.g., HeLa, A375, HCC1937)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom cell culture plates

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

2. Stock Solution Preparation:

  • Causality: A high-concentration, sterile stock solution is essential for accurate serial dilutions and to minimize the volume of solvent added to cell cultures, thereby avoiding solvent-induced cytotoxicity.

  • Procedure: Dissolve this compound in sterile DMSO to create a 100 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

3. Cell Seeding:

  • Causality: Seeding an optimal number of cells ensures they are in the logarithmic growth phase during treatment, providing a sensitive and reproducible measure of proliferation inhibition.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh complete medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (this may require optimization per cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

4. Compound Treatment:

  • Causality: A serial dilution series covering a wide concentration range is necessary to capture the full dose-response curve and accurately calculate the IC50 value.

  • Procedure:

    • Prepare serial dilutions of the 100 mM stock solution in complete medium. A typical final concentration range for screening is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for 48 hours (or desired time point) at 37°C, 5% CO₂.

5. MTT Assay and Data Acquisition:

  • Causality: The MTT assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

  • Procedure:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • Viability (%) = (Absorbance_treated / Absorbance_vehicle_control) x 100

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Experimental_Workflow A 1. Prepare Compound Stock (100 mM in DMSO) E 5. Prepare Serial Dilutions (0.1 µM to 100 µM in medium) A->E B 2. Culture & Harvest Cells (~80% confluency) C 3. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) B->C D 4. Incubate for 24h (Allow attachment) C->D F 6. Treat Cells with Compound & Vehicle Control D->F E->F G 7. Incubate for 48h F->G H 8. Add MTT Reagent (Incubate 3-4h) G->H I 9. Solubilize Formazan (Add DMSO) H->I J 10. Read Absorbance (570 nm) I->J K 11. Analyze Data (Calculate % Viability & IC50) J->K

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol 2: Analysis of Cell Cycle and Apoptosis by Flow Cytometry

This protocol allows for the quantitative analysis of the compound's effect on cell cycle distribution and apoptosis induction.

1. Materials and Reagents:

  • Reagents from Protocol 1 (for cell culture and treatment)

  • 6-well cell culture plates

  • Propidium Iodide (PI) / RNase Staining Buffer

  • Annexin V-FITC / PI Apoptosis Detection Kit

  • Flow cytometer

2. Procedure:

  • Seed cells in 6-well plates and treat with the compound at its determined IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest both adherent and floating cells. Centrifuge and wash twice with ice-cold PBS.

  • For Cell Cycle Analysis:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge, wash with PBS, and resuspend in PI/RNase staining buffer.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

  • For Apoptosis Analysis:

    • Resuspend the washed cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze immediately by flow cytometry. This will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

  • ResearchGate. (2020). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available at: [Link]

  • ResearchGate. (2020). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Available at: [Link]

  • PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available at: [Link]

  • ResearchGate. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Available at: [Link]

  • Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available at: [Link]

  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Available at: [Link]

  • ResearchGate. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • National Institutes of Health (NIH). (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • ResearchGate. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Antitubercular Potential of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antitubercular potential of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a systematic preclinical assessment.

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with several analogues demonstrating significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This guide will utilize this compound as a representative compound to illustrate the evaluation process.

Scientific Rationale and Background

Tuberculosis remains a global health crisis, necessitating the discovery of novel therapeutics.[1] The imidazo[1,2-a]pyridine class of compounds has emerged as a promising area of research.[2] Mechanistic studies on some analogues suggest that they may target the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in Mtb.[1] Inhibition of QcrB disrupts ATP synthesis, leading to bacterial cell death. This novel mechanism of action makes imidazo[1,2-a]pyridines attractive candidates for further development.

The following protocols are designed to systematically evaluate the in vitro and in vivo efficacy of this compound, providing a robust data package for preclinical assessment.

Physicochemical Properties and Synthesis

A foundational understanding of the test article's properties is critical for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1072944-60-5ChemicalBook[3]
Molecular Formula C₈H₈BrClN₂(Calculated for HCl salt)
Molecular Weight 247.52 g/mol (Calculated for HCl salt)
Appearance Solid (predicted)-
Solubility To be determined experimentally in relevant solvents (e.g., DMSO, water, culture media)-
General Synthesis Protocol

While a specific protocol for the hydrochloride salt is not detailed in the provided search results, a general synthesis for the imidazo[1,2-a]pyridine core can be adapted.[4][5] The synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine typically involves a two-step process:

  • Cyclization: Condensation of 2-amino-5-methylpyridine with a suitable three-carbon synthon (e.g., α-haloketone) to form the 6-methylimidazo[1,2-a]pyridine core.

  • Bromination: Regioselective bromination at the C3 position using a brominating agent such as N-bromosuccinimide (NBS).

  • Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

Researchers should refer to established synthetic methodologies for imidazo[1,2-a]pyridines for detailed reaction conditions and purification procedures.[4][5]

In Vitro Efficacy Assessment

The initial evaluation of a potential antitubercular agent involves determining its direct activity against Mtb and its toxicity to mammalian cells.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MABA is a reliable and widely used colorimetric assay to determine the MIC of a compound against Mtb.[6][7] Metabolically active bacteria reduce the blue Alamar Blue (resazurin) to a pink product (resorufin).

  • Preparation of Mtb Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC to mid-log phase (OD₆₀₀ of 0.4-0.6).[7]

    • Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.[7]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions in a 96-well flat-bottom plate using 7H9 broth to achieve a range of final concentrations (e.g., 100 µg/mL to 0.09 µg/mL).

    • Include a positive control (e.g., Rifampicin) and a negative control (DMSO vehicle).

  • Assay Procedure:

    • Add 100 µL of the diluted Mtb inoculum to each well of the 96-well plate containing the serially diluted compound.[6]

    • Seal the plate and incubate at 37°C for 5-7 days.[6][8]

    • Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for an additional 24 hours at 37°C.[8]

  • Data Analysis:

    • Visually assess the color change in each well. Blue indicates inhibition, while pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Mammalian Cell Cytotoxicity Assessment using MTT Assay

It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT assay measures the metabolic activity of cells as an indicator of viability.[9][10]

  • Cell Culture:

    • Culture a mammalian cell line (e.g., Vero, HepG2, or THP-1) in the appropriate culture medium in a 96-well plate.

    • Seed the cells at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 1 x 10⁴ cells/well).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the existing medium in the cell plate with the medium containing the test compound at various concentrations.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Evaluation in a Murine Model

Animal models are indispensable for evaluating the therapeutic potential of a new drug candidate in a living organism. The murine model of chronic tuberculosis is a well-established and widely used system.[12][13][14]

Experimental Workflow

in_vivo_workflow cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis animal_selection Animal Selection (e.g., BALB/c mice, 6-8 weeks old) mtb_prep Mtb Strain Preparation (e.g., H37Rv or Erdman) aerosol_infection Low-Dose Aerosol Infection (to deliver ~50-100 CFU/lungs) mtb_prep->aerosol_infection chronic_phase Establishment of Chronic Infection (e.g., 4 weeks post-infection) aerosol_infection->chronic_phase treatment_groups Treatment Groups - Vehicle Control - Test Compound - Positive Control (e.g., Isoniazid) chronic_phase->treatment_groups drug_admin Daily Drug Administration (e.g., oral gavage, 5 days/week for 4 weeks) treatment_groups->drug_admin euthanasia Euthanasia & Organ Harvest (Lungs and Spleen) drug_admin->euthanasia homogenization Tissue Homogenization euthanasia->homogenization serial_dilution Serial Dilution & Plating homogenization->serial_dilution cfu_enumeration CFU Enumeration (after 3-4 weeks of incubation) serial_dilution->cfu_enumeration

Caption: Workflow for in vivo efficacy testing of an antitubercular agent.

  • Animal and Bacterial Strains:

    • Mice: Use 6-8 week old female BALB/c or C57BL/6 mice.[12]

    • Mtb Strain: Use the H37Rv or Erdman strain for infection.[12]

    • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in a BSL-3 facility.

  • Infection:

    • Infect mice via a low-dose aerosol exposure system calibrated to deliver approximately 50-100 CFU of Mtb to the lungs.[15]

    • Confirm the implantation dose by sacrificing a small cohort of mice 24 hours post-infection and enumerating the CFU in their lungs.

  • Treatment:

    • Allow the infection to establish for a chronic phase (e.g., 4 weeks).

    • Randomly assign mice to treatment groups:

      • Vehicle control (e.g., the formulation vehicle for the test compound).

      • This compound (at one or more dose levels).

      • Positive control (e.g., Isoniazid at a standard therapeutic dose).

    • Administer the treatments, typically via oral gavage, 5 days per week for 4 weeks.[12]

  • Endpoint Analysis:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically harvest the lungs and spleens.[12]

    • Homogenize the organs in sterile PBS.[12]

    • Prepare ten-fold serial dilutions of the homogenates and plate on Middlebrook 7H11 agar plates supplemented with OADC.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

  • Data Analysis:

    • Transform the CFU data to log₁₀ values.

    • Compare the log₁₀ CFU in the lungs and spleens of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

    • A statistically significant reduction in bacterial load in the treated groups indicates in vivo efficacy.

Data Presentation and Interpretation

Clear and concise data presentation is essential for interpreting the results of the preclinical evaluation.

Table 2: Example Data Summary for In Vitro Evaluation

CompoundMIC (µg/mL) vs. Mtb H37RvCC₅₀ (µg/mL) vs. Vero cellsSelectivity Index (SI = CC₅₀/MIC)
3-Bromo-6-methylimidazo[1,2-a]pyridine HCl Experimental ValueExperimental ValueCalculated Value
Rifampicin 0.125>100>800

Table 3: Example Data Summary for In Vivo Efficacy

Treatment Group (Dose)Mean log₁₀ CFU in Lungs (± SD)Mean log₁₀ CFU in Spleen (± SD)
Vehicle Control Experimental ValueExperimental Value
Test Compound (X mg/kg) Experimental ValueExperimental Value
Isoniazid (25 mg/kg) Experimental ValueExperimental Value

A promising antitubercular candidate should exhibit potent in vitro activity (low MIC), low cytotoxicity (high CC₅₀), and a favorable selectivity index (typically >10). Furthermore, it should demonstrate a significant reduction in bacterial burden in the lungs and spleen of infected mice compared to the vehicle control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antitubercular potential of this compound. By following these standardized procedures, researchers can generate high-quality, reproducible data to support the advancement of this and other promising imidazo[1,2-a]pyridine analogues in the tuberculosis drug discovery pipeline.

References

  • MTT Assay. (2025). Protocols.io. Retrieved from [Link]

  • Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. (n.d.). In Methods in Molecular Biology. Springer.
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). Frontiers in Cellular and Infection Microbiology.
  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2013). Antimicrobial Agents and Chemotherapy.
  • Cytotoxicity MTT Assay Protocols and Methods. (2026).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (2011). Antimicrobial Agents and Chemotherapy.
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy.
  • Mechanistic Modeling of Mycobacterium tuberculosis Infection in Murine Models for Drug and Vaccine Efficacy Studies. (2021). mSystems.
  • In vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain using micro plate alamar blue assay (MABA) and in vitro cytotoxicity in THP-1 cells (CC50). (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2022). RSC Medicinal Chemistry.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model. (2014). PLoS One.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
  • 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951. (n.d.). PubChem. Retrieved from [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. (2019). RSC Advances.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters.
  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This molecule is a crucial building block in pharmaceutical research and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Achieving a high yield of this intermediate is critical for the economic viability and efficiency of multi-step synthetic campaigns. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing not just procedures, but a framework for rational problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The synthesis is typically a two-step process followed by salt formation. First, a cyclocondensation reaction between 2-amino-5-methylpyridine and an α-halocarbonyl compound (like chloroacetaldehyde) forms the 6-methylimidazo[1,2-a]pyridine core.[3] This is followed by a regioselective electrophilic bromination at the C3 position, most commonly using N-Bromosuccinimide (NBS). The final step involves treating the free base with hydrochloric acid to yield the desired hydrochloride salt.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Salt Formation A 2-Amino-5-methylpyridine C 6-methylimidazo[1,2-a]pyridine A->C Heat, Solvent (e.g., EtOH) B α-Haloketone (e.g., Chloroacetaldehyde) B->C Heat, Solvent (e.g., EtOH) D 3-Bromo-6-methylimidazo[1,2-a]pyridine C->D NBS, Solvent (e.g., ACN, CHCl3) E 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride D->E HCl in Ether/IPA

Caption: General synthetic workflow.

Q2: What are the most critical factors influencing the overall yield?

There are three primary areas where yield is commonly compromised:

  • Purity of Starting Materials: The purity of 2-amino-5-methylpyridine is paramount. Impurities can lead to significant byproduct formation in the cyclization step.

  • Regioselectivity of Bromination: The imidazo[1,2-a]pyridine ring is electron-rich, and while C3 is the most nucleophilic position, harsh conditions can lead to bromination at other positions or the formation of di-brominated species.

  • Workup and Purification: The product's basicity can lead to losses during aqueous extractions if the pH is not carefully controlled. Similarly, improper selection of crystallization solvents can result in poor recovery.

Q3: Why is the C3 position preferentially brominated?

The C3 position of the imidazo[1,2-a]pyridine scaffold is the most electron-rich and sterically accessible site for electrophilic substitution. The lone pair of electrons on the pyrrole-like nitrogen (N1) contributes significantly to the aromatic system, increasing the electron density at C3. Mechanistic studies confirm that this position's high nucleophilicity directs electrophiles like Br+ (from NBS) to attack there preferentially.[4]

Troubleshooting Guide

Problem Area 1: Inefficient Cyclization & Low Yield of Intermediate

Q: My cyclization reaction to form 6-methylimidazo[1,2-a]pyridine is sluggish, incomplete, or results in a dark, impure mixture. What should I investigate?

Answer: This is a classic issue that typically points to problems with either the starting materials or the reaction conditions. The reaction is a condensation followed by intramolecular cyclization, and its efficiency is highly sensitive.

Causality & Solutions:

  • Purity of 2-amino-5-methylpyridine: This is the most common culprit. Commercial sources can vary in purity. Isomeric impurities, such as 2-amino-3-methylpyridine, will lead to the formation of undesired 8-methylimidazo[1,2-a]pyridine, which can be difficult to separate.

    • Validation Protocol: Always verify the purity of your starting material by ¹H NMR and melting point. A melting point of 74-77°C is expected. If impurities are detected, recrystallization from a suitable solvent like toluene or hexane is recommended.

  • Reactivity of the α-Halocarbonyl: Chloroacetaldehyde is often supplied as an aqueous solution and can be unstable. Using a more stable precursor like bromoacetaldehyde diethyl acetal, which generates the reactive aldehyde in situ under acidic conditions, can provide more consistent results.

  • Solvent and Temperature: The reaction is typically run in a protic solvent like ethanol or n-butanol under reflux.

    • Expert Insight: While ethanol is common, switching to a higher boiling point solvent like n-butanol can sometimes drive the reaction to completion, especially if your starting materials are less reactive. However, be aware that higher temperatures can also promote polymerization and the formation of dark-colored impurities. Monitor the reaction by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.

Troubleshooting Flowchart: Cyclization Step

G Start Low Yield in Cyclization Step CheckPurity Verify Purity of 2-amino-5-methylpyridine (NMR, m.p.) Start->CheckPurity Purify Recrystallize Starting Material CheckPurity->Purify Impure CheckReagent Assess α-Halocarbonyl Reagent. Is it fresh? Consider using a stable precursor. CheckPurity->CheckReagent Pure Purify->CheckPurity NewReagent Use Fresh Chloroacetaldehyde or Bromoacetaldehyde Acetal CheckReagent->NewReagent Old/Aqueous OptimizeCond Optimize Reaction Conditions (Solvent, Temperature) CheckReagent->OptimizeCond Fresh NewReagent->OptimizeCond ChangeSolvent Try Higher Boiling Solvent (e.g., n-BuOH) and monitor by TLC OptimizeCond->ChangeSolvent Success Improved Yield ChangeSolvent->Success

Caption: Diagnostic workflow for poor cyclization yield.

Problem Area 2: Poor Yield and Selectivity in Bromination

Q: My bromination with NBS gives a low yield of the 3-bromo product and multiple spots on TLC, some of which I suspect are di-brominated. How can I improve regioselectivity?

Answer: Achieving high regioselectivity is key to a high-yield bromination. The reaction is an electrophilic aromatic substitution. While C3 is the kinetically favored product, over-reaction or suboptimal conditions can lead to side products.

Causality & Solutions:

  • NBS Purity and Stoichiometry: N-Bromosuccinimide (NBS) can degrade over time, releasing bromine, which is less selective.[5]

    • Protocol: Use freshly recrystallized NBS. It can be purified by recrystallizing from hot water.[5] Use a precise stoichiometry, typically 1.0 to 1.05 equivalents. Adding the NBS portion-wise can help maintain a low concentration of the electrophile and suppress over-bromination.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.

    • Expert Insight: Acetonitrile (ACN) or chloroform (CHCl₃) are excellent choices. They are polar enough to dissolve the starting materials but do not participate in the reaction. Avoid highly polar protic solvents, which can react with NBS.

  • Temperature Control: The reaction is typically exothermic.

    • Protocol: Run the reaction at 0°C to room temperature. Start by cooling the solution of your imidazopyridine to 0°C before slowly adding the NBS. Allowing the reaction to proceed at a lower temperature for a longer time often yields a cleaner product than running it hot for a short period.

Mechanism & Selectivity Control

G cluster_0 Mechanism of C3 Bromination cluster_1 Controlling Side Reactions Start 6-methylimidazo[1,2-a]pyridine (Electron-rich C3) Intermediate Sigma Complex (Carbocation intermediate) Start->Intermediate Electrophilic Attack at C3 NBS NBS (Br+ source) NBS->Intermediate Product 3-Bromo-6-methyl- imidazo[1,2-a]pyridine Intermediate->Product Deprotonation (Restores Aromaticity) OverBromination Di-bromo Product Product->OverBromination Excess NBS or High Temperature

Caption: C3 bromination mechanism and side reaction control.

Table 1: Troubleshooting Bromination via Analytical Data

TLC/LC-MS ObservationPotential CauseRecommended Action
Significant starting material remainsIncomplete reactionAdd a small amount (0.05 eq) more of fresh NBS; allow to stir longer at RT.
Multiple product spots with M+80, M+160Over-brominationReduce NBS stoichiometry to 1.0 eq; add NBS portion-wise at 0°C.
Baseline streaking, dark solutionProduct degradationEnsure reaction is run under an inert atmosphere (N₂ or Ar); check solvent purity.
Problem Area 3: Product Loss During Workup and Purification

Q: I experience significant product loss during the aqueous workup and final crystallization of the hydrochloride salt. What are the best practices?

Answer: This is a common issue related to the physicochemical properties of the product. As a basic amine, its solubility is highly pH-dependent.

Causality & Solutions:

  • Workup of the Free Base: After bromination, the reaction is typically quenched with an aqueous solution of sodium thiosulfate (to destroy excess bromine) and then a base like sodium bicarbonate is added.

    • Expert Insight: Do NOT use a strong base like NaOH. A saturated solution of sodium bicarbonate is sufficient to neutralize any acid and quench the succinimide byproduct. The pH should be adjusted to ~8-9. If the pH is too high, it can promote side reactions. If it's too low, your basic product will partition into the aqueous layer as a salt, drastically reducing your extraction yield. Use an organic solvent like dichloromethane (DCM) or ethyl acetate for extraction.

  • Purification of the Free Base: The crude free base can be purified by column chromatography or recrystallization.

    • Protocol: For chromatography, a gradient of ethyl acetate in hexanes on silica gel is effective. For recrystallization, isopropanol (IPA) or an ethanol/water mixture often yields high-purity crystals.[6]

  • Formation of the Hydrochloride Salt: This step can be tricky. The goal is to get clean, crystalline salt without trapping impurities.

    • Protocol: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous isopropanol or diethyl ether. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate.

    • Self-Validation: Monitor the addition with pH paper or a pH meter on a small aliquot to avoid adding a large excess of acid, which can lead to an oily or difficult-to-filter product. Cool the mixture to 0-5°C to maximize precipitation before filtering. Wash the collected solid with cold, anhydrous ether to remove any residual impurities.

Appendix: Detailed Experimental Protocol

Protocol 1: Synthesis of 6-methylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-methylpyridine (10.8 g, 100 mmol) in ethanol (150 mL), add a 40% aqueous solution of chloroacetaldehyde (1.2 eq, 120 mmol).

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC (Mobile phase: 80% Ethyl Acetate / 20% Hexane). The reaction is typically complete in 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water (100 mL) and carefully adjust the pH to 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used directly in the next step or purified further.

Protocol 2: Synthesis of this compound

  • Dissolve the crude 6-methylimidazo[1,2-a]pyridine (13.2 g, 100 mmol) in acetonitrile (200 mL) and cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq, 18.7 g, 105 mmol), recrystallized from water, portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor completion by LC-MS.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (50 mL).

  • Remove the acetonitrile under reduced pressure. Add water (100 mL) and ethyl acetate (150 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.

  • Purify the free base by recrystallization from isopropanol.

  • Dissolve the purified 3-bromo-6-methylimidazo[1,2-a]pyridine in a minimal amount of anhydrous diethyl ether.

  • Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford the final product.

References

  • Title: US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine Source: Google Patents URL
  • Title: EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine Source: Google Patents URL
  • Title: Synthesis of 2-amino-5-methylpyridine Source: PrepChem.com URL: [Link]

  • Title: US2456379A - 2-amino-5-methyl pyridine and process of making it Source: Google Patents URL
  • Title: Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent Source: PubMed URL: [Link]

  • Title: Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles Source: sioc-journal.cn URL: [Link]

  • Title: Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions Source: ResearchGate URL: [Link]

  • Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]

  • Title: An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines Source: ResearchGate URL: [Link]

  • Title: CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine Source: Google Patents URL
  • Title: Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents Source: Pharmacia URL: [Link]

  • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: PubMed Central URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI URL: [Link]

  • Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: PMC - NIH URL: [Link]

  • Title: N-Bromosuccinimide Source: Wikipedia URL: [Link]

  • Title: N-bromosuccinimide reactions of some heterocycles in the presence or absence of water Source: ResearchGate URL: [Link]

  • Title: A mild, catalyst-free synthesis of 2-aminopyridines Source: PMC - NIH URL: [Link]

  • Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL: [Link]

  • Title: α-Halo ketone Source: Wikipedia URL: [Link]

  • Title: 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine Source: PubMed URL: [Link]

  • Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide Source: Synlett URL: [Link]

  • Title: One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction Source: NIH URL: [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during synthesis, with a focus on identifying and mitigating the formation of unwanted side products. Our approach is grounded in mechanistic principles to provide you with a deeper understanding of your chemical transformations.

Troubleshooting Guide: Navigating Unexpected Results

This section is structured to help you diagnose and solve specific problems you may encounter in the lab.

Question 1: I see an unexpected, often colorful, spot on my TLC plate that isn't my starting material or desired product. What could it be?

Answer:

The appearance of a new, often colorful, spot on your Thin Layer Chromatography (TLC) plate is a common observation, particularly in reactions that are sensitive to air or involve multiple reactive intermediates. One likely culprit is the formation of a dimeric or oligomeric species .

  • Causality and Mechanism: In many synthetic routes to imidazo[1,2-a]pyridines, such as the Tschitschibabin reaction or related condensations, reactive intermediates are generated. For instance, in the Tschitschibabin amination of pyridines, a side reaction that can occur is dimerization.[1] This can happen if the reaction conditions, such as temperature and pressure, are not optimal. When heated in a non-polar solvent like xylene at atmospheric pressure, some substituted pyridines can yield a significant amount of the dimer product alongside the desired aminated product.[1]

    The proposed mechanism for dimerization often involves the coupling of radical intermediates or the reaction of a reactive intermediate with a starting material molecule. The extended conjugation in these dimeric structures can lead to the observed coloration.

  • Troubleshooting and Mitigation:

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can generate radical species.

    • Temperature Control: Carefully control the reaction temperature. Excursions to higher temperatures can favor side reactions like dimerization.

    • Stoichiometry: Precise control over the stoichiometry of your reactants is crucial. An excess of a particular reagent can lead to unwanted side reactions.[2]

    • Order of Addition: In multicomponent reactions, the order of reagent addition can significantly impact the product distribution. Consider a stepwise addition, where a key intermediate is pre-formed before the addition of the final reactant.[2]

Question 2: My yield of the desired imidazo[1,2-a]pyridine is consistently low, even though my starting materials are consumed. Where is my product going?

Answer:

Low yields in the synthesis of imidazo[1,2-a]pyridines, especially in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, are often due to competing reaction pathways that lead to the formation of various side products.[3]

  • Potential Side Products and Their Formation:

    • Incomplete Cyclization Products: The final step in many imidazo[1,2-a]pyridine syntheses is an intramolecular cyclization. If this step is not efficient, you may isolate intermediates. For example, in the reaction of 2-aminopyridine with an α-haloketone, the initial N-alkylation of the pyridine ring nitrogen is followed by cyclization.[4] If the cyclization is slow or reversible, the open-chain intermediate may be a significant component of your crude product.

    • Isomeric Products: Depending on the substitution pattern of your 2-aminopyridine, you may form regioisomers. While the formation of the imidazo[1,2-a]pyridine scaffold is generally regioselective, alternative cyclization pathways can sometimes lead to minor isomeric impurities that are difficult to separate from the desired product.

    • Ugi-type Side Products: In isocyanide-based multicomponent reactions like the GBB reaction, if the intramolecular cyclization is not favored, the intermediate nitrilium ion can be trapped by other nucleophiles present in the reaction mixture, leading to linear Ugi-type products instead of the desired fused heterocyclic system.[5]

  • Experimental Workflow for Troubleshooting Low Yields:

    G start Low Yield Observed check_sm 1. Verify Starting Material Purity start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (LC-MS, 1H NMR) check_sm->analyze_crude identify_impurities 3. Identify Major Impurities analyze_crude->identify_impurities incomplete_cyclization Incomplete Cyclization Intermediate identify_impurities->incomplete_cyclization Open-chain intermediate found isomers Isomeric Products identify_impurities->isomers Multiple spots with same mass ugi_side_product Ugi-type Side Product identify_impurities->ugi_side_product Linear adduct detected optimize_conditions 4. Optimize Reaction Conditions incomplete_cyclization->optimize_conditions isomers->optimize_conditions ugi_side_product->optimize_conditions temp Temperature Adjustment optimize_conditions->temp catalyst Catalyst Screening optimize_conditions->catalyst solvent Solvent Polarity optimize_conditions->solvent purification 5. Refine Purification Strategy temp->purification catalyst->purification solvent->purification end Improved Yield purification->end

    Caption: Troubleshooting workflow for low yields.

  • Mitigation Strategies:

    • For Incomplete Cyclization: Increasing the reaction temperature or time may promote the final cyclization step. The choice of a more polar solvent can also facilitate this intramolecular reaction.

    • For Isomer Formation: Careful selection of starting materials and reaction conditions is key. In some cases, a different synthetic route may be necessary to achieve the desired regioselectivity.

    • For Ugi-type Side Products: The use of a Lewis or Brønsted acid catalyst can promote the desired intramolecular cyclization over intermolecular reactions.[6]

Question 3: My final product is difficult to purify. What are some common, hard-to-remove impurities?

Answer:

Purification challenges often arise from the presence of side products with similar polarities to your desired imidazo[1,2-a]pyridine.

  • Common Hard-to-Remove Impurities:

    • Starting Materials: Unreacted 2-aminopyridine or the carbonyl compound can co-elute with your product, especially if they have similar polarities.

    • Reagent-Derived Impurities: Impurities from your starting materials can be carried through the reaction and complicate purification.

    • Positional Isomers: As mentioned earlier, regioisomers can be particularly challenging to separate by standard column chromatography.

  • Purification Strategies:

    • Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems to find one that provides good discrimination between your product and the impurities.

    • Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring can be protonated. An acid-base workup can sometimes be used to separate your product from non-basic impurities.

    • Advanced Chromatography: If standard silica gel chromatography is insufficient, consider using a different stationary phase (e.g., alumina, C18) or a more advanced technique like preparative HPLC.

Frequently Asked Questions (FAQs)

What are the most common classes of side products in imidazo[1,2-a]pyridine synthesis?

The most common side products can be categorized as follows:

Side Product ClassCommon Synthetic Route(s)Formation Mechanism
Dimers/Oligomers Tschitschibabin ReactionRadical coupling or reaction of intermediates with starting materials.[1]
Incompletely Cyclized Intermediates Reactions of 2-aminopyridines with α-haloketonesSlow or reversible intramolecular cyclization.[4]
Regioisomers Various condensation reactionsAlternative cyclization pathways depending on the substitution pattern of the 2-aminopyridine.
Ugi-type Adducts Groebke-Blackburn-Bienaymé (GBB) ReactionIntermolecular trapping of the nitrilium ion intermediate.[5]
How can I definitively identify an unknown side product?

A combination of analytical techniques is typically required for unambiguous structure elucidation:

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity, which is a critical first piece of information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can reveal the presence of unexpected functional groups or changes in the aromatic region that indicate a different isomer.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Essential for establishing connectivity and definitively assigning the structure of the unknown compound.

  • Infrared (IR) Spectroscopy: Can help identify key functional groups that may be present in the side product but not in the desired product (e.g., a carbonyl group in an incompletely cyclized intermediate).

What is the general mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction, and where can side reactions occur?

The GBB reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[7]

G

Caption: Simplified mechanism of the GBB reaction showing the critical cyclization step.

Side reactions in the GBB process typically occur at the nitrilium adduct stage. If the intramolecular cyclization is slow or sterically hindered, this reactive intermediate can be intercepted by other nucleophiles in the reaction mixture, leading to the formation of linear Ugi-type side products.[5] To favor the desired cyclization, it is often beneficial to use a catalyst and optimize the reaction conditions to accelerate the intramolecular pathway.

References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • Wikipedia. (n.d.). Chichibabin reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Wagare, D., Farooqui, M., Keche, T., & Durrani, A. (2017). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Feng, G., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Singh, R. P., & Singh, V. K. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions. Mettler Toledo. [Link]

  • Rousseau, A. L., Matlaba, P., & Parkinson, C. J. (2007). Multicomponent synthesis of imidazo[1,2-a]pyridines using catalytic zinc chloride. Tetrahedron Letters.
  • Kumar, S., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon. [Link]

  • Zhu, D., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. [Link]

  • de Souza, M. V. N., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
  • Morales, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. [Link]

  • Rodrigues, T., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry.
  • Berteina-Raboin, S., et al. (2021). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry.
  • Dömling, A. (2020). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Heliyon. [Link]

  • Guillaumet, G., et al. (2019). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Guchhait, S. K., et al. (2019). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem.[1] Direct C-H functionalization is a powerful strategy for its derivatization due to its high atom and step economy.[2] However, controlling regioselectivity and achieving high yields can be challenging.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is C-H functionalization of imidazo[1,2-a]pyridines often challenging?

The primary challenge lies in controlling the regioselectivity of the reaction. The imidazo[1,2-a]pyridine ring system has multiple C-H bonds that can potentially react. The C3 position is the most electron-rich and sterically accessible, making it the kinetically favored site for many reactions, particularly electrophilic and radical substitutions.[3] Achieving functionalization at other positions, such as C2 or on the pyridine ring (C5, C6, C7, C8), often requires specific strategies to override this inherent reactivity.[4]

Q2: My reaction is not working. What are the first things I should check?

Before diving into complex optimization, always verify the fundamentals. This self-validating checklist is critical:

  • Starting Material Purity: Are your imidazo[1,2-a]pyridine substrate and coupling partner pure? Impurities can poison catalysts or introduce competing side reactions. Confirm purity by NMR and/or LC-MS.

  • Reagent Integrity: Are your catalyst, ligands, and bases fresh and properly stored? Many organometallic catalysts and phosphine-based ligands are sensitive to air and moisture. Bases like carbonates or phosphates can be hygroscopic.

  • Solvent Quality: Are you using anhydrous solvents when necessary? For many transition-metal-catalyzed reactions, water can lead to catalyst deactivation or hydrolysis of reagents.

  • Inert Atmosphere: Have you effectively excluded oxygen from the reaction? For air-sensitive catalysts like Palladium(0) species, failure to maintain an inert atmosphere (e.g., Nitrogen or Argon) is a common cause of reaction failure.

Q3: What are the main strategies for controlling regioselectivity between the C2 and C3 positions?

Controlling selectivity is the key to successfully functionalizing this scaffold. The choice of strategy depends heavily on the desired outcome:

  • For C3-Selectivity (Kinetic Default): Many methods, including various palladium-catalyzed, copper-catalyzed, and even metal-free radical reactions, will preferentially functionalize the C3 position.[2][5] Visible-light photoredox catalysis is also a powerful tool for C3 functionalization.[2][6]

  • For C2-Selectivity: This is more challenging and typically requires a specific approach:

    • Directing Groups: Installing a directing group on the N1 nitrogen can guide a metal catalyst to the C2 position for ortho-C-H activation.

    • Metalation: Deprotonation at the C2 position with a strong base (e.g., an organolithium reagent) can generate a nucleophilic species that can then react with an electrophile.[3]

    • Steric Hindrance: If the C3 position is blocked with a bulky substituent, reactivity can be forced at the C2 position.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures and provides a logical, step-by-step approach to optimization.

Problem 1: Low or No Product Yield

A low or nonexistent yield is the most common issue. After verifying the basics (see FAQ 2), consider the following chemical factors.

Potential Cause 1: Ineffective Catalyst or Ligand System

  • Causality: The catalyst and ligand are the heart of the reaction, forming the active species that cleaves the C-H bond. An inappropriate choice will result in no reaction. For example, in palladium-catalyzed reactions, the ligand modulates the electron density and steric environment of the metal center, which is crucial for both the C-H activation step and the subsequent reductive elimination.[7]

  • Solution:

    • Screen Catalysts: If using a palladium-catalyzed system, evaluate different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄). Copper and other transition metals can also be effective.[8][9] For some transformations, metal-free conditions using oxidants like iodine may be possible.[10][11]

    • Screen Ligands: For palladium catalysis, ligand choice is critical. Screen a range of phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) and N-heterocyclic carbene (NHC) ligands.

    • Check Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it also increases cost and potential for metal contamination. Start with a standard loading (e.g., 1-5 mol%) and optimize from there.

Potential Cause 2: Suboptimal Solvent or Base

  • Causality: The solvent influences the solubility of reagents and can impact the stability and activity of the catalytic species. The base is often required to facilitate the C-H activation step (e.g., in a concerted metalation-deprotonation mechanism) or to neutralize acid generated during the reaction.

  • Solution:

    • Solvent Screen: Evaluate a range of solvents with varying polarities. Aprotic polar solvents like DMF, DMAc, or NMP are often effective for palladium-catalyzed reactions. In some cases, less polar solvents like toluene or dioxane may be superior.[9]

    • Base Screen: The strength and nature of the base are crucial. Common choices include inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (DBU, Et₃N). The choice of counter-ion can also be significant.

Potential Cause 3: Incorrect Reaction Temperature

  • Causality: C-H activation has a significant activation energy barrier. Insufficient temperature will result in a sluggish or stalled reaction. Conversely, excessive heat can cause decomposition of the substrate, product, or catalyst.

  • Solution:

    • Systematic Temperature Screening: Run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C). Optimization studies have shown that an ideal temperature is crucial for maximizing yield.[9]

    • Consider Room Temperature Options: For sensitive substrates, explore methods that operate at milder conditions, such as visible-light-mediated reactions which can often be run at room temperature.[2][6][12]

Problem 2: Poor Regioselectivity or Multiple Products

Observing a mixture of isomers (e.g., C3 and C5 functionalization) or other side products indicates that the reaction conditions are not sufficiently selective.

Potential Cause 1: Competing Reaction Sites

  • Causality: As discussed, the imidazo[1,2-a]pyridine core has several potential reaction sites. Standard conditions may not be sufficient to differentiate between them, especially if the electronic and steric differences are subtle.

  • Solution:

    • Enhance Steric Hindrance: Introduce a sterically bulky ligand to the metal catalyst. This can disfavor approach to more hindered C-H bonds and enhance selectivity for the most accessible site (usually C3).

    • Utilize a Directing Group: To target a specific site (like C2 or C8), a directing group strategy is often the most reliable approach.[3][13]

    • Modify Substrate Electronics: The electronic properties of substituents already on the ring can influence the reactivity of the C-H bonds. An electron-withdrawing group on the pyridine ring can deactivate it towards functionalization.

Potential Cause 2: Side Reactions

  • Causality: The observed byproducts might not be isomers but could result from homocoupling of the coupling partner, decomposition, or reactions on the pyridine ring.

  • Solution:

    • Adjust Stoichiometry: Vary the ratio of the imidazo[1,2-a]pyridine to the coupling partner. An excess of one reagent can sometimes promote homocoupling.

    • Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Lowering the temperature may improve selectivity, even if it requires a longer reaction time.

    • Add an Additive: In some systems, additives can suppress side reactions. For example, in palladium-catalyzed reactions, silver or copper salts are sometimes used as oxidants or to prevent catalyst deactivation.

Experimental Protocols & Data

General Protocol for a Palladium-Catalyzed C-H Arylation at C3

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine substrate (1.0 equiv.), aryl halide coupling partner (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF or Toluene, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Place the vial in a pre-heated heating block and stir at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Example Reaction Conditions for C-H Functionalization
Functionalization TypeCatalyst / ReagentLigandBaseSolventTemp. (°C)Typical YieldReference
C3-Arylation Pd(OAc)₂SPhosK₂CO₃Toluene110Good-Excellent[14]
C3-Alkoxycarbonylation Rose Bengal (photocat.)-(NH₄)₂S₂O₈ (oxidant)CH₃CNRTModerate-Excellent[2]
C3-Amination Cobaloxime / Acridinium (photocat.)--CH₃CNRTGood[2]
C3-Trifluoromethylation Mesityl Acridinium (photocat.)--DMARTModerate-Excellent[2]
C-S Bond Formation CuI--DMSO120Good[8]

Visualization of Workflows

General Optimization Workflow

The following diagram illustrates a logical workflow for optimizing a C-H functionalization reaction.

OptimizationWorkflow Start Define Target (e.g., C3-Arylation) LitSearch Literature Precedent Search (Catalyst, Solvent, Base) Start->LitSearch InitialScreen Initial Reaction Screen (Standard Conditions) LitSearch->InitialScreen Analysis Analyze Outcome (LC-MS, NMR) InitialScreen->Analysis Troubleshoot Troubleshooting Analysis->Troubleshoot LowYield Low / No Yield Troubleshoot->LowYield No Product SelectivityIssue Poor Selectivity Troubleshoot->SelectivityIssue Mixture OptimizeParams Parameter Optimization (Temp, Conc, Time) Troubleshoot->OptimizeParams Trace Product CatalystScreen Screen Catalyst / Ligand LowYield->CatalystScreen SelectivityIssue->CatalystScreen Modify Ligand SolventScreen Screen Solvent / Base SelectivityIssue->SolventScreen Adjust Polarity SubstrateScope Substrate Scope Evaluation OptimizeParams->SubstrateScope CatalystScreen->SolventScreen SolventScreen->Analysis Success Optimized Protocol SubstrateScope->Success

Caption: A decision-making workflow for reaction optimization.

Simplified Palladium Catalytic Cycle

This diagram shows the key steps in a common Pd(II)/Pd(0) cycle for C-H arylation. Understanding this mechanism helps in troubleshooting catalyst and ligand effects.

PdCycle Pd_II_cat Pd(II) Pre-catalyst CH_Activation C-H Activation (CMD Step) Pd_II_cat->CH_Activation + Imidazopyridine - HX Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Add Oxidative Addition (Ar-X) Palladacycle->Oxidative_Add Pd_IV Pd(IV) Intermediate Oxidative_Add->Pd_IV Reductive_Elim Reductive Elimination Pd_IV->Reductive_Elim Product Functionalized Product Reductive_Elim->Product Pd_0 Pd(0) Species Reductive_Elim->Pd_0 Re-generates Pd_0->Oxidative_Add Alternative Pathway (Pd(0)/Pd(II) cycle)

Caption: Key steps of a Palladium-catalyzed C-H activation cycle.

References

  • Ma, J., Li, J., Han, B., & Song, C. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5394. [Link]

  • Patil, S. A., & Patil, R. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. The Chemical Record, 17(10), 1019-1038. [Link]

  • Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]

  • Patil, S. A., & Patil, R. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. PubMed, 17(10), 1019-1038. [Link]

  • Kaur, N., & Kishore, D. (2014). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 12(45), 9011-9029. [Link]

  • Pautrat, F., & Snieckus, V. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5. [Link]

  • Reddy, R. K., et al. (2019). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Ribeiro, P. F., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Li, Y., & Ghadiri, M. R. (2020). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. New Journal of Chemistry, 44(35), 14756-14775. [Link]

  • Park, J. K., et al. (2015). Room-Temperature Transition-Metal-Free One-Pot Synthesis of 3-Aryl Imidazo[1,2-a]pyridines via Iodo-hemiaminal Intermediate. The Journal of Organic Chemistry, 80(21), 11064-11071. [Link]

  • Mahdavi, M., et al. (2022). Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry, 46(24), 11467-11471. [Link]

  • Mahdavi, M., et al. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. ResearchGate. [Link]

  • Patil, S. A., & Patil, R. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. [Link]

  • Yan, R-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis, 5(4), 2398-2402. [Link]

  • Cruz-Jiménez, G., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 10(1), 88. [Link]

Sources

Stability and degradation of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, but its reactivity also necessitates careful handling to prevent degradation.[1]

This guide is structured into a proactive FAQ section for quick reference and a detailed troubleshooting guide for in-depth problem-solving.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under controlled conditions that minimize exposure to potential degradation triggers. Based on the general stability of related heterocyclic compounds and bromo-aromatics, we recommend the following:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions.[2]
Atmosphere Inert gas (Argon or Nitrogen)The imidazo[1,2-a]pyridine ring can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Light Amber vial or protected from lightAromatic and heterocyclic systems can be photosensitive, leading to radical-mediated degradation.[3][4]
Moisture Tightly sealed container with desiccantAs a hydrochloride salt, the compound is hygroscopic. Absorbed water can promote hydrolysis.

Q2: Is this compound soluble in common laboratory solvents?

A2: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents. We recommend the following starting points for solubilization:

  • High Solubility: Dimethyl sulfoxide (DMSO), Methanol, Water.

  • Moderate to Low Solubility: Ethanol, Acetonitrile.

  • Insoluble: Apolar solvents such as Hexanes, Toluene, and Diethyl ether.

For long-term storage of solutions, DMSO is often preferred and should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis.

Q3: Are there any known chemical incompatibilities?

A3: Yes. Avoid the following to prevent degradation:

  • Strong Bases: Can neutralize the hydrochloride salt and lead to the free base, which may have different stability and solubility profiles. Strong bases could also promote dehydrohalogenation or other side reactions.

  • Strong Oxidizing Agents: The electron-rich imidazo[1,2-a]pyridine ring system is susceptible to oxidation.[3]

  • Strong Reducing Agents: May cause debromination.

  • Nucleophiles: While the C-Br bond on the aromatic ring is relatively stable, strong nucleophiles under certain conditions (e.g., with metal catalysis) could lead to substitution.

Q4: My solid compound has developed a yellowish or brownish tint over time. Is it still usable?

A4: A color change is a visual indicator of potential degradation. This is often due to minor oxidation or photodecomposition products. While the bulk of the material may still be intact, the presence of impurities is likely. We strongly recommend re-analyzing the purity of the material by HPLC, LC-MS, or NMR before use. For critical applications, using a fresh, pure lot is advised.

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during experimentation.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Your chromatogram shows new peaks that were not present in the initial analysis of the compound.

Potential Causes & Solutions:

  • Hydrolytic Degradation:

    • Why it happens: The imidazo[1,2-a]pyridine ring, particularly at the C3 position, can be susceptible to hydrolysis, especially under non-neutral pH conditions in aqueous solutions. The presence of the bromine atom can influence the electron density of the ring, potentially affecting its susceptibility.

    • How to investigate: Perform a forced degradation study.[5] Dissolve a small amount of the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and monitor the appearance of new peaks over time by HPLC.

    • Solution: Maintain solutions at a neutral or slightly acidic pH if possible. Avoid prolonged storage in aqueous buffers, especially at elevated temperatures. Prepare aqueous solutions fresh for each experiment.

  • Oxidative Degradation:

    • Why it happens: Exposure to air (oxygen) can lead to the formation of N-oxides or other oxidation products on the electron-rich heterocyclic system.

    • How to investigate: Sparge solutions with an inert gas (argon or nitrogen) and compare the stability to solutions exposed to air. A forced oxidation study using a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) can help identify potential oxidative degradants.

    • Solution: Use degassed solvents for preparing solutions. Store stock solutions under an inert atmosphere.

  • Photodegradation:

    • Why it happens: Exposure to UV or even ambient laboratory light can induce degradation, often through radical mechanisms.[4] This can sometimes lead to debromination or polymerization.

    • How to investigate: Expose a solution of the compound to direct light (e.g., a UV lamp or sunlight) and compare its chromatographic profile to a sample kept in the dark.

    • Solution: Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental procedures.

Issue 2: Inconsistent or Diminished Biological/Chemical Activity

Symptom: You observe a loss of potency or inconsistent results in your assays over time.

Potential Causes & Solutions:

  • Degradation in Assay Media:

    • Why it happens: The complex components of cell culture media or assay buffers (e.g., pH, metal ions, reactive species) can degrade the compound over the course of an experiment.

    • How to investigate: Incubate the compound in your assay media for the duration of the experiment (without cells or other assay components). At various time points, analyze the sample by HPLC to quantify the amount of parent compound remaining.

    • Solution: If instability is detected, consider reducing the incubation time or preparing fresh compound dilutions immediately before addition to the assay.

  • Improper Stock Solution Storage:

    • Why it happens: Repeated freeze-thaw cycles can cause precipitation or degradation. Storing solutions at an inappropriate temperature or for an extended period can also lead to a loss of active compound.

    • Solution: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Perform a periodic purity check of a representative stock aliquot.

Issue 3: Poor Mass Balance in Stability Studies

Symptom: In a stability study, the decrease in the parent compound peak area does not correspond to a proportional increase in the area of observed degradant peaks.

Potential Causes & Solutions:

  • Formation of Insoluble Degradants:

    • Why it happens: Degradation may lead to polymerization or the formation of products that are not soluble in the analysis solvent, causing them to precipitate out of solution and not be detected.

    • How to investigate: Visually inspect samples for any cloudiness or precipitate. Centrifuge the sample and analyze both the supernatant and, if possible, the redissolved precipitate in a stronger solvent.

    • Solution: If this is an issue, developing a stability-indicating method with a solvent system that can solubilize both the parent and potential degradants is crucial.

  • Formation of Non-UV Active or Volatile Degradants:

    • Why it happens: The degradation pathway may produce smaller fragments that lack a chromophore (and are thus invisible to a UV detector) or are volatile and lost during sample handling.

    • How to investigate: Use a mass spectrometer (LC-MS) in conjunction with a UV detector. A mass detector can identify peaks that do not have a UV chromophore. Headspace GC-MS can be used to analyze for volatile degradants.

    • Solution: Employ multiple detection methods (UV, MS, Charged Aerosol Detector) to get a more complete picture of the degradation profile.

III. Experimental Protocols & Visualizations

Protocol: Forced Degradation Study

This protocol provides a general framework for investigating the intrinsic stability of this compound.

  • Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. Prepare a control sample wrapped in foil.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with both UV and MS detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Aim for 5-20% degradation of the active substance for optimal results.[5]

Visualizations
Potential Degradation Workflow

The following diagram outlines a logical workflow for investigating the stability of the compound.

G cluster_0 Problem Identification cluster_1 Investigation: Forced Degradation Studies cluster_2 Analysis & Characterization cluster_3 Resolution P1 Unexpected HPLC Peaks S1 Hydrolysis (Acid/Base) P1->S1 P1->S1 S2 Oxidation (H2O2) P1->S2 P1->S2 S3 Photolysis (UV/Light) P1->S3 P1->S3 S4 Thermal (Heat) P1->S4 P2 Loss of Activity P2->S1 P2->S1 P2->S2 P2->S3 P2->S4 P3 Color Change P3->S1 P3->S2 P3->S2 P3->S3 P3->S3 P3->S4 A1 HPLC-UV (Purity Assay) S1->A1 S1->A1 A2 LC-MS (Impurity ID) S1->A2 A3 NMR (Structural Info) S1->A3 S2->A1 S2->A1 S2->A2 S2->A3 S3->A1 S3->A1 S3->A2 S3->A3 S4->A1 S4->A2 S4->A2 S4->A3 A1->A2 R1 Optimize Storage Conditions A1->R1 A1->R1 R2 Refine Formulation/Buffer A1->R2 A1->R2 R3 Implement Handling Controls A1->R3 A1->R3 A2->A3 A2->R1 A2->R2 A2->R3 A3->R1 A3->R2 A3->R3

Caption: Troubleshooting workflow for stability issues.

Plausible Hydrolytic Degradation Pathway

This diagram illustrates a hypothetical degradation pathway under harsh acidic conditions, leading to the opening of the imidazole ring.

G Parent 3-Bromo-6-methylimidazo[1,2-a]pyridine (in acidic aqueous solution) Intermediate Protonated Intermediate Parent->Intermediate H+, H2O Product Ring-Opened Product (e.g., 2-amino-5-methylpyridine derivative) Intermediate->Product Ring Opening

Caption: Hypothetical hydrolytic degradation of the core structure.

IV. References

  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed. [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubChem. 3-Bromoimidazo[1,2-a]pyridine. [Link]

  • LookChem. Cas 89193-06-6,Imidazo[1,2-a]pyridine, 8-bromo-3-methoxy-2-phenyl-. [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]

  • PubChem. 3-Bromo Zolpidem. [Link]

  • Royal Society of Chemistry. Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]

  • MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2025). (PDF) A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. [Link]

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • ResearchGate. (2020). Electrosynthesis of 3‐bromoimidazo‐[1,2‐a]pyridines. [Link]

  • National Center for Biotechnology Information. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • ResearchGate. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. [Link]

  • Jubilant Ingrevia. (2022). 3-Bromopyridine Safety Data Sheet. [Link]

  • ResearchGate. (2025). Studies on thermal degradation of acrylonitrile–butadiene–styrene copolymer (ABS-Br) containing brominated flame retardant. [Link]

  • ResearchGate. (2025). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine. [Link]

  • SCIRP. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

Sources

Troubleshooting poor solubility of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Poor Solubility in Experimental Assays

This guide provides in-depth troubleshooting for solubility challenges encountered with 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride in various research assays. As scientists and drug development professionals, we understand that suboptimal solubility can be a significant roadblock, leading to inaccurate data and stalled progress.[1] This resource is designed to provide you with the rationale and practical steps to overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause and how can I fix it?

A1: The most common cause of precipitation is the compound's limited aqueous solubility, especially at or near neutral pH. this compound is the salt of a weakly basic parent compound. In solution, it exists in equilibrium between its protonated (more soluble) and free base (less soluble) forms.

Mechanism of pH-Dependent Solubility

The imidazo[1,2-a]pyridine core contains a nitrogen atom that is readily protonated. As a hydrochloride salt, the compound is supplied in its protonated, generally more water-soluble state. However, when dissolved in a buffered solution, the pH of the medium dictates the position of the equilibrium.

  • Low pH (Acidic): The equilibrium favors the protonated, cationic form, enhancing solubility.

  • Neutral to High pH (Basic): The equilibrium shifts towards the neutral, free base form. This form is significantly less polar and thus less soluble in aqueous media, often leading to precipitation.[2]

Troubleshooting Workflow

Here is a systematic approach to diagnose and solve the solubility issue:

Caption: Troubleshooting workflow for poor solubility.

Step-by-Step Protocol: pH Adjustment

  • Prepare a Concentrated Stock in an Acidic Solvent: Initially, dissolve the this compound in a small amount of 0.1 M HCl or a similarly acidic, biocompatible solvent.

  • Prepare a Series of Buffers: Make a range of your assay buffer at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Test Dilutions: Add a small aliquot of your concentrated stock to each buffer to achieve the final desired assay concentration.

  • Observe and Quantify: Visually inspect for precipitation immediately and after a period that mimics your assay incubation time. If possible, quantify the soluble fraction by a method like HPLC-UV.

Buffer pHObservation
7.4Immediate heavy precipitation
6.5Moderate precipitation over 10 mins
5.5Slight haze, minimal precipitation
4.5Clear solution, fully dissolved

Important Consideration: You must balance improved solubility at lower pH with the optimal pH for your biological assay. An enzyme or cell-based assay may have a narrow functional pH range.

Q2: I've tried lowering the pH, but I still see some precipitation, or I cannot lower the pH sufficiently for my assay. What are my other options?

A2: If pH adjustment is insufficient or incompatible with your assay, the next step is to consider the use of co-solvents. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][]

Commonly Used Co-solvents in Biological Assays:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. Most assays tolerate DMSO up to 1-2%, but it's crucial to run a vehicle control to check for any inhibitory or off-target effects.[5]

  • Ethanol: Another common choice, but it can be more disruptive to protein structure at higher concentrations.[6]

  • Polyethylene Glycol 400 (PEG400): A less disruptive option that can be effective at increasing solubility.[6]

Step-by-Step Protocol: Co-solvent Testing

  • Prepare a High-Concentration Stock in 100% Co-solvent: Dissolve the compound in 100% DMSO (or your chosen co-solvent) to create a concentrated stock solution (e.g., 10-50 mM). This is standard practice for compound libraries.[5]

  • Serial Dilution: Perform serial dilutions from this stock into your assay buffer. This "top-down" approach ensures the compound is diluted into a state where it is already solubilized.

  • Final Concentration: Ensure the final concentration of the co-solvent in your assay is as low as possible and is consistent across all experimental conditions, including controls.

  • Vehicle Control is Mandatory: Always include a control group that receives the same final concentration of the co-solvent without the compound to account for any effects of the solvent itself.

Caption: Co-solvent dilution strategy.

Q3: Could the specific ions in my buffer be affecting the solubility?

A3: Yes, this is known as the "common ion effect" and can be a factor, particularly for hydrochloride salts. If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt.[7][8]

Mechanism of the Common Ion Effect

The dissolution of the salt is an equilibrium process:

Compound-HCl (solid) ⇌ Compound-H+ (aq) + Cl- (aq)

According to Le Châtelier's principle, if you add a product of this equilibrium (in this case, Cl⁻ from the buffer), the equilibrium will shift to the left, favoring the solid, undissolved state.[9]

Troubleshooting Steps:

  • Review Buffer Composition: Check the concentration of chloride in your buffer.

  • Substitute Buffer Components: If possible, substitute NaCl or KCl with a non-chloride salt, such as sodium or potassium phosphate, to maintain ionic strength.

  • Test Solubility: Compare the solubility of the compound in the original high-chloride buffer versus the low-chloride alternative.

Summary of Key Solubility Strategies

StrategyPrincipleProsCons
pH Adjustment Increase the proportion of the more soluble, protonated form of the weak base.[10]Highly effective for ionizable compounds.May impact biological activity; limited by assay's pH tolerance.
Co-solvents Reduce the polarity of the aqueous solvent, making it more favorable for the hydrophobic free base.[]Broadly applicable; standard practice in drug discovery.Can affect assay performance (e.g., enzyme inhibition); requires vehicle controls.[11]
Buffer Choice Avoid the common ion effect that can suppress the dissolution of a salt.[8][12]Can provide a significant solubility boost with minimal change.May not be possible if specific ions are required for the assay.

References

  • de Souza, M. C. B. V., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. [Link]

  • Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria. [Link]

  • Lee, J. Y., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • National Institutes of Health. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • National Institutes of Health. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]

  • ResearchGate. (2023). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. [Link]

  • PubChem. 6-Bromo-2-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • MDPI. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • National Institutes of Health. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. [Link]

  • YouTube. (2020). Common Ion Effect - NaCl and HCl. [Link]

  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • Semantic Scholar. (2012). Solubility enhancement of cox-2 inhibitors using various solvent systems. [Link]

  • National Institutes of Health. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • Wikipedia. Common-ion effect. [Link]

  • ResearchGate. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]

  • International Journal of Advanced Research. (2018). Principle of Common-ion Effect and its Application in Chemistry: a Review. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PubChem. 3-Bromo Zolpidem. National Center for Biotechnology Information. [Link]

  • Chemsrc. 3-Bromo-5-methylimidazo[1,2-a]pyridine. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Brominated heterocyclic compounds are cornerstone building blocks in modern drug discovery and materials science. Their utility in pivotal cross-coupling reactions like Suzuki and Sonogashira makes them indispensable for constructing complex molecular architectures.[1] However, the very properties that make them synthetically valuable—the unique electronic character and steric bulk of the bromine atom—often introduce significant challenges during purification.

This guide is designed to serve as a dedicated technical support resource for researchers encountering these hurdles. Moving beyond generic protocols, we will dissect common problems, explain the underlying chemical principles, and provide field-proven, step-by-step solutions to guide you toward isolating your target compound with maximum purity and recovery.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification of brominated heterocycles.

Q1: Why are brominated heterocyclic compounds often so challenging to purify?

The challenges stem from a combination of factors related to the bromine atom itself. Firstly, bromination reactions can often yield complex mixtures of regioisomers (ortho, meta, para) and poly-brominated species, which have very similar polarities, making them difficult to separate by standard chromatography.[2][3] Secondly, the carbon-bromine (C-Br) bond can be labile under certain conditions. The acidic nature of standard silica gel can promote decomposition or debromination, especially in electron-rich or strained heterocyclic systems.[4][5] Lastly, the high molecular weight and increased nonpolar surface area contributed by bromine can lead to poor solubility in common crystallization solvents.[6]

Q2: How does a bromine atom affect my compound's polarity and its behavior on silica gel?

This is a nuanced point. While bromine is highly electronegative, its impact on overall molecular polarity is complex. It increases the molecule's polarizability—the ease with which its electron cloud can be distorted. This enhances van der Waals interactions with the stationary phase. On normal phase silica gel, which is highly polar, the separation is governed by interactions with the polar functional groups of the molecule. The bromine atom's primary effect is often a slight decrease in polarity compared to its non-halogenated parent, leading to a higher Rf value. However, for basic nitrogen-containing heterocycles (e.g., pyridines, imidazoles), the primary interaction is often a strong, undesirable acidic binding of the nitrogen lone pair to the silanol groups (Si-OH) on the silica surface, leading to significant peak tailing.[7][8]

Q3: My column separation failed. What is the very first thing I should do?

Before attempting another column, verify the stability of your compound on silica gel. This can be done quickly with a 2D TLC experiment. Spot your crude material on a TLC plate, elute it once in a suitable solvent system, and let the plate dry completely. Then, turn the plate 90 degrees and elute it again in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally. If you see a new spot or a streak originating from the primary spot, your compound is decomposing on the silica.[4] This simple diagnostic test can save you a significant amount of time and material.

Q4: When should I choose recrystallization over chromatography?

Recrystallization is an excellent choice when you have a solid product with at least 80-90% purity and the impurities have different solubility profiles.[9] It is particularly advantageous for large-scale purifications where chromatography would be costly and time-consuming. If your crude material is an oil, contains many closely related impurities, or the desired product is a minor component, chromatography is generally the more appropriate first-pass technique.

Q5: What are the main advantages of Supercritical Fluid Chromatography (SFC) for these compounds?

SFC is a powerful modern technique that combines the advantages of both HPLC and GC.[10] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[11] This results in several key benefits:

  • Speed: The low viscosity allows for much higher flow rates than HPLC, leading to significantly faster purifications.[12]

  • Resolution: SFC often provides superior resolution for complex mixtures, including chiral compounds and regioisomers.[13]

  • Green Chemistry: It drastically reduces the consumption of organic solvents.[11]

  • Solubility: For compounds with poor solubility, co-solvents and even DMSO can be used effectively.

Section 2: Troubleshooting Guide: Chromatography

This guide provides solutions to specific problems encountered during chromatographic purification.

Problem 1: Poor Separation (Co-elution of Product and Impurity)

Q: My product and a key impurity (e.g., starting material, regioisomer) have the same Rf value. How can I resolve them?

Co-elution is a common problem, especially when separating a brominated heterocycle from its non-brominated precursor or from other isomers.[7]

Causality: The compounds have nearly identical polarities and affinities for the stationary phase under the tested conditions. Standard silica gel primarily separates based on polar interactions, which may be similar between your product and impurity.

Solutions:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: Do not just vary the ratio of your current solvents (e.g., Hexane/Ethyl Acetate). Instead, switch to a solvent system with a different selectivity group. For example, if Hexane/EtOAc (an aliphatic/ester mix) fails, try DCM/Methanol (a chlorinated/alcohol mix).[7] This alters the hydrogen-bonding and dipole-dipole interactions that govern separation.

    • Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase its strength. This can sharpen peaks and improve the resolution of components that are close together.[14]

  • Change the Stationary Phase:

    • Reverse-Phase (C18): This separates compounds based on hydrophobicity. Since adding a bromine atom significantly increases lipophilicity, a C18 column can often separate a brominated product from its non-brominated starting material.

    • Phenyl or Cyano Phases: These phases offer different selectivity through π-π interactions. Aromatic and heteroaromatic compounds can interact differently with these stationary phases compared to standard C18 or silica, often providing the key to a difficult separation.[15][16]

  • Add a Modifier (for Ionizable Heterocycles):

    • If your heterocycle is basic (e.g., pyridine, quinoline), add 0.1-1% triethylamine or ammonia/methanol to the mobile phase. This neutralizes the acidic silanol sites on the silica gel, preventing strong adsorption and improving peak shape.[17]

    • If your compound is acidic, adding a small amount of acetic or formic acid can achieve a similar effect by ensuring the compound is in a single protonation state.[7]

Problem 2: Compound Degradation on the Column

Q: My yield is very low, and I see new spots on my TLC analysis of the column fractions. How do I stop my compound from decomposing?

Causality: The slightly acidic surface of silica gel (due to Si-OH groups) can act as a catalyst for the degradation of sensitive compounds. Electron-rich heterocycles or those with acid-labile functional groups are particularly susceptible.[4][8]

Solutions:

  • Confirm Instability: Perform the 2D TLC test described in FAQ Q3.

  • Use a Deactivated Stationary Phase:

    • Triethylamine-Deactivated Silica: Before running the column, flush the packed silica gel with a solvent system containing 1-3% triethylamine. This neutralizes the most acidic sites.[18]

    • Alternative Media: Switch to a less acidic stationary phase. Neutral alumina is a good option for many compounds, especially basic amines. Florisil is another mild alternative.[8] Always test your compound's stability on a small amount of the new stationary phase before committing to a large-scale column.

Problem 3: Severe Peak Tailing (Especially for Nitrogen Heterocycles)

Q: My brominated pyridine is streaking badly down the TLC plate and giving broad, tailing peaks on the column. How can I fix this?

Causality: The basic nitrogen atom in your heterocycle is strongly and often irreversibly interacting with the acidic silanol groups on the silica surface. This leads to a slow, uneven elution process, resulting in severe tailing.[8]

Solutions:

  • Use a Basic Modifier: This is the most common and effective solution. Add a small amount (0.1-2%) of a base like triethylamine (Et3N) or a 10% solution of ammonium hydroxide in methanol to your mobile phase.[17] The modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Switch to a Different Stationary Phase: Basic or neutral alumina is often an excellent choice for purifying basic compounds as it lacks the acidic sites of silica.[8]

Section 3: Troubleshooting Guide: Recrystallization

Q: My compound is "oiling out" instead of forming crystals. What should I do?

Causality: This typically happens when the solution is supersaturated or cooled too quickly, causing the compound to separate as a liquid phase before it has time to form an ordered crystal lattice. The presence of impurities can also inhibit crystallization.[17]

Solutions:

  • Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.

  • Add More Solvent: The oil may be a sign of supersaturation. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[17]

  • Induce Crystallization:

    • Scratch: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[17]

    • Seed: If you have a tiny crystal of pure product, add it to the cooled solution to act as a template for crystallization.[17]

Q: My recovery from recrystallization is very low. How can I improve it?

Causality: The most common reasons are using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[17]

Solutions:

  • Use Minimal Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid.[17]

  • Use a Co-solvent System: Find a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is insoluble. Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

  • Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath or even a refrigerator for an extended period to maximize precipitation.[17]

Section 4: Key Purification Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol is intended for acid-sensitive brominated heterocycles.

  • Solvent System Selection: Identify a suitable mobile phase using TLC. For deactivation, ensure this system includes 1-2% triethylamine (Et3N).

  • Column Packing (Slurry Method):

    • In a beaker, mix silica gel with the chosen low-polarity solvent (e.g., hexane) to form a slurry.

    • Pour the slurry into the column and allow the silica to settle, draining excess solvent until it is just level with the top of the silica bed.

  • Deactivation:

    • Prepare your mobile phase, including the Et3N.

    • Pass two column volumes of this mobile phase through the packed column, discarding the eluent. The silica is now deactivated.[18]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent like DCM.

    • Carefully apply the sample solution to the top of the silica bed.

  • Elution:

    • Begin adding the mobile phase and apply pressure to start the elution.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and should be removed under high vacuum.

Protocol 2: Optimized Recrystallization for Poorly Soluble Aromatics

This protocol uses a co-solvent system, ideal for compounds that are difficult to crystallize.

  • Solvent Screening: Identify a "good" solvent (e.g., Toluene, Dichloromethane, Acetone) where your compound is highly soluble, and a "poor" anti-solvent (e.g., Hexane, Heptane, Water) where it is insoluble.[6]

  • Dissolution: Place the crude solid in a flask. Heat the "good" solvent and add it portion-wise to the flask with stirring until the solid just dissolves. Use the absolute minimum volume necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise with swirling until you observe persistent cloudiness. Add 1-2 more drops of the hot "good" solvent to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Section 5: Data Tables & Visualizations
Table 1: Common Stationary Phases for Heterocycle Purification
Stationary PhaseTypeAcidityBest ForNot Recommended For
Silica Gel Normal Phase (Polar)AcidicGeneral purpose, good for most neutral and weakly basic compounds.Strongly basic compounds (e.g., pyridines), acid-sensitive molecules.[8]
Alumina Normal Phase (Polar)Basic or NeutralBasic compounds (amines), acid-sensitive compounds.Acidic compounds, certain carbonyls.[8]
C18 (ODS) Reverse Phase (Nonpolar)NeutralSeparating compounds by hydrophobicity; good for removing non-brominated starting material.Highly polar compounds that will not retain.
Florisil Normal Phase (Polar)Neutral/Weakly BasicMild purification, easy separations of acid-sensitive compounds.Compounds that may chelate with magnesium.[4]
Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the appropriate purification method.

Purification_Strategy start Crude Product Analysis is_solid Is the product a solid and >80% pure? start->is_solid is_oily Is the product an oil or a complex mixture? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Chromatography is_oily->chromatography Yes pure_product Pure Product recrystallize->pure_product stability_test Test Stability on Silica (2D TLC) chromatography->stability_test is_stable Is it stable? stability_test->is_stable normal_phase Use Normal Phase Flash Chromatography (Silica Gel) is_stable->normal_phase Yes deactivated_phase Use Deactivated Silica or Alumina is_stable->deactivated_phase No separation_ok Is separation adequate? normal_phase->separation_ok deactivated_phase->separation_ok separation_ok->pure_product Yes advanced_chrom Consider Preparative HPLC or SFC separation_ok->advanced_chrom No advanced_chrom->pure_product

Caption: Decision tree for selecting a purification strategy.

Section 6: References
  • Reddit. (2024). How to separate these regioisomers? [Online Forum]. Available at: [Link]

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]

  • Wikipedia. (2023). Supercritical fluid chromatography. Available at: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • Reddit. (2018). Suzuki purification problem. [Online Forum]. Available at: [Link]

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications. Available at: [Link]

  • Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • PubMed. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Available at: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • National Institutes of Health (NIH). (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Available at: [Link]

  • BYU ScholarsArchive. (n.d.). An investigation of the influence of polar vs. polarizable substituents in polysiloxane stationary phases for gas chromatography. Available at: [Link]

  • Google Patents. (n.d.). US3668209A - Separation of chlorinated pyridines and derivatives thereof. Available at:

  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Available at: [Link]

  • HETEROCYCLES. (2018). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. Available at: [Link]

  • ResearchGate. (2012). Selectivity Tests of Stationary Phases for Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Available at: [Link]

  • Preprints.org. (2024). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Available at: [Link]

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Available at: [Link]

  • PubMed. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the scale-up of this important synthetic process.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] The successful and efficient synthesis of this compound is therefore of significant interest.

The primary synthetic route involves a two-step process: the cyclization of 2-amino-5-methylpyridine with an appropriate C2 synthon, followed by regioselective bromination at the C3 position. The final step is the formation of the hydrochloride salt. While the chemistry is well-established on a lab scale, scaling up production presents unique challenges that can impact yield, purity, and safety.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on established chemical principles and practical experience.

Issue 1: Low Yield in the Cyclization Step

Question: My cyclization reaction of 2-amino-5-methylpyridine with a halo-carbonyl compound (e.g., chloroacetaldehyde or α-bromo ketone) is giving a low yield upon scale-up. What are the likely causes and how can I optimize it?

Answer: Low yields in the initial cyclization are a frequent hurdle. The root causes often lie in reaction kinetics, reagent stability, and control of reaction parameters.

  • Causality: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the imidazole ring. Several factors can disrupt this sequence:

    • Insufficient Base: The reaction generates a hydrohalic acid (HCl or HBr) as a byproduct. If not effectively neutralized, the increasing acidity of the reaction medium can protonate the starting 2-aminopyridine, rendering it less nucleophilic and slowing down the initial alkylation step.[3]

    • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products through polymerization or decomposition of the aldehyde reactant.

    • Solvent Effects: The choice of solvent is critical. It must be able to dissolve the starting materials and facilitate the reaction without participating in side reactions.[3] Alcohols like ethanol or isopropanol are common choices.[3]

  • Troubleshooting & Optimization:

    • Base Selection and Stoichiometry: Ensure you are using at least one equivalent of a suitable base. Sodium bicarbonate is a common and effective choice.[3][4] For sluggish reactions, consider a slightly stronger, non-nucleophilic base.

    • Temperature Control: Implement precise temperature control. A gradual ramp-up to the target temperature can prevent initial exotherms that might lead to side product formation.

    • Solvent Screening: If yields remain low, a solvent screen could be beneficial. Consider alternative solvents like methanol or even aqueous systems, which have been shown to be effective in some cases.[4][5]

    • Reagent Quality: Verify the purity of your starting materials. Impurities in the 2-amino-5-methylpyridine or the halo-carbonyl compound can introduce competing reactions.[3]

Issue 2: Poor Regioselectivity during Bromination

Question: During the bromination of 6-methylimidazo[1,2-a]pyridine, I am observing the formation of multiple brominated products, not just the desired 3-bromo isomer. How can I improve the regioselectivity?

Answer: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and therefore the most susceptible to electrophilic attack. However, under certain conditions, bromination can occur at other positions.

  • Causality:

    • Over-bromination: Using an excess of the brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), can lead to the formation of di- or even tri-brominated products.

    • Reaction Conditions: The choice of solvent and temperature can influence the selectivity of the bromination.

  • Troubleshooting & Optimization:

    • Stoichiometric Control of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is typically sufficient.

    • Solvent Choice: Acetonitrile or dichloromethane are common solvents for this reaction. The reaction may also be performed in ethyl acetate.[6]

    • Temperature Management: Perform the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

    • Slow Addition: Add the brominating agent slowly to the solution of the imidazo[1,2-a]pyridine to maintain a low instantaneous concentration of the electrophile, which favors the more reactive C3 position.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best practices for purification?

Answer: Effective purification is crucial to obtain a product that meets the required specifications for downstream applications.

  • Causality: The crude product may contain unreacted starting materials, byproducts from side reactions, and residual solvents. The hydrochloride salt's physical properties can also present challenges for certain purification techniques.

  • Troubleshooting & Optimization:

    • Work-up Procedure: After the reaction is complete, a careful work-up is essential. This typically involves neutralizing any remaining acid, extracting the free base into an organic solvent, and then washing the organic layer to remove water-soluble impurities.

    • Column Chromatography: For the free base, column chromatography is a highly effective method for separating the desired product from impurities with different polarities.[7] A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[7]

    • Recrystallization: Recrystallization is an excellent technique for purifying the final hydrochloride salt, especially for removing small amounts of impurities.[7] Suitable solvent systems can be determined through small-scale screening.

    • Salt Formation: The hydrochloride salt is typically formed by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The salt usually precipitates out of the solution and can be collected by filtration.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when handling the reagents for this synthesis?

A1: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent. Key hazards include:

  • 3-Bromopyridine derivatives: These can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8][9][10]

  • Brominating agents (NBS, Br₂): These are corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable. Keep them away from ignition sources.[8]

Mandatory Personal Protective Equipment (PPE) includes:

  • Safety goggles with side shields or a face shield.[10][11]

  • Chemical-resistant gloves.[10]

  • A flame-resistant lab coat.[11]

  • Ensure proper ventilation, preferably by working in a fume hood.[8][10]

Q2: How can I monitor the progress of my reactions?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the cyclization and bromination steps. By spotting the reaction mixture alongside the starting material(s) and, if available, a reference standard of the product, you can visualize the consumption of reactants and the formation of the product.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: To confirm the identity and purity of your this compound, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the final product.

IV. Experimental Protocols & Data

General Procedure for the Synthesis of 6-methylimidazo[1,2-a]pyridine

A mixture of 2-amino-5-methylpyridine and a halo-carbonyl compound in a suitable solvent is treated with a base. The reaction is stirred at a specific temperature for a set amount of time. After completion, the reaction is worked up to isolate the crude product.

ParameterTypical Value
Solvent Ethanol, Isopropanol, or Water[3][4]
Base Sodium Bicarbonate[3][4]
Temperature 25-80 °C
Reaction Time 2-24 hours
General Procedure for the Bromination of 6-methylimidazo[1,2-a]pyridine

To a solution of 6-methylimidazo[1,2-a]pyridine in a suitable solvent, a brominating agent is added portion-wise at a controlled temperature. The reaction is monitored by TLC until completion.

ParameterTypical Value
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile or Dichloromethane
Temperature 0 °C to Room Temperature
General Procedure for Hydrochloride Salt Formation

The purified 3-Bromo-6-methylimidazo[1,2-a]pyridine free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The resulting precipitate is collected by filtration.

ParameterTypical Value
Solvent Diethyl ether or Isopropanol
Acid HCl in ether or Isopropanol

V. Visualizing the Process

Synthetic Pathway

Synthesis_Pathway 2-amino-5-methylpyridine 2-amino-5-methylpyridine Cyclization Cyclization 2-amino-5-methylpyridine->Cyclization Halo-carbonyl Halo-carbonyl Halo-carbonyl->Cyclization 6-methylimidazo[1,2-a]pyridine 6-methylimidazo[1,2-a]pyridine Cyclization->6-methylimidazo[1,2-a]pyridine Bromination Bromination 6-methylimidazo[1,2-a]pyridine->Bromination 3-Bromo-6-methylimidazo[1,2-a]pyridine 3-Bromo-6-methylimidazo[1,2-a]pyridine Bromination->3-Bromo-6-methylimidazo[1,2-a]pyridine Salt_Formation Salt_Formation 3-Bromo-6-methylimidazo[1,2-a]pyridine->Salt_Formation HCl HCl HCl->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Synthetic route to the target compound.

Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Workflow Start Low Yield in Cyclization Check_Base Base Stoichiometry & Strength OK? Start->Check_Base Optimize_Base Adjust Base/ Consider Alternative Check_Base->Optimize_Base No Check_Temp Temperature Profile Optimal? Check_Base->Check_Temp Yes Optimize_Base->Check_Temp Optimize_Temp Implement Precise Temperature Control Check_Temp->Optimize_Temp No Check_Solvent Solvent Choice Appropriate? Check_Temp->Check_Solvent Yes Optimize_Temp->Check_Solvent Screen_Solvents Perform Solvent Screen Check_Solvent->Screen_Solvents No Check_Purity Starting Material Purity Confirmed? Check_Solvent->Check_Purity Yes Screen_Solvents->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Purify_Reagents->Success

Caption: Decision tree for troubleshooting low cyclization yield.

VI. References

  • 3 - SAFETY DATA SHEET. (n.d.). Retrieved from

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4).

  • 3-Bromo-6-chloro-2-methoxypyridine SDS, 1211526-62-3 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from

  • 3-BROMO-6-METHYLIMIDAZO[1,2-A]PYRIDINE Safety Data Sheets - Echemi. (n.d.). Retrieved from

  • Technical Support Center: Synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine - Benchchem. (n.d.). Retrieved from

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. (n.d.). Retrieved from

  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.). Retrieved from

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022). ACS Omega, 7(26), 22353-22368.

  • Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine - Benchchem. (n.d.). Retrieved from

  • Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine - Benchchem. (n.d.). Retrieved from

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents - Pharmacia. (2024). Pharmacia, 71(4), 1015-1025.

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. (2023). Synthetic Communications, 54(2), 121-132.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021). ACS Omega, 7(1), 2-16.

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026). Journal of Medicinal Chemistry.

  • 3-Bromoimidazo 1,2-a pyridine 97 4926-47-0 - Sigma-Aldrich. (n.d.). Retrieved from

  • Imidazo[1,2-a]pyridines Reactions & Prep | PDF - Scribd. (n.d.). Retrieved from

  • Purification method of pyridine and pyridine derivatives. (2016). Google Patents.

  • Process for the preparation imidazo[1,2-A]pyridine-3-acetamides. (2005). Google Patents.

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. (2023). Saudi Pharmaceutical Journal, 31(8), 101667.

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide - ResearchGate. (2022). Chemistry of Heterocyclic Compounds, 58(4/5), 227-234.

Sources

How to handle and store 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride safely

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, handling instructions, and storage requirements for this compound. As a Senior Application Scientist, my objective is to equip you with the necessary technical knowledge to ensure both the integrity of your experiments and the safety of all laboratory personnel. The information herein is synthesized from authoritative safety data sheets and established laboratory best practices.

Section 1: Hazard Identification and Safety Summary

This section addresses the fundamental question of the compound's potential risks and provides a high-level overview of its hazard profile.

Q: What are the primary health hazards associated with this compound?

A: Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][2][3] All handling procedures must be designed to mitigate these risks.

Safety Data at a Glance

The following table summarizes the hazard classifications derived from analogous compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation (Category 2)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity, Single Exposure (Category 3)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[1][2][3]
Acute Toxicity, Oral (May be applicable)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[4][5]

Section 2: Personal Protective Equipment (PPE)

Properly selecting and using PPE is the most critical barrier between the researcher and potential chemical exposure.

Q: What is the mandatory PPE for handling this compound?

A: A comprehensive PPE strategy is non-negotiable. The following must be worn at all times when there is any risk of exposure:

  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6][7] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or handling larger quantities.[6]

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves.[6] It is best practice to double-glove. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[8] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Body Protection: A flame-resistant laboratory coat with a solid front and tight-fitting cuffs is required.[6][7] Long pants and fully enclosed, chemical-resistant footwear are also mandatory.

  • Respiratory Protection: All weighing and handling of this solid compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne dust.[6] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge must be used.[6][9]

Section 3: Safe Handling and Experimental Protocols

Adherence to a strict, logical workflow minimizes risk during experimental procedures. The following diagram outlines the essential steps for safely managing this compound from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_clean 3. Post-Experiment Phase prep1 Review Safety Data Sheet (SDS) prep2 Don Full Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure Chemical Fume Hood is operational and certified prep2->prep3 handle1 Transfer required amount of compound to weigh boat (inside fume hood) prep3->handle1 handle2 Carefully add to solvent in reaction vessel handle1->handle2 emergency_spill Spill Occurs handle1->emergency_spill handle3 Perform experimental procedure handle2->handle3 emergency_exposure Personal Exposure handle2->emergency_exposure clean1 Decontaminate glassware and work surfaces handle3->clean1 clean2 Segregate and label all hazardous waste clean1->clean2 clean3 Dispose of waste through institutional channels clean2->clean3

Caption: Safe Handling Workflow for 3-Bromo-6-methylimidazo[1,2-a]pyridine HCl.

Q: How should I properly weigh the compound and prepare a solution?

A: This is a high-risk step due to the potential for generating airborne dust. Follow this protocol precisely:

Protocol: Weighing and Dissolving the Compound

  • Preparation: Ensure all required PPE is correctly worn and the chemical fume hood sash is at the appropriate working height.

  • Staging: Place an analytical balance, a non-metallic spatula, a weigh boat, your receiving vessel (e.g., a flask with a stir bar), and the necessary solvent inside the fume hood.

  • Taring: Place the weigh boat on the balance and tare the weight.

  • Dispensing: Open the compound's container. Using the non-metallic spatula, carefully transfer the desired amount of the solid to the weigh boat. Avoid any sudden movements that could create dust. Close the primary container immediately.

  • Transfer: Carefully add the weighed solid to your receiving vessel.

  • Dissolution: Slowly add the desired solvent to the receiving vessel. If the dissolution is exothermic, add the solvent portion-wise to control the temperature.

  • Initial Cleaning: Lightly rinse the weigh boat and spatula with a small amount of the solvent, adding the rinsate to the receiving vessel to ensure a complete transfer.

  • Waste Segregation: Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container located within the fume hood.

Section 4: Storage and Stability

Correct storage is vital for maintaining the compound's purity and preventing hazardous situations.

Q: What are the correct storage conditions for this compound?

A: To ensure chemical stability and safety, store the compound under the following conditions:

  • Location: Store in a cool, dry, and well-ventilated area.[2][10]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][3][10]

  • Security: The storage area or cabinet should be locked to restrict access to authorized personnel only.[2][3]

Q: Are there any incompatible materials I should avoid?

A: Yes. Store this compound away from strong oxidizing agents, strong acids, and strong bases.[1][10] Contact with these substances could lead to vigorous, potentially hazardous reactions.

Section 5: Troubleshooting and Emergency Procedures

Even with careful planning, accidents can occur. Rapid and correct responses are crucial.

Q: What is the correct procedure for cleaning up a small spill?

A: For a small spill of the solid compound:

  • Alert & Secure: Immediately alert others in the area and restrict access. Ensure you are wearing your full PPE.

  • Contain: If it is safe to do so, prevent the further spread of the dust.

  • Clean-up: Do NOT dry sweep, as this will aerosolize the powder. Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Q: What are the first-aid measures in case of accidental exposure?

A: Immediate action is required.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][11]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[11] If skin irritation develops or persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor.[2][3]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[11]

Section 6: Waste Disposal

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

Q: How do I dispose of waste containing this compound?

A: All waste, including unused product, contaminated materials (gloves, wipes, weigh boats), and solutions, must be treated as hazardous waste.

  • Segregation: Collect halogenated organic waste separately from non-halogenated waste.

  • Labeling: Use a clearly labeled, sealed, and compatible waste container.

  • Disposal: The material must be disposed of by a licensed chemical destruction facility or an approved hazardous waste handler.[11] Do not discharge any amount to sewer systems or drains.[11] Always follow your institution's specific EHS guidelines and all local, state, and federal regulations.[1]

References

  • Safety Data Sheet. AA Blocks. [Link]

Sources

Minimizing impurities during the synthesis of imidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and optimize your reaction outcomes.

Introduction to Imidazo[1,2-a]pyridine Synthesis

Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2][3] Their synthesis has been the subject of extensive research, with various methods developed to access this versatile core structure.[4][5][6] Among the most powerful techniques are multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which allow for the rapid assembly of complex molecules from simple starting materials.[2][7]

This guide will primarily focus on troubleshooting the GBB reaction and other common synthetic routes, providing practical advice to overcome common hurdles and achieve high purity of your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of imidazo[1,2-a]pyridine analogs.

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the GBB reaction can stem from several factors. The most common culprits are suboptimal reaction conditions, catalyst inefficiency, or issues with starting material quality. Here's a systematic approach to troubleshoot this issue:

  • Catalyst Choice: The GBB reaction is often catalyzed by Lewis or Brønsted acids.[2] While scandium triflate (Sc(OTf)₃) is a popular choice, other catalysts like iodine, ammonium chloride (NH₄Cl), or p-toluenesulfonic acid (p-TSA) can also be effective, depending on the specific substrates.[8][9] It's recommended to screen a panel of catalysts to find the optimal one for your system.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like methanol or ethanol are commonly used and have been shown to act as co-catalysts in some cases.[10] However, for certain substrates, non-protic solvents like dichloromethane (DCM) or toluene may be more suitable.

  • Temperature and Reaction Time: While many GBB reactions proceed at room temperature, some may require heating to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products. Microwave-assisted synthesis can also be a valuable tool to accelerate the reaction and improve yields.[9]

  • Starting Material Purity: The purity of your aldehyde, 2-aminopyridine, and isocyanide is paramount. Impurities in the starting materials can lead to side reactions and the formation of byproducts, consuming your reagents and lowering the yield of the desired product.

Q2: I am observing multiple spots on my TLC plate after running the reaction. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting materials, intermediates, and side products. The most common impurities in a GBB reaction include:

  • Unreacted 2-aminopyridine and aldehyde: These are often visible on the TLC plate.

  • Imine intermediate: The condensation of the 2-aminopyridine and aldehyde forms an imine intermediate, which may be present if the subsequent cycloaddition with the isocyanide is slow.

  • Side products from isocyanide: Isocyanides can be prone to polymerization or hydrolysis under acidic conditions, leading to the formation of unwanted byproducts.

  • Products from side reactions with the solvent: If a nucleophilic solvent like methanol is used, it can sometimes add to the imine intermediate, leading to a dead-end product.[10]

Q3: How can I effectively purify my imidazo[1,2-a]pyridine product?

A3: The purification strategy will depend on the nature of your product and the impurities present. Common purification techniques include:

  • Recrystallization: If your product is a solid and has significantly different solubility from the impurities, recrystallization can be a highly effective method to obtain pure material.

  • Column Chromatography: This is a versatile technique for separating complex mixtures. A suitable solvent system can be determined by running TLC plates with different solvent polarities. Silica gel is the most common stationary phase for the purification of imidazo[1,2-a]pyridines.

  • Aqueous Work-up: An initial aqueous work-up can help to remove any water-soluble starting materials or byproducts.

Troubleshooting Guide: Minimizing Impurities

This section provides a more detailed guide to identifying and mitigating specific impurities that may arise during the synthesis of imidazo[1,2-a]pyridine analogs.

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to the 2-aminopyridine and/or aldehyde starting materials.

  • ¹H NMR spectrum of the crude product shows characteristic peaks of the starting materials.

Causality:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inactive catalyst.

  • Stoichiometry: Incorrect stoichiometry of the reactants can lead to an excess of one or more starting materials in the final mixture.

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Verify Stoichiometry: Ensure that the reactants are added in the correct molar ratios. For the GBB reaction, a 1:1:1 stoichiometry of 2-aminopyridine, aldehyde, and isocyanide is typically used.

  • Catalyst Screening: If the reaction is sluggish, screen different catalysts to find a more efficient one for your specific substrate combination.

Issue 2: Formation of the Imine Intermediate as a Major Byproduct

Symptoms:

  • A significant spot on the TLC plate that is different from the starting materials and the product.

  • Mass spectrometry analysis of the crude product shows a peak corresponding to the mass of the condensed 2-aminopyridine and aldehyde.

Causality:

  • The initial condensation reaction to form the imine is fast, but the subsequent [4+1] cycloaddition with the isocyanide is slow. This can be due to steric hindrance or electronic effects of the substrates.

Troubleshooting Protocol:

  • Increase Isocyanide Concentration: A slight excess of the isocyanide component can sometimes help to drive the cycloaddition forward.

  • Change the Order of Addition: In some cases, pre-mixing the 2-aminopyridine and aldehyde to form the imine before adding the isocyanide can be beneficial.

  • Optimize the Catalyst: The catalyst plays a crucial role in activating the imine for the nucleophilic attack by the isocyanide. Experiment with different Lewis or Brønsted acids to find one that effectively catalyzes the cycloaddition step.

Issue 3: Isocyanide-Related Impurities

Symptoms:

  • Formation of a polymeric, insoluble material in the reaction flask.

  • Complex mixture of byproducts observed by LC-MS.

Causality:

  • Isocyanide Instability: Isocyanides can be unstable, especially under strongly acidic or high-temperature conditions, leading to polymerization.

  • Hydrolysis: Trace amounts of water can lead to the hydrolysis of the isocyanide to the corresponding formamide.

Troubleshooting Protocol:

  • Use Freshly Purified Isocyanide: Ensure the isocyanide is of high purity and free from decomposition products.

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Use milder acidic catalysts if possible.

  • Anhydrous Conditions: While not always necessary, running the reaction under anhydrous conditions can minimize hydrolysis of the isocyanide.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes key parameters for different synthetic routes to imidazo[1,2-a]pyridines, providing a comparative overview.

MethodKey ReactantsCatalyst/ReagentSolventTemperatureTypical YieldReference
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃, I₂, NH₄ClMethanol, Ethanol, DCMRoom Temp to RefluxGood to Excellent[2][8][9]
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneIodineNeat or in WaterHigh TemperatureModerate[4]
Reaction with α-Haloketones 2-Aminopyridine, α-HaloketoneBase (e.g., K₂CO₃)DMF, EthanolRoom Temp to RefluxGood to Excellent[11]
Copper-Catalyzed Reactions 2-Aminopyridine, Ketone/AlkyneCu(I) saltsVariousModerate to High TempGood to Excellent[4][6]

Experimental Protocols

General Protocol for the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol provides a general procedure for the synthesis of a 3-amino-imidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Catalyst (e.g., Sc(OTf)₃, 10 mol%)

  • Solvent (e.g., Methanol, 5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine, aldehyde, and solvent.

  • Add the catalyst to the mixture and stir at room temperature.

  • Add the isocyanide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1][12][13]

Visualizations

Groebke-Blackburn-Bienaymé Reaction Mechanism

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization & Tautomerization A 2-Aminopyridine C Imine Intermediate A->C + Aldehyde - H₂O B Aldehyde B->C E Nitrilium Ion Intermediate C->E + Isocyanide D Isocyanide D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Imidazo[1,2-a]pyridine F->G Tautomerization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in GBB Reaction Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Catalyst Screen Different Catalysts Check_Conditions->Check_Catalyst Conditions OK Optimize Optimize Conditions Check_Conditions->Optimize Conditions Suboptimal Check_Purity Check Starting Material Purity Check_Catalyst->Check_Purity Catalyst Ineffective Check_Catalyst->Optimize Catalyst Optimized Purify Purify Starting Materials Check_Purity->Purify Impurities Detected Result Improved Yield Optimize->Result Purify->Optimize

Caption: A systematic workflow for troubleshooting low yields.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available from: [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - NIH. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available from: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available from: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction - PMC - PubMed Central - NIH. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available from: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction - PubMed - NIH. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - ResearchGate. Available from: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. Available from: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. Available from: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | Request PDF - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Quantitative Analysis of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method refinement, troubleshooting, and validation, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices. Our goal is to equip you with the expertise to develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What is the most suitable analytical technique for the quantitative analysis of this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique for this purpose. HPLC is preferred for several reasons: it is compatible with both aqueous and organic solutions, offers high precision and sensitivity, and can handle thermally unstable and polar compounds, which is often the case for heterocyclic hydrochloride salts.[1] Gas Chromatography (GC) may be less suitable unless derivatization is performed, as the hydrochloride salt form is non-volatile.[1]

Q2: Why is a specific, validated analytical method required for this compound?

A2: A validated analytical method is a regulatory requirement and a cornerstone of scientific integrity in pharmaceutical development.[2][3] It provides documented evidence that the method is suitable for its intended purpose, ensuring that results are accurate, precise, and reproducible.[4] This is critical for quantifying the active pharmaceutical ingredient (API) in drug substances and products, assessing purity, conducting stability studies, and ensuring patient safety.[2][5]

Q3: What are the key validation parameters I need to assess for my quantitative HPLC method?

A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for an assay of a drug substance are:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. This is crucial for a stability-indicating method.

  • Linearity: The ability to produce results directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Part 2: HPLC Method Development & Troubleshooting Guide

This section is structured as a troubleshooting guide, addressing specific issues you may encounter during method development and routine analysis.

Logical Workflow for HPLC Troubleshooting

The following diagram illustrates a systematic approach to diagnosing and resolving common HPLC issues.

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Drifting RT) check_pressure Check System Pressure (High, Low, Fluctuating?) start->check_pressure check_mobile_phase Inspect Mobile Phase (Correct Composition, Degassed, Precipitate?) start->check_mobile_phase check_column Evaluate Column Health (Contaminated, Void, Wrong Phase?) start->check_column check_instrument Examine Instrument (Leaks, Pump Seals, Detector Lamp?) start->check_instrument high_pressure High Pressure: - Check for blockages - Filter mobile phase/sample - Flush column check_pressure->high_pressure High low_pressure Low/Fluctuating Pressure: - Check for leaks - Prime/purge pump - Check seals/check valves check_pressure->low_pressure Low/ Fluctuating mp_issue Mobile Phase Issue: - Prepare fresh mobile phase - Degas thoroughly - Adjust pH/composition check_mobile_phase->mp_issue column_issue Column Issue: - Wash with strong solvent - Reverse flush (if permitted) - Replace guard/analytical column check_column->column_issue instrument_issue Instrument Issue: - Tighten/replace fittings - Replace pump seals - Replace detector lamp check_instrument->instrument_issue resolved Problem Resolved high_pressure->resolved low_pressure->resolved mp_issue->resolved column_issue->resolved instrument_issue->resolved

Caption: A high-level workflow for troubleshooting common HPLC issues.

Issue 1: Peak Tailing

Q: My chromatogram for 3-Bromo-6-methylimidazo[1,2-a]pyridine shows significant peak tailing. What is the cause and how can I fix it?

A: Peak tailing is a very common issue when analyzing basic compounds like imidazopyridines on standard silica-based C18 columns.[6]

  • Causality: The primary cause is the interaction between the basic nitrogen atom in the imidazopyridine ring and acidic residual silanol groups (-Si-OH) on the surface of the silica stationary phase.[6][7] At a typical mobile phase pH (e.g., pH 4-7), some silanol groups are deprotonated (-SiO⁻), creating negatively charged sites that strongly and non-specifically interact with the protonated, positively charged basic analyte. This secondary interaction mechanism leads to a broadened, asymmetric peak shape.[7]

Peak_Tailing_Mechanism cluster_0 Silica Surface cluster_1 Analyte silanol_ionized Ionized Silanol (-SiO⁻) interaction Strong Ionic Interaction (Causes Tailing) silanol_ionized->interaction silanol_protonated Protonated Silanol (-SiOH) analyte_protonated Protonated Analyte (Analyte-H⁺) analyte_protonated->interaction Secondary Retention

Caption: Mechanism of peak tailing for basic analytes on silica columns.

  • Solution Protocol: A systematic approach can eliminate tailing.

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.0 using a buffer like 20 mM potassium phosphate or 0.1% formic acid. At this low pH, the vast majority of residual silanol groups are protonated (-Si-OH), minimizing their ability to ionically interact with the analyte.[6]

    • Use of a Competing Base: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[6][7]

    • Column Selection: Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of residual silanols and are less prone to causing peak tailing with basic compounds. For particularly challenging separations, consider a column with a polar-embedded phase.[6]

Issue 2: Poor Resolution Between Analyte and Impurity

Q: My main analyte peak is co-eluting or poorly resolved from a process impurity or degradant. How can I improve the separation?

A: Improving resolution requires modifying the selectivity (α) or efficiency (N) of the chromatographic system.

  • Causality: Poor resolution means the chromatographic conditions are insufficient to differentiate between the two compounds. This can be due to similar polarity (low selectivity) or broad peaks (low efficiency).

  • Solution Protocol:

    • Modify Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of both peaks, often providing more time for them to separate.

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.

    • Adjust pH: Small changes in mobile phase pH can significantly impact the retention of ionizable compounds like your analyte and potential impurities, thereby altering selectivity.[6]

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, change the column. Switching from a C18 to a Phenyl-Hexyl or a Cyano phase introduces different retention mechanisms (e.g., π-π interactions) that can dramatically improve separation.[6]

Issue 3: Retention Time Drift

Q: The retention time of my main peak is shifting between injections or over the course of a sequence. What could be the cause?

A: Retention time stability is critical for reliable quantification. Drifting is usually caused by changes in the mobile phase, column temperature, or flow rate.[8]

  • Causality & Solutions:

    • Mobile Phase Composition: If using an online mixer, ensure the proportioning valves are working correctly. Volatilization of the organic component can change the mobile phase strength over time; always keep reservoirs capped. It is best practice to prepare fresh mobile phase daily.[8]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes. Inadequate equilibration is a common cause of drift at the start of a run.[8]

    • Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient lab temperature can cause significant retention time shifts.[8]

    • Flow Rate: Check for leaks in the system, as this can cause the flow rate to drop. Ensure the pump is delivering a consistent flow rate; if not, the pump may require maintenance (e.g., replacing seals or check valves).[9][10]

Part 3: Protocol for a Stability-Indicating HPLC Method

The following is a representative protocol for the development and validation of a quantitative, stability-indicating HPLC method for this compound.

Experimental Protocol: Method Development
  • Analyte & Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent).

    • Create working standards at concentrations spanning the expected range (e.g., 0.01 - 0.2 mg/mL) by diluting the stock solution.

  • Chromatographic Conditions (Starting Point):

    • The parameters in the table below provide a robust starting point for method development.

ParameterRecommended ConditionRationale
Column High-Purity, End-capped C18, 150 x 4.6 mm, 3.5 µmProvides good retention for moderately polar compounds and minimizes peak tailing.[6][7]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to protonate silanols and ensure good peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% B to 90% B over 15 minutesA gradient elution is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[8]
Detection (UV) 254 nm or determined by UV scanWavelength should be chosen for maximum absorbance of the analyte.
Injection Vol. 10 µLA small volume minimizes potential for column overload.[6]
  • Forced Degradation Study (Specificity):

    • To ensure the method is stability-indicating, subject a solution of the analyte (~0.1 mg/mL) to stress conditions to generate potential degradation products.[11][12]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (ICH Q1B conditions).

    • Analyze all stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak.[1]

Method Validation Summary

Once the method is developed and optimized, it must be validated according to ICH guidelines.[2][4]

Validation ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all degradant and impurity peaks (Resolution > 2).
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Mean recovery of 98.0% to 102.0% for the assay of a drug substance.[13]
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.[13]
Range Typically 80% to 120% of the test concentration.
Robustness Retention time and peak area should remain within acceptable limits (e.g., RSD < 2.0%) after small, deliberate changes to method parameters (e.g., pH ± 0.2, Temp ± 2 °C).

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Vertex AI Search.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • stability-indicating hplc method: Topics. (n.d.). Science.gov.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. (n.d.). Ask Pharmacy.
  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate.
  • Synthetic strategies for the preparation of imidazopyridines. (2025, March). ResearchGate.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). PubMed Central.
  • stability-indicating rp-hplc method: Topics. (n.d.). Science.gov.
  • 3-BROMO-6-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL | 1072944-60-5. (n.d.). ChemicalBook.
  • Stability and Storage of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Guide. (2025). Benchchem.
  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024, November 27). Pharmacia.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • Method for quantitative determination of imidazole derivatives (imidazoline group). (n.d.). Google Patents.
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications.
  • 3-Bromo-6-cyanoimidazo[1,2-a]pyridine, 95%. (n.d.). Thermo Fisher Scientific.
  • Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. (2020, October 28). Asian Journal of Chemistry.
  • 3-Bromo-6-difluoromethyl-imidazo[1,2-a]pyridine. (n.d.). Sigma-Aldrich.
  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science.
  • 6-Bromo-3-methylimidazo[1,2-a]pyridine. (n.d.). BLDpharm.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). NIH.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.
  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica.
  • Spectroscopic analytical methods for detection of counterfeit pharmaceutical preparations - A mini- Review. (2025, August 10). ResearchGate.
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025, August 26). ResearchGate.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025, May 12). NIH.
  • 3-Bromo Zolpidem. (n.d.). PubChem.
  • Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. (n.d.). PubMed.
  • Trends in Analytical chemistry. (n.d.). CONICET.
  • 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine. (n.d.). BLDpharm.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central.
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide. (n.d.). ChemicalBook.
  • Certificate of Analysis. (n.d.). MedchemExpress.com.
  • 3-Bromo-5-methylimidazo[1,2-a]pyridine. (2025, August 21). Chemsrc.
  • 8-Bromo-6-methylimidazo[1, 2-a]pyridine, HCl, min 98%. (n.d.). CP Lab Safety.
  • Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. (2025). Benchchem.
  • Spectroscopic and Structural Elucidation of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Guide. (2025). Benchchem.
  • Imidazo[1,2-a]pyridine, 8-bromo-3-methoxy-2-phenyl-. (n.d.). lookchem.

Sources

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: Positioning 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver in human cancers, making it a highly attractive target for therapeutic intervention. This guide provides a comparative analysis of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride within the broader context of PI3K inhibitors, offering insights into its potential mechanism of action, and performance relative to other established inhibitors.

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K enzymes.[1] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by kinases such as PDK1. Once active, AKT phosphorylates a vast array of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell proliferation and inhibit apoptosis.

Dysregulation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a common feature of many cancers.[2] This has spurred the development of a diverse arsenal of small molecule inhibitors targeting various components of this critical signaling network.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation PI3K->PIP2 Phosphorylation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylation Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PI3K Enzyme - Lipid Substrate (PIP2) - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase Reaction Prepare_Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Sources

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several marketed drugs and numerous clinical candidates.[1][2][3] Its rigid, planar structure and synthetic accessibility have made it an attractive template for the design of novel therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and inflammation.[4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives, offering field-proven insights for researchers and drug development professionals. We will dissect the causal relationships between structural modifications and biological activity, supported by experimental data and detailed protocols.

The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle where an imidazole ring is fused to a pyridine ring. This arrangement results in a unique electronic distribution and a structure amenable to substitution at multiple positions, primarily C2, C3, C5, C6, C7, and C8. The synthetic versatility of this scaffold allows for the systematic exploration of chemical space to optimize pharmacological properties.[1] Common synthetic strategies involve the condensation of 2-aminopyridines with α-haloketones or related reagents.[6] More recent, environmentally friendly methods, such as iodine-catalyzed one-pot three-component reactions, have also been developed.[7]

Comparative SAR in Key Therapeutic Areas

This guide will focus on three major areas where imidazo[1,2-a]pyridine derivatives have shown significant promise: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][7] The SAR of these compounds is often dependent on the nature and position of substituents, which can influence their mechanism of action, such as inhibition of protein kinases like PI3K or interference with microtubule dynamics.

A noteworthy example involves a series of imidazo[1,2-a]pyridine-based compounds evaluated for their antiproliferative activity against human cancer cell lines.[8] The general structure involves a phenyl group at the C2 position and a substituted acetamide moiety.

Key SAR Insights for Anticancer Activity:

  • Substitution at C2: A phenyl ring at the C2 position is a common feature in many anticancer derivatives. The electronic nature of the substituents on this phenyl ring can significantly modulate activity.

  • Substitution at C3: Introduction of various moieties at the C3 position can influence potency and selectivity. For instance, in a series of PI3K p110α inhibitors, a pyrazole group at C3 was found to be crucial for activity.[9]

  • The Pyridine Ring: Modifications on the pyridine portion of the scaffold, such as at the C6, C7, and C8 positions, can impact physicochemical properties and target engagement.

Below is a table summarizing the in vitro cytotoxicity of a representative set of imidazo[1,2-a]pyridine derivatives.

CompoundR (at C2-phenyl)X (at C3)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
1a HH>100>100>100
1b 4-ClH15.211.820.5
1c 4-OCH₃H25.630.142.3
1d H-CH₂-S-aryl5.84.27.1
1e 4-Cl-CH₂-S-aryl2.11.53.2

Data is illustrative and compiled from trends reported in the literature.

The data suggests that the presence of a lipophilic group at the C2-phenyl position (e.g., chlorine in 1b and 1e ) enhances anticancer activity. Furthermore, the introduction of a thioether-linked aromatic ring at the C3 position (as in 1d and 1e ) leads to a significant increase in potency.[8]

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridines have been identified as a promising class of compounds with activity against a range of bacteria and mycobacteria.[10][11]

SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed potent antitubercular agents.[12] Key findings from these studies include:

  • C3-Carboxamide: The carboxamide functionality at the C3 position is a critical pharmacophore for antitubercular activity.

  • Lipophilic Substituents: Increasing the lipophilicity of the substituents on the carboxamide nitrogen and at the C2 position generally leads to improved activity against Mycobacterium tuberculosis. Bulky and lipophilic biaryl ethers have demonstrated nanomolar potency.[12]

  • C7 Substituents: The nature of the substituent at the C7 position also influences antimicrobial activity.[11]

The following table compares the Minimum Inhibitory Concentration (MIC) of several imidazo[1,2-a]pyridine derivatives against M. tuberculosis.

CompoundR¹ (at C2)R² (on C3-carboxamide)MIC (µM)
2a MethylPhenyl12.5
2b PhenylPhenyl5.8
2c Phenyl4-Phenoxyphenyl0.05
2d Phenyl4-(4-Chlorophenoxy)phenyl≤0.006

Data is illustrative and based on findings from Samanta et al.[12]

These results clearly indicate that a C2-phenyl group is preferred over a methyl group. The most significant enhancement in activity is observed with the introduction of a biaryl ether moiety on the C3-carboxamide, with electron-withdrawing groups on the terminal phenyl ring further boosting potency.[12]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of great interest. Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO).[1][13]

For a series of selective COX-2 inhibitors, the following SAR was established:

  • C2-Phenylsulfonamide/sulfone: A para-substituted phenyl ring at the C2 position bearing a methylsulfonyl (SO₂CH₃) or sulfonamido (SO₂NH₂) group is a classic feature of selective COX-2 inhibitors. This moiety can insert into a secondary pocket of the COX-2 active site.[14]

  • C3-Substituents: Small, polar groups at the C3 position can enhance activity and selectivity.

A comparison of the COX-2 inhibitory activity of representative compounds is presented below.

CompoundR (at C2-phenyl)X (at C3)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3a 4-SO₂CH₃H0.3942
3b 4-SO₂CH₃-CH₂-morpholine0.07>200
3c 4-SO₂NH₂H0.4535
3d 4-SO₂NH₂-CH₂-morpholine0.09>180

Data is illustrative and based on trends reported in the literature.[1][14]

The data highlights the importance of the 4-methylsulfonylphenyl group at C2 for potent and selective COX-2 inhibition. The introduction of a morpholinomethyl group at C3 significantly improves both potency and selectivity.[14]

Experimental Workflows and Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.

General Synthetic and Biological Evaluation Workflow

SAR_Logic cluster_structure Structural Modifications cluster_properties Physicochemical & Pharmacokinetic Properties cluster_activity Biological Activity C2_sub C2 Substituents (e.g., Aryl, Alkyl) Lipophilicity Lipophilicity (logP) C2_sub->Lipophilicity Electronic_effects Electronic Effects (EWG/EDG) C2_sub->Electronic_effects Sterics Steric Hindrance C2_sub->Sterics C3_sub C3 Substituents (e.g., Carboxamide, Thioether) C3_sub->Lipophilicity C3_sub->Electronic_effects C3_sub->Sterics Py_sub Pyridine Ring Substituents (C5-C8) Py_sub->Lipophilicity ADME ADME Properties Py_sub->ADME Lipophilicity->ADME Potency Potency (IC₅₀/MIC) Lipophilicity->Potency Electronic_effects->Potency Sterics->Potency Selectivity Selectivity Sterics->Selectivity ADME->Potency Toxicity Toxicity ADME->Toxicity Potency->Selectivity

Sources

In vitro validation of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a "privileged" structure in medicinal chemistry, known to interact with various biological targets. Notably, derivatives of this scaffold have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for novel therapeutics.

This guide will objectively compare the bioactivity of 3-Bromoimidazo[1,2-a]pyridine against established benchmarks and provide detailed experimental protocols to enable researchers to independently verify and expand upon these findings.

Comparative Bioactivity Profile

To contextualize the bioactivity of 3-Bromoimidazo[1,2-a]pyridine, its performance will be evaluated against two well-characterized compounds:

  • Cisplatin: A widely used chemotherapeutic agent that induces apoptosis through DNA cross-linking.[1][2][3] This will serve as a benchmark for general cytotoxic effects.

  • Staurosporine: A broad-spectrum protein kinase inhibitor, useful as a positive control for kinase inhibition assays.[4][5][6]

The following table summarizes the expected in vitro activities and will be populated with experimental data.

CompoundAntiproliferative Activity (IC50)Kinase Inhibition (IC50)Mechanism of Action
3-Bromoimidazo[1,2-a]pyridine To be determinedTo be determinedPutative PI3K/Akt/mTOR inhibitor
Cisplatin Cell line-dependentNot applicableDNA cross-linking, apoptosis induction[1]
Staurosporine Potent, broad-spectrumBroad-spectrum kinase inhibition[4][5]ATP-competitive kinase inhibition[7]

Experimental Validation Workflow

The following sections detail the step-by-step protocols for a comprehensive in vitro validation of 3-Bromoimidazo[1,2-a]pyridine's bioactivity.

Antiproliferative Activity Assessment

The initial step is to determine the compound's ability to inhibit the growth of cancer cell lines known to have a dysregulated PI3K/Akt/mTOR pathway.

  • A549 (Non-small cell lung cancer): Known to harbor PI3K pathway alterations.

  • HepG2 (Hepatocellular carcinoma): A well-characterized liver cancer cell line.

  • MCF-7 (Breast cancer): Often exhibits PI3K pathway activation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Culture A549, HepG2, and MCF-7 cells in appropriate media.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of 3-Bromoimidazo[1,2-a]pyridine, Cisplatin, and Staurosporine in culture medium.

    • Treat cells with varying concentrations of the compounds (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

To investigate the direct inhibitory effect on a key kinase in the PI3K/Akt pathway, an in vitro kinase assay for Akt1 is proposed.

This protocol outlines a general procedure for a radiometric kinase assay. Commercially available non-radiometric kits are also widely used.

  • Reaction Setup:

    • In a microcentrifuge tube, combine recombinant human Akt1 enzyme, a suitable substrate (e.g., GSK3α peptide), and kinase assay buffer.

  • Inhibitor Addition:

    • Add varying concentrations of 3-Bromoimidazo[1,2-a]pyridine or Staurosporine (positive control) to the reaction mixture.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding ATP (containing γ-³²P-ATP).

    • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a phosphocellulose paper and immersing it in phosphoric acid.

  • Quantification:

    • Wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the no-inhibitor control.

    • Determine the IC50 value from a dose-response curve.

Analysis of Intracellular Signaling

Western blotting is employed to confirm the inhibition of the PI3K/Akt/mTOR pathway within the cancer cells. This technique measures the levels of key phosphorylated proteins in the pathway, which are indicative of its activation state.

  • Cell Lysis:

    • Treat A549 cells with the IC50 concentration of 3-Bromoimidazo[1,2-a]pyridine for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • GAPDH (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Concepts

Experimental Workflow Diagram

G cluster_antiproliferative Antiproliferative Assay cluster_kinase Kinase Inhibition Assay cluster_western Signaling Pathway Analysis cell_seeding Cell Seeding (A549, HepG2, MCF-7) compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination cell_lysis Cell Lysis ic50_determination->cell_lysis Use IC50 concentration kinase_reaction In Vitro Kinase Reaction (Akt1) inhibitor_addition Inhibitor Addition kinase_reaction->inhibitor_addition radioactive_detection Radiometric Detection inhibitor_addition->radioactive_detection kinase_ic50 IC50 Determination radioactive_detection->kinase_ic50 protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE & Transfer protein_quant->sds_page immunoblotting Immunoblotting sds_page->immunoblotting quant_analysis Quantitative Analysis immunoblotting->quant_analysis

Caption: Workflow for the in vitro validation of 3-Bromoimidazo[1,2-a]pyridine.

Hypothesized Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits S6K S6K mTOR->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth BIMAP 3-Bromoimidazo[1,2-a]pyridine BIMAP->PI3K Putative Inhibition BIMAP->Akt Putative Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 3-Bromoimidazo[1,2-a]pyridine.

Concluding Remarks

This guide outlines a systematic and comparative approach for the in vitro validation of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride's bioactivity, using a readily available analog as a practical example. By following these detailed protocols, researchers can generate robust and reproducible data to assess the compound's antiproliferative and kinase inhibitory potential. The experimental framework provided here is not only a means of validation but also a foundation for further investigation into the therapeutic promise of the imidazo[1,2-a]pyridine scaffold.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Cisplatin? Patsnap Synapse. [Link]

  • PubMed. (2014, October 5). Cisplatin in cancer therapy: molecular mechanisms of action. National Center for Biotechnology Information. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • GlpBio. (2023, October 24). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges [Video]. YouTube. [Link]

  • Tosyl, T. M., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Mini reviews in medicinal chemistry, 10(4), 325-337. [Link]

  • Gardner, L. B., et al. (2015). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PloS one, 10(7), e0132115. [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b...[Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]

  • Wikipedia. (2023, November 29). Staurosporine. [Link]

  • ResearchGate. (n.d.). Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to...[Link]

  • ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice...[Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Discovery medicine, 25(137), 113-125. [Link]

  • Mishra, R., et al. (2019). Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells. Cancer chemotherapy and pharmacology, 83(3), 451-461. [Link]

  • Pal, I., et al. (2014). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer research, 34(7), 3709-3718. [Link]

  • Tew, B. Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 12, 814950. [Link]

  • Liu, S., et al. (2014). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International journal of molecular sciences, 15(12), 22023-22054. [Link]

Sources

A Comparative Guide to Cytotoxicity Assessment of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of key methodologies for assessing the cytotoxic potential of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. While specific cytotoxicity data for this particular compound is emerging, this guide leverages extensive research on the broader imidazo[1,2-a]pyridine class to inform protocol selection and experimental design. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent anti-cancer properties, often by inducing apoptosis and inhibiting critical cell survival pathways like PI3K/Akt/mTOR.[1][2][3]

A comprehensive understanding of a compound's cytotoxic profile requires more than a single assay. It necessitates a multi-faceted approach to elucidate not just if a compound kills cells, but how. This guide details three robust, complementary assays—MTT, LDH, and Annexin V/PI—to build a comprehensive cytotoxicity profile, explaining the causality behind experimental choices and providing self-validating protocols.

The Rationale for a Multi-Assay Approach

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability.[5]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity, a hallmark of necrosis or late apoptosis.

  • Annexin V/PI Apoptosis Assay: Uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.

By combining these methods, we can create a detailed picture of how this compound affects cancer cells, from initial metabolic compromise to the specific pathway of cell death.

Comparison of Recommended Cytotoxicity Assays

The selection of a cytotoxicity assay depends on the specific question being asked. The following table provides a comparative overview of the three recommended methods for a comprehensive assessment.

Assay Principle Primary Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[5]Cell Viability / Metabolic Activity High-throughput, cost-effective, well-established, sensitive.Can be confounded by changes in metabolic rate not linked to viability. Insoluble formazan requires a solubilization step.[6]
LDH Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[7]Cell Membrane Integrity / Necrosis High-throughput, non-destructive to remaining cells (uses supernatant), reflects irreversible cell death.Less sensitive for early apoptosis where the membrane is still intact. LDH in serum can interfere.[8]
Annexin V/PI Assay Flow cytometric detection of phosphatidylserine (PS) externalization (Annexin V) and membrane permeability (Propidium Iodide).Apoptosis vs. Necrosis Provides quantitative, single-cell data on the mechanism of cell death. Distinguishes between early and late apoptosis.[9]Lower throughput, requires a flow cytometer, more complex data analysis.

Experimental Protocols

The following protocols are presented as robust, field-proven methodologies for assessing the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This protocol determines the concentration-dependent effect of the compound on cellular metabolic activity.

Causality Behind Choices:

  • Phenol Red-Free Medium: Phenol red can interfere with absorbance readings, so its omission during the MTT incubation step is critical for accuracy.[10]

  • Serum-Free Medium: Serum contains dehydrogenases that can reduce MTT, leading to false positives. The use of serum-free medium during the MTT incubation is a self-validating step.[5]

  • Controls: Including untreated (vehicle) controls and a "no-cell" background control is essential for accurate normalization and calculation of cell viability.

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay seed 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) adhere 2. Incubate for 24h to allow cell adhesion seed->adhere treat 3. Treat cells with serial dilutions of 3-Bromo-6-methylimidazo[1,2-a]pyridine HCl adhere->treat incubate_treat 4. Incubate for desired period (e.g., 24, 48, 72 hours) treat->incubate_treat add_mtt 5. Add MTT solution (0.5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt 6. Incubate for 2-4 hours at 37°C (purple formazan crystals form) add_mtt->incubate_mtt solubilize 7. Add solubilization solution (e.g., DMSO or 0.1% NP40 in 4mM HCl/Isopropanol) incubate_mtt->solubilize read 8. Read absorbance at ~570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

  • Cell Plating: Seed a human cancer cell line (e.g., A549, HepG2, or HeLa) in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[10]

  • Compound Preparation & Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol quantifies cell death by measuring the loss of plasma membrane integrity.

Causality Behind Choices:

  • Supernatant Transfer: The assay is performed on the cell culture supernatant, which contains the released LDH. Care must be taken not to disturb the cell monolayer to prevent artificially high readings.[8]

  • Controls for Lysis: A "Maximum LDH Release" control, where cells are completely lysed with a detergent like Triton X-100, is crucial. This provides the 100% lysis value against which the compound-treated samples are normalized, ensuring an accurate calculation of cytotoxicity.[8]

  • Spontaneous Release Control: An untreated cell control is used to measure the baseline, spontaneous LDH release.

LDH_Workflow cluster_prep Phase 1: Cell & Compound Prep cluster_assay Phase 2: LDH Assay seed 1. Seed cells and treat with compound as in MTT Protocol (Steps 1-3) setup_controls 2. Prepare Controls: - Vehicle (Spontaneous Release) - Lysis Buffer (Maximum Release) - Medium Blank seed->setup_controls centrifuge 3. Centrifuge plate (400 x g, 5 min) to pellet cells setup_controls->centrifuge transfer 4. Transfer supernatant to a new 96-well assay plate centrifuge->transfer add_reagent 5. Add LDH Reaction Mixture to each well transfer->add_reagent incubate 6. Incubate for up to 30 min at RT in the dark add_reagent->incubate stop 7. Add Stop Solution incubate->stop read 8. Read absorbance at ~490 nm stop->read

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Steps 1-3).

  • Prepare Controls:

    • Spontaneous Release: Wells with untreated cells (vehicle control).

    • Maximum Release: Wells with untreated cells, to which 10 µL of a 10X Lysis Solution (e.g., Triton X-100) is added 45 minutes before the end of the incubation.

    • Background: Wells with culture medium but no cells.

  • Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at approximately 400-600 x g for 5 minutes to pellet the cells.[12]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add an equal volume (50-100 µL) of the reaction mixture to each well containing supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change will develop in proportion to the amount of LDH present.

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

This protocol provides definitive, quantitative data on the mode of cell death induced by the compound.

Causality Behind Choices:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that flips from the inner to the outer plasma membrane leaflet during early apoptosis. This event is a key hallmark of programmed cell death.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late apoptosis or necrosis when membrane integrity is lost.[9]

  • Combined Staining: Using both stains allows for the robust differentiation of four cell populations:

    • Annexin V- / PI- : Live, healthy cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Necrotic cells (rarely observed).

Cell_Death_Modes cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy Annexin V- PI- EarlyApoptosis Annexin V+ PI- Healthy->EarlyApoptosis PS Flipping LateApoptosis Annexin V+ PI+ EarlyApoptosis->LateApoptosis Membrane Permeability

Sources

A Comparative Analysis of Synthesis Routes for Substituted Imidazo[1,2-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic and structural properties have made it a privileged pharmacophore in the development of therapeutics ranging from anti-cancer and antiviral agents to anxiolytics and hypnotics.[3][4] Consequently, the efficient and versatile synthesis of substituted imidazo[1,2-a]pyridines is a subject of paramount importance for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the most prominent synthetic strategies for accessing this valuable heterocyclic system. We will move beyond a mere recitation of protocols to offer a critical evaluation of the underlying mechanisms, practical considerations, and the relative strengths and weaknesses of each approach. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic route tailored to their specific target molecules and research objectives.

Classical Approaches: The Ortoleva-King and Related Reactions

The condensation of 2-aminopyridines with α-halocarbonyl compounds or their equivalents represents one of the earliest and most straightforward methods for the synthesis of imidazo[1,2-a]pyridines. A notable advancement in this area is the Ortoleva-King reaction, which generates the reactive α-pyridinium ketone intermediate in situ.

The Ortoleva-King Reaction

The Ortoleva-King reaction traditionally involves the reaction of an active methylene compound (typically a ketone) with iodine and a pyridine derivative. In the context of imidazo[1,2-a]pyridine synthesis, 2-aminopyridine serves as the pyridine component.

The reaction proceeds through a well-established mechanistic pathway. Initially, the ketone reacts with iodine to form an α-iodo ketone. This is followed by nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the α-carbon of the halo ketone, displacing the iodide to form a pyridinium salt (the Ortoleva-King intermediate). Subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration, affords the final imidazo[1,2-a]pyridine product.[3]

Ortoleva_King_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Product ketone Ketone (R1-C(O)-CH2-R2) alpha_iodo α-Iodo Ketone ketone->alpha_iodo + I2 aminopyridine 2-Aminopyridine ok_intermediate Ortoleva-King Intermediate (Pyridinium Salt) aminopyridine->ok_intermediate iodine Iodine (I2) alpha_iodo->ok_intermediate + 2-Aminopyridine cyclized_intermediate Cyclized Intermediate ok_intermediate->cyclized_intermediate Intramolecular Condensation product Imidazo[1,2-a]pyridine cyclized_intermediate->product - H2O

Caption: Mechanism of the Ortoleva-King Reaction.

This protocol describes a one-pot synthesis of 2-arylimidazo[1,2-a]pyridines from aromatic ketones and 2-aminopyridines using an iron/iodine catalytic system.[5]

  • To a solution of the aromatic ketone (1.0 mmol) in a suitable solvent, add FeCl₃·6H₂O (catalytic amount) and molecular iodine (catalytic amount).

  • Stir the mixture at the specified temperature for a designated period to facilitate the formation of the α-iodo ketone.

  • Add the corresponding 2-aminopyridine (1.0 mmol) to the reaction mixture.

  • Continue stirring at the elevated temperature until the reaction is complete (monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

The Ortoleva-King reaction and its variations offer several advantages, including the use of readily available starting materials and operational simplicity. However, the classical approach often requires stoichiometric amounts of iodine, which can be a drawback. Modern catalytic versions, such as the one described above, mitigate this issue.[5] A key limitation is the potential for side reactions and the generation of harsh byproducts.

Multicomponent Strategies: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][6]

The GBB reaction is a three-component condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. The reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product.[2]

GBB_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Product aminopyridine 2-Aminopyridine schiff_base Schiff Base aminopyridine->schiff_base aldehyde Aldehyde (R1-CHO) aldehyde->schiff_base + H+ isocyanide Isocyanide (R2-NC) cycloaddition_product [4+1] Cycloaddition Intermediate isocyanide->cycloaddition_product [4+1] Cycloaddition schiff_base->cycloaddition_product product 3-Aminoimidazo[1,2-a]pyridine cycloaddition_product->product Tautomerization

Caption: Mechanism of the GBB Reaction.

This protocol describes a green and efficient synthesis of 3-aminoimidazo[1,2-a]pyridines using ultrasound irradiation in water.[2]

  • In a suitable vessel, combine the aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and the isocyanide (1.0 mmol).

  • Add a catalytic amount of an acid catalyst (e.g., NH₄Cl) and water as the solvent.

  • Subject the reaction mixture to ultrasound irradiation at a specified temperature (e.g., 60 °C) for a designated period.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure 3-aminoimidazo[1,2-a]pyridine.

The GBB reaction offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity from readily available starting materials.[2] The one-pot nature of the reaction simplifies the synthetic process and reduces waste. However, the scope of the reaction can be limited by the availability and stability of the isocyanide component. Moreover, the reaction typically yields 3-amino substituted products, which may require further functionalization if other substitution patterns are desired.

Modern Approaches: C-H Functionalization

Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to the modification of organic molecules. This strategy has been successfully applied to the synthesis and derivatization of imidazo[1,2-a]pyridines, allowing for the introduction of a wide range of functional groups at various positions of the heterocyclic core.[3]

The mechanisms of C-H functionalization reactions are diverse and depend on the specific transformation, catalyst, and oxidant used. Many of these reactions proceed through radical pathways, often initiated by a photocatalyst or a transition metal catalyst. For instance, in a visible-light-mediated C-H trifluoromethylation, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process to generate a trifluoromethyl radical. This radical then adds to the electron-rich imidazo[1,2-a]pyridine ring, followed by oxidation and deprotonation to afford the C-H functionalized product.[3]

CH_Functionalization_Workflow cluster_start Inputs cluster_process Reaction Process cluster_end Output substrate Imidazo[1,2-a]pyridine addition Addition to Substrate substrate->addition reagent Functionalizing Reagent (e.g., CF3 Source) activation Generation of Reactive Species reagent->activation catalyst Catalyst (e.g., Photocatalyst) catalyst->activation energy Energy Source (e.g., Visible Light) energy->activation activation->addition rearomatization Rearomatization addition->rearomatization product Functionalized Imidazo[1,2-a]pyridine rearomatization->product

Caption: General Workflow for C-H Functionalization.

This protocol outlines a metal-free approach for the synthesis of imidazo[1,2-a]pyridines through a C-H functionalization of ketones.[7]

  • In a reaction vessel, suspend KI and tert-butyl hydroperoxide in water.

  • Add the corresponding ketone and 2-aminopyridine to the mixture.

  • Irradiate the reaction mixture with ultrasound at a specific frequency and temperature.

  • Monitor the reaction progress using TLC.

  • After completion, extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired substituted imidazo[1,2-a]pyridine.

C-H functionalization strategies offer unparalleled efficiency and atom economy by avoiding the need for pre-functionalized starting materials.[3] These methods often exhibit high regioselectivity and can be performed under mild, environmentally friendly conditions, particularly with the advent of photoredox catalysis.[3][7] However, the development of C-H functionalization methods can be challenging, and the substrate scope may be limited in some cases. Catalyst cost and sensitivity can also be a consideration for transition-metal-catalyzed processes.

Comparative Summary of Synthesis Routes

FeatureOrtoleva-King ReactionGroebke-Blackburn-Bienaymé (GBB) ReactionC-H Functionalization
Starting Materials 2-Aminopyridines, Ketones/α-haloketones2-Aminopyridines, Aldehydes, IsocyanidesImidazo[1,2-a]pyridine core or precursors, Functionalizing reagent
Key Transformation Intramolecular cyclization of a pyridinium salt[4+1] CycloadditionDirect C-H bond cleavage and new bond formation
Substitution Pattern Primarily at C2 and C3Primarily 3-amino substitutedVersatile, depends on the specific method
Yields Moderate to goodGood to excellent[2]Moderate to excellent[3]
Reaction Conditions Often requires elevated temperatures; modern methods are catalyticTypically mild, often acid-catalyzed; can be accelerated with ultrasound or microwave[2]Varies widely; can be very mild (e.g., photoredox catalysis at room temp)[3]
Green Chemistry Can generate stoichiometric waste; catalytic versions are greener[5]High atom economy; can be performed in green solvents like water[2]High atom economy; avoids pre-functionalization; can use green energy sources[7]
Scalability Generally scalable, especially catalytic versionsScalable, with demonstrated industrial applications[8]Can be challenging to scale up, depending on the method

Conclusion and Future Outlook

The synthesis of substituted imidazo[1,2-a]pyridines has evolved significantly, from classical condensation reactions to highly efficient multicomponent and C-H functionalization strategies. The choice of a particular synthetic route should be guided by a careful consideration of the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

The Ortoleva-King reaction remains a valuable tool for accessing certain substitution patterns, particularly with the development of more sustainable catalytic variants. The Groebke-Blackburn-Bienaymé reaction stands out for its efficiency and ability to rapidly generate libraries of 3-amino-substituted imidazo[1,2-a]pyridines, making it highly attractive for drug discovery. The continued development of novel C-H functionalization methods is poised to further revolutionize the synthesis of this important heterocyclic scaffold, offering unprecedented opportunities for late-stage functionalization and the creation of novel analogs with enhanced properties.

As the demand for novel imidazo[1,2-a]pyridine-based compounds in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research. The integration of green chemistry principles, such as the use of renewable solvents, alternative energy sources, and earth-abundant catalysts, will be crucial in shaping the future of imidazo[1,2-a]pyridine synthesis.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • ACS Omega. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. Available from: [Link]

  • Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Beilstein Journals. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available from: [Link]

  • NIH PubMed Central. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Beilstein Journals. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available from: [Link]

  • NIH PubMed Central. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]

  • ResearchGate. Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. Available from: [Link]

  • ResearchGate. Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Available from: [Link]

  • ResearchGate. Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Available from: [Link]

Sources

In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Comparative In Vivo Efficacy of Lead Imidazo[1,2-a]pyridine Derivatives

Several derivatives of imidazo[1,2-a]pyridine have been investigated for their in vivo efficacy. The following table summarizes the performance of key compounds from published studies, showcasing their potential in different therapeutic applications.

Compound IDTarget/IndicationCancer/Infection ModelDosing RegimenKey Efficacy ReadoutReference
Compound 22e c-MetEBC-1 Xenograft50 mg/kg, oral, daily62.9% Tumor Growth Inhibition (TGI)
EBC-1 Xenograft100 mg/kg, oral, daily75.0% TGI
MBM-17S & MBM-55S Nek2A549 XenograftNot SpecifiedSignificant tumor suppression
Compound 5j COX-2Writhing Test (analgesia)ED50 = 12.38 mg/kgAnalgesic activity
Q203 (Telacebec) QcrB (Tuberculosis)Mouse model of TBNot specified in abstractActive against MDR- and XDR-TB
Compound 18 TuberculosisMouse model of TBNot specified in abstractPotency surpassing PA-824
ND-10885 (Compound 2) Mycobacterium aviumMouse infection modelNot specified in abstractSignificant activity in lung, spleen, and liver

Experimental Protocols: A Closer Look at In Vivo Xenograft Studies

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below is a generalized experimental protocol for a xenograft study, a common model for evaluating the anti-cancer efficacy of investigational compounds.

Objective: To evaluate the in vivo anti-tumor efficacy of an imidazo[1,2-a]pyridine derivative in a human tumor xenograft model.

Materials:

  • Animal Model: Female nude mice (athymic), 6-8 weeks old.

  • Tumor Cells: A relevant human cancer cell line (e.g., EBC-1 for c-Met inhibitors, A549 for Nek2 inhibitors).

  • Test Compound: Imidazo[1,2-a]pyridine derivative.

  • Vehicle: Appropriate vehicle for compound formulation (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: A standard-of-care chemotherapy agent for the specific cancer type.

Methodology:

  • Cell Culture: The selected human cancer cell line is cultured in appropriate media and conditions until a sufficient number of cells are obtained for implantation.

  • Tumor Implantation: A suspension of tumor cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is calculated using the formula: (Length x Width^2)/2.

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (vehicle control, test compound at various doses, positive control).

  • Treatment Administration: The test compound and controls are administered to the respective groups according to the planned dosing regimen (e.g., oral gavage, daily for 21 days).

  • Endpoint Analysis:

    • Tumor Growth Inhibition (TGI): The primary endpoint is typically the TGI, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: In some studies, blood and tumor tissue samples may be collected at specific time points to assess drug exposure and target modulation.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: TGI Calculation Monitoring->Endpoint PKPD PK/PD Analysis (Optional) Endpoint->PKPD

Caption: General workflow for an in vivo xenograft study.

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of these imidazo[1,2-a]pyridine derivatives is attributed to their inhibitory effects on specific signaling pathways crucial for cancer cell proliferation and survival.

c-Met Signaling Pathway

Compound 22e is a potent inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell growth

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its specificity for the intended biological target. Off-target effects, which arise from the interaction of the drug with unintended proteins or pathways, can lead to adverse effects or unexpected toxicities. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the kinase inhibitor candidate, 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data.

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases including PI3K, AKT/mTOR, IGF-1R, and various cyclin-dependent kinases (CDKs)[1][2][3][4]. Given the conserved nature of the ATP-binding pocket across the human kinome, a thorough understanding of an imidazo[1,2-a]pyridine derivative's selectivity is paramount before its advancement as a chemical probe or therapeutic candidate.

Comparative Analysis of Profiling Methodologies

To construct a robust cross-reactivity profile, a multi-pronged approach is recommended, combining in vitro biochemical assays with cell-based methods that assess target engagement in a more physiological context. Here, we compare three gold-standard techniques: large-panel kinase screening, Cellular Thermal Shift Assay (CETSA), and chemical proteomics.

Technique Principle Advantages Limitations
Large-Panel Kinase Screening (e.g., KINOMEscan™) In vitro competition binding assay measuring the displacement of a tagged ligand from a panel of purified kinases.[5][6]Broad, quantitative assessment of interactions across the kinome; high-throughput.[7]Lacks cellular context (e.g., ATP concentration, protein complexes); may not reflect in-cell potency.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.[8][9]Confirms target engagement in a cellular environment; can be adapted for proteome-wide analysis (thermal proteome profiling).[10]Lower throughput than in vitro screens; requires specific antibodies for targeted analysis.
Chemical Proteomics Affinity-based pull-down of interacting proteins from cell lysates using an immobilized version of the compound, followed by mass spectrometry.[11]Unbiased, proteome-wide identification of direct and indirect binding partners.Can be technically challenging; potential for false positives due to non-specific binding to the affinity matrix.

Experimental Workflows for Comprehensive Profiling

A logical workflow for assessing the cross-reactivity of this compound would begin with a broad in vitro screen to identify a wide range of potential off-targets. Hits from this screen would then be validated and further characterized using cell-based assays.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Cellular Target Engagement & Validation cluster_2 Phase 3: Proteome-Wide Unbiased Analysis A 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride B Large-Panel Kinase Screen (e.g., KINOMEscan™) A->B G Chemical Proteomics (Affinity Pull-Down MS) A->G C Initial Hit List of Potential Off-Target Kinases B->C D Cellular Thermal Shift Assay (CETSA) for selected hits C->D E Dose-Response CETSA D->E F Validated Off-Targets E->F H Comprehensive Off-Target Profile F->H G->H

Caption: A phased approach to cross-reactivity profiling.

Protocol 1: Large-Panel Kinase Profiling (Adapted from KINOMEscan™ Methodology)

Objective: To quantitatively assess the binding affinity of this compound against a large panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 100 µM stock solution of this compound in 100% DMSO.

  • Assay Principle: The assay is based on a competition binding format. The kinase of interest is tagged with DNA, and a kinase-specific ligand is immobilized on a solid support. The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[12]

  • Assay Execution: The assay is typically performed by a commercial vendor such as Eurofins Discovery (KINOMEscan™). The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.[6]

  • Data Analysis: The results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <10% or <35%. Dissociation constants (Kd) are then determined for the most potent hits by running the assay with a range of compound concentrations.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with potential off-target kinases in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the kinases of interest) to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.

  • Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using antibodies specific for the kinases of interest.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][13]

G A Cells Treated with Compound or Vehicle B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Western Blot for Target Protein D->E F Quantification and Melting Curve Analysis E->F

Caption: Workflow for a targeted CETSA experiment.

Interpreting the Data: Building a Comprehensive Profile

The data from these experiments should be integrated to build a comprehensive understanding of the compound's selectivity.

  • Primary Target vs. Off-Targets: The primary goal is to determine the therapeutic window between the desired on-target activity and any potential off-target liabilities. A highly selective compound will show potent activity against its intended target with significantly weaker binding to other kinases.

  • Cellular Potency: CETSA provides crucial information on whether the compound can engage its targets in a complex cellular milieu. Discrepancies between in vitro binding affinity and cellular target engagement can arise due to factors like cell permeability and efflux.

  • Unforeseen Interactions: Chemical proteomics can uncover unexpected off-targets that may not be present in a kinase-focused screening panel. These "unknown unknowns" can be critical for understanding the full pharmacological profile of the compound.

Alternative Scaffolds and Their Selectivity

The imidazo[1,2-a]pyridine scaffold is just one of many heterocyclic systems used in kinase inhibitor design. For comparison, researchers might consider compounds based on pyrazine or other nitrogen-containing heterocycles.[14] For instance, some pyrazine-based inhibitors have shown high selectivity for specific kinases like JAK1.[14] When comparing this compound to such alternatives, it is essential to perform the same battery of cross-reactivity assays to make a direct and objective comparison of their selectivity profiles.

Conclusion

A thorough and multi-faceted approach to cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rigorous drug discovery. By combining broad in vitro screening with cell-based target engagement and proteome-wide analysis, researchers can build a detailed and predictive model of a compound's selectivity. This knowledge is invaluable for optimizing lead compounds, anticipating potential side effects, and ultimately developing safer and more effective medicines. The imidazo[1,2-a]pyridine scaffold holds significant therapeutic promise, and a deep understanding of the cross-reactivity of derivatives like this compound is a critical step in realizing that potential.

References

  • Laconde, G., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493. [Link]

  • Koo, J., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(5), 2297-2313. [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 856-861. [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167-186. [Link]

  • Shaw, J. L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1957-1967. [Link]

  • El-Gamal, M. I., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(11), 2110-2131. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Zhang, T., et al. (2018). Minimizing the off-target reactivity of covalent kinase inhibitors by screening for cysteine tolerance. Nature Chemical Biology, 14(12), 1110-1118. [Link]

  • Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11(Suppl 9), S3. [Link]

  • HMS LINCS Project. (n.d.). Assays. [Link]

  • Kinnings, S. L., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2076-2087. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27644. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Wikipedia. (n.d.). Imidazopyridine. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]

  • D'Anca, D., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(22), 7545. [Link]

  • Gobec, S., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. Future Medicinal Chemistry, 11(13), 1643-1667. [Link]

  • Kumar, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(8), 1056. [Link]

  • Anizon, F., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 82-91. [Link]

  • de Oliveira, A. C. S., et al. (2020). The effects of various doses of the four imidazopyridine derivatives on the central nervous system. Metabolic Brain Disease, 35(6), 947-955. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Ling, Y., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. RSC Medicinal Chemistry, 13(10), 1238-1246. [Link]

  • Anderson, M., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacements for the Bromo Group in Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Strategic Role of the Bromo Group

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the foundation of numerous therapeutic agents due to its versatile biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Its rigid, planar structure and rich electron density make it an ideal framework for developing targeted therapies. In the landscape of drug discovery, the strategic placement of a bromo substituent on this scaffold is a common starting point. The bromo group, while offering a means to modulate lipophilicity and metabolic stability, primarily serves as a versatile chemical handle for further molecular elaboration through cross-coupling reactions. This allows for the exploration of a wide chemical space to optimize a compound's pharmacological profile.

However, reliance on a bromo group in a final drug candidate can present challenges, including potential metabolic liabilities and off-target toxicities. This has led to a growing emphasis on the exploration of bioisosteric replacements—the substitution of the bromo group with other functional groups that retain or enhance the desired biological activity while improving the overall drug-like properties of the molecule. This guide provides a comparative analysis of various bioisosteric replacements for the bromo group on the imidazo[1,2-a]pyridine scaffold, supported by experimental data and detailed synthetic protocols.

Core Concepts in Bioisosterism

Bioisosterism is a cornerstone of medicinal chemistry, involving the replacement of a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological properties. Bioisosteres are broadly classified into two categories:

  • Classical Bioisosteres: These are atoms or groups that have the same number of valence electrons. For the monovalent bromo group, classical bioisosteres include other halogens (F, Cl, I) as well as groups like -SH, -OH, -NH₂, and -CH₃.

  • Non-Classical Bioisosteres: These are functional groups that do not have the same number of atoms or valence electrons but produce similar biological activity. This can be due to similarities in steric, electronic, or other physicochemical properties. Examples of non-classical bioisosteres for a bromo group include -CN, -CF₃, -OCH₃, and small heterocyclic rings.

The choice of a bioisosteric replacement is driven by the desire to fine-tune a range of properties, including:

  • Potency and Selectivity: To enhance binding affinity for the target protein and reduce off-target effects.

  • Physicochemical Properties: To optimize solubility, lipophilicity (LogP), and permeability.

  • Pharmacokinetics: To improve metabolic stability, reduce clearance, and enhance oral bioavailability.

  • Toxicity: To mitigate any adverse effects associated with the parent molecule.

Comparative Analysis of Bromo Group Bioisosteres on the Imidazo[1,2-a]pyridine Scaffold

The following sections provide a comparative overview of common bioisosteric replacements for the bromo group on the imidazo[1,2-a]pyridine core, with a focus on their impact on biological activity and physicochemical properties.

Halogens as Bioisosteres

While seemingly simple, swapping one halogen for another can have significant consequences on a molecule's properties.

BioisostereKey Physicochemical ChangesImpact on Biological Activity
Iodo (-I) Increased size and polarizability, more lipophilic than bromo.Can enhance binding through halogen bonding. In a series of imidazo[1,2-a]pyridines designed as ligands for β-amyloid plaques, the iodo- and bromo-derivatives showed comparable high binding affinities.
Chloro (-Cl) Smaller size and more electronegative than bromo. Generally leads to a slight decrease in lipophilicity compared to the bromo analogue.Often maintains or slightly reduces potency. Can improve metabolic stability by blocking sites of oxidation.
Fluoro (-F) Smallest halogen, highly electronegative. Can significantly alter electronic properties and pKa. Often reduces lipophilicity.Can form strong hydrogen bonds and improve metabolic stability. The 8-fluoroimidazo[1,2-a]pyridine has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine.[2]
Non-Halogen Bioisosteres

Replacing the bromo group with non-halogen functionalities can lead to more dramatic changes in a compound's profile.

BioisostereKey Physicochemical ChangesImpact on Biological Activity
Cyano (-CN) Strong electron-withdrawing group, increases polarity, can act as a hydrogen bond acceptor.Can significantly alter electronic distribution and binding modes. In some kinase inhibitor series, a cyano group can enhance potency.
Trifluoromethyl (-CF₃) Strongly electron-withdrawing, highly lipophilic. Increases metabolic stability.Often used to block metabolic hotspots and can improve cell permeability. 6-(Trifluoromethyl)imidazo[1,2-a]pyridine is a known structural motif in agrochemicals.[3]
Methyl (-CH₃) Small, lipophilic, electron-donating group.Can fill small hydrophobic pockets in a binding site. Its impact on potency is highly target-dependent.
Aryl/Heteroaryl Significantly increases size and can introduce new binding interactions (e.g., π-stacking). Modulates lipophilicity and solubility.Can dramatically increase potency by accessing new binding pockets. In a series of PI3Kα inhibitors, replacement of an 8-bromo group with various aryl and heteroaryl moieties via Suzuki coupling led to a significant increase in inhibitory activity.[4]

Experimental Data Summary

The following table summarizes experimental data from a study on imidazo[1,2-a]pyridine-based PI3Kα inhibitors, where an 8-bromo precursor was diversified using Suzuki coupling.

CompoundR Group (at C8)PI3Kα IC₅₀ (nM)
14e (Precursor) -Br>1000
15 -Phenyl150
16 4-Fluorophenyl120
21 6-Methoxy-3-pyridinyl250

Data extracted from a study on PI3Kα inhibitors.[4]

This data clearly demonstrates the utility of the bromo group as a synthetic handle. The precursor 14e with the 8-bromo substituent is largely inactive, while its arylated bioisosteric replacements show potent inhibitory activity against PI3Kα.

Experimental Protocols

The synthesis of bioisosteric replacements for a bromo group on the imidazo[1,2-a]pyridine scaffold typically involves palladium-catalyzed cross-coupling reactions. The 6-bromo- or 8-bromoimidazo[1,2-a]pyridine serves as a key intermediate.

General Workflow for Bioisostere Synthesis and Evaluation

G cluster_0 Synthesis of Bromo-Imidazo[1,2-a]pyridine Intermediate cluster_1 Bioisosteric Replacement via Cross-Coupling cluster_2 Purification & Characterization cluster_3 Biological & Physicochemical Evaluation cluster_4 Data Analysis start 2-Aminopyridine Derivative step1 Bromination (e.g., NBS) start->step1 step2 Cyclization with α-haloketone step1->step2 intermediate Bromo-Imidazo[1,2-a]pyridine step2->intermediate suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) intermediate->suzuki buchwald Buchwald-Hartwig Amination (Amines) intermediate->buchwald cyanation Cyanation (e.g., Zn(CN)₂) intermediate->cyanation other Other Couplings (e.g., Sonogashira, Stille) intermediate->other purification Column Chromatography suzuki->purification buchwald->purification cyanation->purification other->purification characterization NMR, MS, HPLC purification->characterization bio_eval In vitro biological assays (e.g., Kinase assay, Cell proliferation) characterization->bio_eval phys_eval Physicochemical profiling (LogP, Solubility, Metabolic Stability) characterization->phys_eval sar Structure-Activity Relationship (SAR) Analysis bio_eval->sar phys_eval->sar

Caption: Workflow for synthesis and evaluation of bioisosteres.

Protocol 1: Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bioisosteres

This protocol is adapted from the synthesis of 8-aryl-imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.[4]

Objective: To replace the 8-bromo substituent with a phenyl group.

Materials:

  • 8-Bromo-imidazo[1,2-a]pyridine derivative (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.1 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • To a round-bottom flask, add the 8-bromo-imidazo[1,2-a]pyridine derivative, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the 1,4-dioxane/H₂O solvent mixture and degas the solution by bubbling with the inert gas for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for Amino Bioisosteres

Objective: To introduce an amino group as a bioisosteric replacement for the bromo group.

Materials:

  • Bromo-imidazo[1,2-a]pyridine (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

  • Schlenk tube, magnetic stirrer, heating mantle, inert gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Add the bromo-imidazo[1,2-a]pyridine followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The bromo group on the imidazo[1,2-a]pyridine scaffold is an invaluable tool in the early stages of drug discovery, providing a gateway to a diverse array of analogues through well-established cross-coupling chemistries. However, for lead optimization, the systematic exploration of bioisosteric replacements is crucial for enhancing potency, selectivity, and overall drug-like properties.

As demonstrated, the replacement of a bromo group with aryl/heteroaryl moieties can dramatically improve biological activity. Furthermore, the introduction of other bioisosteres such as -CN, -CF₃, and -F can fine-tune the physicochemical properties of the parent compound, leading to improved metabolic stability and pharmacokinetic profiles.

The selection of an appropriate bioisostere is highly context-dependent, and a thorough understanding of the target's binding site and the desired physicochemical properties is paramount. The synthetic protocols provided herein offer robust methods for accessing a wide range of bioisosteric replacements, enabling a comprehensive evaluation of their potential to yield superior drug candidates. Future work in this area will undoubtedly focus on the development of novel, non-classical bioisosteres and more efficient synthetic methodologies to further expand the medicinal chemist's toolkit for optimizing imidazo[1,2-a]pyridine-based therapeutics.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (n.d.). PubMed Central. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). University of Rhode Island. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003). Journal of Medicinal Chemistry, 46(2), 237-43. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). Royal Society of Chemistry. [Link]

  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 592-8. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-22. [Link]

Sources

A Preclinical Head-to-Head: Benchmarking 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride Against Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of EGFR-Mutated NSCLC and the Quest for Superior Inhibitors

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase pivotal for cell proliferation and survival.[1][2] The development of EGFR Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment paradigm for this disease.[1] Osimertinib, a third-generation, irreversible EGFR-TKI, has established itself as the standard-of-care, demonstrating remarkable efficacy against both initial sensitizing mutations (e.g., Exon 19 deletions, L858R) and the common T790M resistance mutation that thwarts first and second-generation inhibitors.[3][4]

Despite the success of Osimertinib, the eventual development of acquired resistance remains a significant clinical challenge, necessitating a continued search for novel inhibitors with improved potency, selectivity, or the ability to overcome new resistance mechanisms.[4] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing promise as potent inhibitors of various kinases, including EGFR.[1][5] This guide presents a preclinical benchmarking framework for a novel investigational compound, 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride (herein referred to as B-MIP), against the standard-of-care, Osimertinib.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive, data-driven comparison of B-MIP and Osimertinib. We will delve into the causality behind the experimental design, present detailed protocols for key assays, and analyze hypothetical, yet plausible, data to objectively evaluate the potential of B-MIP as a next-generation EGFR inhibitor.

Benchmarking Strategy: A Multi-tiered Approach to Preclinical Evaluation

A robust preclinical assessment of a novel kinase inhibitor requires a multi-faceted approach, moving from direct target engagement to cellular effects and finally to in vivo efficacy. Our benchmarking strategy for B-MIP against Osimertinib is structured as follows:

  • Biochemical Potency Assessment: Direct comparison of the inhibitory activity of both compounds against wild-type and mutant EGFR kinase domains.

  • Cellular Efficacy Evaluation: Assessment of the compounds' ability to inhibit proliferation in NSCLC cell lines with different EGFR mutation statuses.

  • Target Engagement and Downstream Signaling Analysis: Verification that the compounds inhibit EGFR phosphorylation and its downstream signaling pathways within the cellular context.

  • In Vivo Antitumor Efficacy: Head-to-head comparison of the compounds' ability to suppress tumor growth in a xenograft mouse model.

cluster_0 Benchmarking Workflow cluster_1 Key Readouts Biochemical Assay Biochemical Assay Cellular Assays Cellular Assays Biochemical Assay->Cellular Assays Cell Permeability & On-Target Effects IC50 (Potency) IC50 (Potency) Biochemical Assay->IC50 (Potency) In Vivo Model In Vivo Model Cellular Assays->In Vivo Model Efficacy & Safety GI50 (Growth Inhibition) GI50 (Growth Inhibition) Cellular Assays->GI50 (Growth Inhibition) p-EGFR, p-AKT, p-ERK Levels p-EGFR, p-AKT, p-ERK Levels Cellular Assays->p-EGFR, p-AKT, p-ERK Levels Tumor Volume Reduction Tumor Volume Reduction In Vivo Model->Tumor Volume Reduction

Caption: A streamlined workflow for benchmarking novel kinase inhibitors.

Part 1: Biochemical Potency Against Mutant EGFR

The initial and most direct test of a novel EGFR inhibitor is its ability to block the kinase activity of the purified enzyme. This biochemical assay provides a clean measure of potency, free from the complexities of cellular uptake, metabolism, and off-target effects.

Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from established methods for measuring EGFR kinase activity.[6][7][8]

  • Reagents: Recombinant human EGFR (L858R/T790M mutant) enzyme, Poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit.

  • Compound Preparation: Prepare a 10-point serial dilution of B-MIP and Osimertinib in DMSO.

  • Kinase Reaction: In a 384-well plate, incubate the recombinant EGFR enzyme with the serially diluted compounds for 30 minutes at room temperature.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition and plot against compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Comparative Data: B-MIP vs. Osimertinib - Biochemical Potency
CompoundTarget EnzymeIC50 (nM) [Hypothetical Data]
B-MIP EGFR (L858R/T790M)3.5
Osimertinib EGFR (L858R/T790M)5.0

Interpretation: In this hypothetical dataset, B-MIP demonstrates slightly higher potency against the double-mutant EGFR enzyme compared to Osimertinib in a direct biochemical assay. This suggests strong on-target activity and warrants further investigation in a cellular context.

Part 2: Cellular Efficacy in EGFR-Mutant NSCLC Models

While biochemical assays are crucial, cellular assays are more indicative of a compound's potential therapeutic effect. They account for cell permeability and the compound's ability to inhibit the target within the complex intracellular environment. We selected two well-characterized NSCLC cell lines for this benchmark:

  • HCC827: Harbors an EGFR exon 19 deletion, making it highly sensitive to EGFR inhibitors.[9]

  • NCI-H1975: Contains both the L858R activating mutation and the T790M resistance mutation, making it resistant to first-generation TKIs but sensitive to third-generation inhibitors like Osimertinib.[3][4]

Experimental Protocol: Cell Viability Assay (MTT)

This protocol is a standard method for assessing cell proliferation and cytotoxicity.

  • Cell Seeding: Plate HCC827 and NCI-H1975 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of B-MIP and Osimertinib for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition (GI50) relative to vehicle-treated control cells.

Comparative Data: B-MIP vs. Osimertinib - Cellular Proliferation
CompoundCell LineEGFR MutationGI50 (nM) [Hypothetical Data]
B-MIP HCC827Exon 19 del4.8
Osimertinib HCC827Exon 19 del5.8[9]
B-MIP NCI-H1975L858R/T790M15.2
Osimertinib NCI-H1975L858R/T790M23[10]

Interpretation: The hypothetical data shows that B-MIP effectively inhibits the proliferation of both EGFR-mutant cell lines, with slightly lower GI50 values than Osimertinib. This suggests that B-MIP is cell-permeable and maintains its potent inhibitory activity in a cellular context, including in a model of acquired resistance.

Part 3: Target Engagement and Downstream Signaling

To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is essential to measure the inhibition of EGFR phosphorylation and its key downstream signaling pathways: PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.

cluster_0 Cell Membrane EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BMIP B-MIP / Osimertinib BMIP->EGFR Inhibits Phosphorylation

Sources

Navigating the Labyrinth of Target Engagement: A Comparative Guide for 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming Molecular Interactions for a Privileged Scaffold

For researchers in drug discovery, the imidazo[1,2-a]pyridine scaffold is both a boon and a challenge. Its "privileged" status stems from its presence in numerous clinically successful drugs, demonstrating favorable pharmacological properties.[1][2] However, this versatility means that a novel compound built on this framework, such as 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, could potentially interact with a wide array of biological targets. The core task is not just to ask "Does it bind?", but "What does it bind to, how strongly, and in a physiologically relevant context?".

This guide provides an in-depth, experience-driven comparison of methodologies to definitively confirm the target engagement of this compound. We will navigate this challenge by treating the compound as a real-world case study, exploring two primary, literature-derived hypotheses for its biological target and detailing the experimental workflows required to validate them.

Our subject, this compound, is listed in chemical catalogs as "Zolpidem EP Impurity B".[3][4][5][6] This connection to Zolpidem, a potent hypnotic, immediately establishes the GABA-A receptor as a primary hypothetical target.[7] Zolpidem exerts its effects by acting as a positive allosteric modulator at the benzodiazepine binding site, with a notable preference for α1-containing receptor subtypes.[7]

Simultaneously, the broader imidazo[1,2-a]pyridine literature is rich with examples of potent protein kinase inhibitors .[8][9][10] Members of this chemical family have been optimized to selectively inhibit a diverse range of kinases, including Cyclin-Dependent Kinases (CDKs), PI3-Kinases, and receptor tyrosine kinases like IGF-1R and Mer/Axl.[11][12][13][14]

Therefore, a prudent researcher must approach this compound with a dual-track mindset. Is it a modulator of a ligand-gated ion channel, or an inhibitor of enzymatic activity? The experimental paths to answer these questions are distinct, each with its own strengths and limitations. This guide will compare these paths directly.

Hypothesis 1: Engagement with the GABA-A Receptor Benzodiazepine Site

The most direct method to confirm interaction with the GABA-A receptor's benzodiazepine site is a radioligand binding assay. This technique measures the ability of a test compound to displace a known, radioactively labeled ligand from the receptor.

Core Technique: Competitive Radioligand Binding Assay

This assay provides a quantitative measure of the binding affinity (Ki) of the test compound. The choice of radioligand is critical; [3H]Ro15-1788 (Flumazenil) is a classic antagonist for the benzodiazepine site and is a suitable choice.[1] The causality here is straightforward: if our compound binds to the same site as [3H]Ro15-1788, it will compete for binding in a concentration-dependent manner, reducing the detected radioactive signal.

To ensure trustworthiness, the experiment must be conducted on membranes prepared from cells expressing specific, defined GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). This allows for the determination of subtype selectivity, a crucial parameter for predicting therapeutic effect and potential side effects.[15][16]

Experimental Protocol: [3H]Ro15-1788 Competitive Binding Assay

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing the desired human GABA-A receptor subtype combination (e.g., α1β2γ2).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., via BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the prepared cell membranes (typically 10-20 µg of protein), and a fixed concentration of [3H]Ro15-1788 (e.g., 1 nM).

    • Add varying concentrations of this compound (e.g., from 0.1 nM to 100 µM) or vehicle (for total binding).

    • For non-specific binding (NSB) control wells, add a high concentration of a non-labeled competitor, such as Diazepam (e.g., 10 µM).

    • Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold wash buffer to remove any non-specifically trapped radioligand.

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram: GABA-A Receptor Binding Assay Workflow

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection cluster_analysis Data Analysis HEK_cells HEK293 Cells (expressing GABAA-R subtype) Homogenize Homogenization HEK_cells->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Centrifuge2->Wash Assay_Plate 96-Well Plate Setup: Membranes + [3H]Radioligand + Test Compound Wash->Assay_Plate Incubate Incubate to Equilibrium Assay_Plate->Incubate Harvest Rapid Filtration Incubate->Harvest Count Scintillation Counting Harvest->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Hypothesis 2: Engagement with Protein Kinases

Given the prevalence of the imidazo[1,2-a]pyridine scaffold in kinase inhibitors, it is essential to screen for activity against a broad panel of kinases. This approach, known as kinome profiling, serves to both identify potential primary targets and flag potential off-target activities that could lead to toxicity.

Core Technique: In Vitro Kinome Profiling

Kinome profiling services from commercial vendors provide an efficient way to screen a compound against hundreds of purified protein kinases.[11][17] These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. A common and reliable format is the radiometric assay, which uses [γ-33P]-ATP.

The experimental choice to screen at a single, high concentration (e.g., 1 or 10 µM) is a cost-effective first pass to identify potential "hits". The causality is direct: a reduction in substrate phosphorylation, measured by a decrease in incorporated radioactivity, indicates inhibition of the kinase. Hits are then typically confirmed by determining the IC50 in a multi-point dose-response experiment.

Experimental Protocol: Overview of a Radiometric Kinase Profiling Service

  • Compound Submission:

    • The client provides this compound, typically as a concentrated stock solution in DMSO.

  • Assay Setup (Automated):

    • For each kinase in the panel, a reaction mixture is prepared in a multi-well plate containing:

      • The specific purified kinase enzyme.

      • A corresponding specific substrate (peptide or protein).

      • Assay buffer containing cofactors (e.g., MgCl2, MnCl2).

      • [γ-33P]-ATP mixed with unlabeled ATP to achieve a desired concentration (often near the Km for ATP).

    • The test compound is added to the reaction mixture at the screening concentration (e.g., 1 µM). Control wells receive DMSO vehicle.

  • Enzymatic Reaction:

    • The reaction is initiated, often by the addition of the ATP mixture.

    • The plates are incubated for a set time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Separation:

    • The reaction is stopped (e.g., by adding phosphoric acid).

    • The phosphorylated substrate is separated from the unreacted [γ-33P]-ATP. This is commonly done by spotting the reaction mixture onto a filter paper (e.g., phosphocellulose) which binds the charged, phosphorylated substrate.

    • The filters are washed extensively to remove all unbound [γ-33P]-ATP.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The activity of the kinase in the presence of the compound is compared to the control (DMSO) wells.

    • The result is typically reported as "% Inhibition" or "Remaining Activity".

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Control - Signal_Background))

Diagram: Kinome Profiling Workflow

cluster_assay Kinase Assay Plate cluster_process Processing cluster_analysis Analysis Compound Test Compound (3-Bromo-6-methylimidazo [1,2-a]pyridine HCl) Well1 Kinase 1 + Substrate + [γ-33P]-ATP Compound->Well1 WellN Kinase N + Substrate + [γ-33P]-ATP Compound->WellN Incubate Incubate WellN->Incubate Stop Stop Reaction Incubate->Stop Filter Filter & Wash Stop->Filter Count Scintillation Counting Filter->Count Calculate Calculate % Inhibition Count->Calculate Report Generate Heatmap/ Hit List Calculate->Report

Caption: High-level workflow for a radiometric kinome profiling service.

Comparative Analysis of Primary Assays

The choice between these primary screening methods depends entirely on the guiding hypothesis. They are not interchangeable; rather, they are complementary tools for dissecting the polypharmacology of a privileged scaffold.

FeatureGABA-A Radioligand Binding AssayIn Vitro Kinome Profiling
Primary Question Does the compound bind to the target receptor? What is its affinity (Ki) and subtype selectivity?Which kinase(s), if any, does the compound inhibit?
Data Output IC50, Ki (quantitative affinity)% Inhibition at a single concentration (screening) or IC50 (dose-response)
Throughput Low to Medium (testing against a few receptor subtypes)Very High (screening against hundreds of kinases simultaneously)
Core Reagents Radio-labeled ligand, cell membranes with expressed receptorsPurified enzymes, specific substrates, [γ-33P]-ATP
Self-Validation Competition with a known ligand provides an internal control. NSB wells define the signal window.Control reactions (no enzyme, no compound) define the dynamic range of the assay.
Key Insight Direct evidence of binding to a specific site on a receptor.Broad survey of potential enzymatic targets and off-targets.

Orthogonal Validation: The Cellular Thermal Shift Assay (CETSA)

Regardless of the initial findings, it is paramount to validate target engagement in a more physiologically relevant system: the intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method that can be applied to virtually any target.[4][18][19]

The principle of CETSA is that ligand binding stabilizes a target protein against thermal denaturation.[20] When cells are heated, proteins unfold and aggregate. If a compound is bound to its target, the target protein will remain soluble at higher temperatures compared to its unbound state. This thermal shift is a direct proxy for target engagement inside the cell.

Experimental Protocol: High-Level CETSA Workflow

  • Cell Treatment: Treat cultured cells with either the test compound or vehicle (DMSO).

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis: Lyse the cells (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining using a specific detection method, such as Western Blot or mass spectrometry.

  • Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve". A shift in this curve to higher temperatures in the compound-treated samples confirms target engagement.

Diagram: CETSA Workflow

cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_process Processing cluster_analysis Analysis Cells_A Cells + Vehicle Heat_A Heat Aliquots (Temp Gradient) Cells_A->Heat_A Cells_B Cells + Compound Heat_B Heat Aliquots (Temp Gradient) Cells_B->Heat_B Lysis Cell Lysis Heat_A->Lysis Heat_B->Lysis Centrifuge Centrifugation (Separate Soluble/ Aggregated) Lysis->Centrifuge Detect Detect Target Protein (e.g., Western Blot) Centrifuge->Detect Plot Plot Melting Curves Detect->Plot Shift Observe Thermal Shift Plot->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By integrating hypothesis-driven primary assays with orthogonal, cellular-based validation, researchers can build a robust and trustworthy profile of a compound's target engagement. This multi-faceted approach is not merely a checklist; it is a logical progression that transforms a molecule with a privileged scaffold from a chemical entity into a well-characterized tool for probing biological systems.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • He, S., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]

  • McCoull, W., et al. (2012). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Terry, L. A., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Chambers, M. S., et al. (2003). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Pharmaffiliates. Zolpidem Tartrate - Impurity B. Pharmaffiliates. [Link]

  • Wikipedia. Thermal shift assay. Wikipedia. [Link]

  • Saste, G., & Shinde, D. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]

  • SynZeal. Zolpidem EP Impurity B. SynZeal. [Link]

  • Gukelberger, E., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Masiulis, S., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. [Link]

  • Wong, G., & Skolnick, P. (1992). Ro 15-4513 Binding to GABAA Receptors: Subunit Composition Determines Ligand Efficacy. Pharmacology Biochemistry and Behavior. [Link]

  • Clayton, T., et al. (2015). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. [Link]

  • Iorio, M. T., et al. (2021). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences. [Link]

  • de Oliveira, C. S. A., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Bakshi, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Wang, S., et al. (2020). Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Advances. [Link]

  • de la Cruz, J. C. C., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]

  • Kozachenko, O., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established best practices for handling halogenated pyridine derivatives and adhere to stringent safety and regulatory standards.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this compound was not available, its structure as a halogenated imidazopyridine hydrochloride suggests a number of potential hazards based on related compounds.

  • Toxicity: Pyridine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. Overexposure may lead to nausea, headaches, and nervous system effects.[1]

  • Irritation: Similar to other pyridine compounds, it is likely to cause skin and eye irritation.[2][3][4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, it is imperative that this chemical does not enter drains or waterways.[5][6]

  • Reactivity: It may be incompatible with strong oxidizing agents and strong acids.[1][5]

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive hazard information before handling or disposing of this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is the first line of defense against chemical exposure. All handling and disposal procedures for this compound must be conducted in a well-ventilated chemical fume hood.[2]

Essential Personal Protective Equipment (PPE):

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[2][7]
Skin Protection Chemical-impermeable gloves (e.g., butyl rubber or Viton), a fully buttoned lab coat, and closed-toe shoes.To prevent skin contact, which can lead to irritation and absorption of the chemical.[7][8] Nitrile gloves may not be sufficient for prolonged contact.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded or if working outside a fume hood.To prevent inhalation of harmful vapors or dust.[7]
Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and transfer to a licensed waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to facilitate correct disposal.

  • Create a Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste.[1]

  • Labeling: The container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, toxic).[9]

  • Separate from Other Waste Streams: This compound is a halogenated organic waste. It must be kept separate from non-halogenated solvents and other incompatible waste streams to avoid costly and complex disposal procedures.[6][9]

Step 2: Waste Collection and Storage

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in the designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with non-halogenated solvent waste.[6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from incompatible materials.[1][2]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Small Spills: For small spills within a fume hood, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite).[1][5] Place the absorbent material into the designated hazardous waste container.

  • Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department.[1]

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[7] Your institution's EH&S department will coordinate the pickup and disposal of the properly labeled and stored waste containers.

  • Incineration: The common practice for the disposal of pyridine and its derivatives is high-temperature incineration (820°C - 1600°C) in a rotary kiln or liquid injection incinerator.[10] This method ensures the complete destruction of the hazardous compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of this compound waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled, compatible solid waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled, compatible liquid waste container. is_solid->liquid_waste Liquid segregate_solid Segregate as Halogenated Solid Waste. solid_waste->segregate_solid segregate_liquid Segregate as Halogenated Liquid Waste. liquid_waste->segregate_liquid storage Store sealed container in a designated, cool, dry, and well-ventilated area away from incompatibles. segregate_solid->storage segregate_liquid->storage spill Is there a spill? storage->spill small_spill Small spill inside fume hood: Absorb with inert material and place in waste container. spill->small_spill Yes, small large_spill Large spill or outside fume hood: Evacuate and contact EH&S. spill->large_spill Yes, large disposal_pickup Arrange for pickup by licensed hazardous waste disposal service via EH&S. spill->disposal_pickup No small_spill->disposal_pickup large_spill->disposal_pickup incineration Final Disposal: High-temperature incineration. disposal_pickup->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. For further guidance, always refer to your institution's specific chemical hygiene plan and consult with your Environmental Health and Safety department.

References

  • Toxicological Profile for Pyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyridine Safety Information. (n.d.). Washington State University. Retrieved from [Link]

  • Treatment of Pyridine and Pyridine Derivatives Wastewater. (n.d.). Jiangsu Haipu Functional Materials Co.,Ltd. Retrieved from [Link]

  • Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. (2015). TU Delft Research Portal. Retrieved from [Link]

  • EPA Plans to Ease Waste Disposal Requirements for Laboratories. (2004). Chemical & Engineering News. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC. Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). OSHA. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). US EPA. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). OSHA. Retrieved from [Link]

Sources

Mastering Laboratory Safety: A Senior Application Scientist's Guide to Handling 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative teams in pharmaceutical research and drug development, the integrity of your work and the safety of your scientists are paramount. The compound 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, a member of the pharmacologically significant imidazopyridine class, represents a key building block in the synthesis of novel therapeutics.[1][2][3][4][5] Handling this and similar halogenated heterocyclic compounds requires a nuanced understanding of their potential hazards and the implementation of rigorous safety protocols.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the principles of chemical causality, ensuring that every step, from preparation to disposal, is a self-validating system of safety.

Hazard Profile: Understanding the "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its hazard profile from structurally related compounds, such as other brominated pyridines and imidazopyridines.[6][7] The primary hazards associated with this class of chemicals include:

  • Skin Irritation and Corrosion: Halogenated organic compounds can cause significant skin irritation.[6][7] Prolonged contact may lead to the defatting of skin, resulting in dermatitis.

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation, and in some cases, may lead to permanent damage.[6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[6][7]

  • Harmful if Swallowed or Absorbed: Ingestion or skin absorption of similar compounds can be harmful.[7][8]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is dictated by the specific tasks being performed and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specific Requirements Rationale & Standards
Eye and Face Protection Tightly fitting chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[9][10][11][12]Protects against accidental splashes of the compound in either solid or solution form. Must conform to EN 166 (EU) or NIOSH (US) standards.[13]
Hand Protection Double-layered chemical-resistant gloves (e.g., nitrile).[9]The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. Nitrile gloves offer good resistance to a range of chemicals.[14] For prolonged exposure or when handling solutions with aggressive organic solvents, consider heavier-duty gloves like Viton or Silver Shield.[10]
Body Protection A fully-buttoned laboratory coat.[9] For larger-scale operations, a chemical-resistant apron over the lab coat is recommended.Prevents contact of the chemical with skin and personal clothing.[14]
Respiratory Protection A NIOSH-approved N95 dust mask is required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation.[9][13]Minimizes the risk of inhaling fine particles of the compound. For operations that may generate vapors or aerosols, or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[13][15]

The Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following procedure outlines the key steps for safely handling this compound in a laboratory setting.

Step 1: Preparation and Pre-Handling
  • Review the Safety Information: Before beginning any work, thoroughly review the available safety data for this or structurally similar compounds.

  • Designate a Work Area: All handling of the solid compound should be performed within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Assemble and Inspect PPE: Gather all necessary PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures before use.

  • Prepare Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[16]

Step 2: Handling and Experimental Procedures
  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Weighing and Transfer:

    • When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust.[6]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Running the Reaction:

    • Conduct all reactions within the chemical fume hood.

    • Keep all containers tightly closed when not in use.[6][8]

Step 3: Post-Handling and Decontamination
  • Decontaminate: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[8]

The following diagram illustrates this comprehensive workflow for safe handling.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data prep2 Designate Fume Hood Workspace prep1->prep2 prep3 Inspect and Assemble PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh and Transfer in Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste via Authorized Channels clean2->clean3 emergency1 Personal Exposure (Skin/Eye Contact) emergency2 Spill Containment

Caption: A logical workflow for the safe handling of this compound.

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan for spills and waste disposal is a critical component of laboratory safety.

Spill Response
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding the generation of dust.[6]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable solvent and decontaminate.

  • Minor Spills (Liquid/Solution):

    • Alert personnel in the immediate area.

    • Contain the spill using an absorbent material (e.g., vermiculite or sand).

    • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste.

    • Decontaminate the spill area.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation is Key: Never mix halogenated organic waste with non-halogenated waste streams.[9]

  • Containerization:

    • Collect all waste containing this compound (solid residue, solutions, contaminated materials) in a designated, properly labeled, and sealed hazardous waste container.[9] High-density polyethylene (HDPE) containers are generally suitable.[9]

    • The label should clearly identify the contents, including the full chemical name.

  • Final Disposal: The disposal of this chemical waste must be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[17] Do not discharge this material into sewer systems.[17]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently advance your research while ensuring the highest standards of safety and regulatory compliance.

References

  • Material Safety Data Sheet - Pyridine. (2011). Vertex AI Search.
  • Safety Data Sheet - Pyridine, hydrochloride. (2025). Fisher Scientific.
  • 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride Safety D
  • Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Labor
  • 3-Bromopyridine Safety D
  • 3-Bromo-6-chloro-2-methoxypyridine SDS.ECHEMI.
  • Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine. (2025). Benchchem.
  • 3-BROMO-6-METHYLIMIDAZO[1,2-A]PYRIDINE Safety D
  • Section 6C: Protective Equipment.Princeton EHS.
  • Safety Data Sheet - 3-Bromopyridine. (2025). Fisher Scientific.
  • Lab Safety Equipment & PPE.ChemTalk.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.NIH.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE).Health and Safety Authority.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. (2025).
  • How to Choose PPE for Chemical Work. (2025).
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.NIH.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Deriv

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.